molecular formula C25H22ClP B094815 Benzyltriphenylphosphonium chloride CAS No. 1100-88-5

Benzyltriphenylphosphonium chloride

Cat. No.: B094815
CAS No.: 1100-88-5
M. Wt: 388.9 g/mol
InChI Key: USFRYJRPHFMVBZ-UHFFFAOYSA-M
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Description

What is Benzyltriphenylphosphonium chloride?

this compound is also known as BeTPC, is a white to off-white powder, its chemical formula is C25H22ClP.BzTPPCl and TPP-ZC.

Uses of this compound

Benzyltriphenylphosphonium is used as the accelerator of the Bisphenol AF curing system for fluoroelastomer. Also used as phase-transfer catalysts in the synthesis of certain organic compounds. Also used in the synthesis of novel substituted cis-stilbene derivatives which display antimicrobial activity. Catonium BeTPC (this compound) is the name of a quaternary salt of phosphonium that is mostly employed in organic synthesis as a witting agent and to act as a catalyst for the transfer of phase for the production of fluoroelastomers as well as printing inks. It is highly absorbable in both water as well as solvents that are polarizable.As compared to imidazoles, amines and the quaternary ammonium salts CatOnium BeTPC features considerable better temperature stability and latency. Additionally, it has a low smell, minimal coloration and controlled reaction.It reduces or eliminates adverse reactions and makes longer straighter chains of epoxy that have a distinct molecular weight distribution.

Properties

IUPAC Name

benzyl(triphenyl)phosphanium;chloride
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InChI

InChI=1S/C25H22P.ClH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1
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InChI Key

USFRYJRPHFMVBZ-UHFFFAOYSA-M
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Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
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Molecular Formula

C25H22ClP
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DSSTOX Substance ID

DTXSID6051566
Record name Benzyltriphenylphosphonium chloride
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Molecular Weight

388.9 g/mol
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Physical Description

Dry Powder, White powder; [MSDSonline]
Record name Phosphonium, triphenyl(phenylmethyl)-, chloride (1:1)
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CAS No.

1100-88-5
Record name Benzyltriphenylphosphonium chloride
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Record name BENZYLTRIPHENYLPHOSPHONIUM CHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to Benzyltriphenylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyltriphenylphosphonium (B107652) chloride, a versatile reagent in organic synthesis. It covers its chemical and physical properties, safety information, and detailed experimental protocols for its application in the Wittig reaction.

Chemical Identity and Properties

Benzyltriphenylphosphonium chloride, a quaternary phosphonium (B103445) salt, is a key reagent in organic chemistry, primarily utilized for the synthesis of alkenes via the Wittig reaction.[1][2] It also serves as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[1][3][4]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1100-88-5[5][6]
Molecular Formula C₂₅H₂₂ClP[3][6]
Molecular Weight 388.87 g/mol [3][7]
IUPAC Name benzyl(triphenyl)phosphanium chloride[8]
InChI Key USFRYJRPHFMVBZ-UHFFFAOYSA-M[2]
Synonyms Triphenyl(phenylmethyl)phosphonium chloride, BTPPC[1][6]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance White to off-white powder/crystalline solid[8][9][10]
Melting Point ~337 °C (decomposes)[5][11]
Solubility Soluble in water and alcohol.[3][12] Insoluble in acetone.[3]
Stability Stable under normal conditions.[9] Hygroscopic and sensitive to light.[3][9][13][14]
Storage Store at ≤ 20°C under an inert atmosphere.[9][15]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[7]

Table 3: GHS Hazard Information for this compound

Hazard StatementDescription
H300 Fatal if swallowed[7][8]
H330 Fatal if inhaled[3][8]
H318 Causes serious eye damage[3][8]
H335 May cause respiratory irritation[3][14]
H372 Causes damage to organs through prolonged or repeated exposure[16]
H410 Very toxic to aquatic life with long lasting effects[3][16]

Handling Precautions:

  • Use only in a well-ventilated area or under a chemical fume hood.[13]

  • Wear personal protective equipment, including gloves, safety goggles, and a lab coat.[16][17]

  • Avoid breathing dust.[7]

  • Wash hands thoroughly after handling.[7]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[9][13]

Experimental Protocols

This compound is a cornerstone of the Wittig reaction. Below are detailed protocols for its preparation and use in a typical Wittig olefination.

3.1. Synthesis of this compound

This protocol outlines the preparation of the phosphonium salt from triphenylphosphine (B44618) and benzyl (B1604629) chloride.[18][19][20]

Materials:

  • Triphenylphosphine

  • Benzyl chloride

  • Acetonitrile (B52724) or Toluene

  • Sodium iodide (catalyst, optional)

  • Diethyl ether (for washing)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in acetonitrile or toluene.

  • Add benzyl chloride (1.0 eq) and a catalytic amount of sodium iodide.[21]

  • Heat the mixture to reflux and maintain for 2-3 hours with continuous stirring. A white solid may form during this time.[20][21]

  • After the reflux period, cool the reaction mixture to room temperature.

  • Further cool the mixture in an ice bath to promote complete precipitation of the product.[21]

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with cold diethyl ether to remove any unreacted starting materials.[21]

  • Dry the resulting this compound in a vacuum oven.

3.2. Wittig Reaction: Synthesis of trans-9-(2-Phenylethenyl)anthracene

This protocol details the reaction of this compound with 9-anthraldehyde (B167246) to form an alkene.[22][23]

Materials:

Procedure:

  • In a reaction vessel, combine this compound (1.1 eq) and 9-anthraldehyde (1.0 eq).[22]

  • Add dichloromethane as the solvent and stir the mixture vigorously.[22]

  • Slowly add 50% aqueous sodium hydroxide dropwise to the stirring mixture. The formation of the ylide is often indicated by a color change.[22][24]

  • Continue to stir the reaction mixture vigorously for 30 minutes at room temperature.[22]

  • After 30 minutes, transfer the mixture to a separatory funnel.

  • Dilute with water and dichloromethane, then separate the organic layer.[22]

  • Extract the aqueous layer with additional dichloromethane to ensure complete recovery of the product.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[22]

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a minimal amount of hot 1-propanol to yield the pure alkene product.[22][24]

Visualized Mechanisms and Workflows

4.1. The Wittig Reaction Signaling Pathway

The Wittig reaction proceeds through a well-defined mechanism involving the formation of a phosphorus ylide, which then reacts with a carbonyl compound.

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_alkene_formation Alkene Formation PhosphoniumSalt Benzyltriphenyl- phosphonium Chloride Ylide Phosphorus Ylide (Wittig Reagent) PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., NaOH) Base->PhosphoniumSalt Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde/Ketone (e.g., 9-Anthraldehyde) Carbonyl->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Wittig_Workflow start Start reagents 1. Combine Phosphonium Salt and Carbonyl Compound in Solvent start->reagents add_base 2. Add Base Dropwise to Form Ylide In Situ reagents->add_base react 3. Stir Vigorously at Room Temperature add_base->react workup 4. Quench Reaction and Perform Liquid-Liquid Extraction react->workup dry 5. Dry Organic Layer (e.g., with Na₂SO₄) workup->dry evaporate 6. Evaporate Solvent dry->evaporate purify 7. Purify Product (Recrystallization or Chromatography) evaporate->purify end End purify->end

References

An In-depth Technical Guide to Benzyltriphenylphosphonium Chloride: Structure, Properties, and Applications in Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltriphenylphosphonium (B107652) chloride (BTPPC) is a quaternary phosphonium (B103445) salt that has established itself as a versatile and indispensable reagent in modern organic synthesis. Its primary utility lies in its role as a precursor to phosphorus ylides for the Wittig reaction, a powerful method for the stereoselective synthesis of alkenes. Furthermore, its application as a phase transfer catalyst has broadened its scope in facilitating reactions between immiscible phases. This technical guide provides a comprehensive overview of the structure, molecular weight, and physicochemical properties of benzyltriphenylphosphonium chloride. It details experimental protocols for its application in the Wittig reaction and explores its significance in the synthesis of biologically active molecules, including antimicrobial stilbene (B7821643) derivatives and inhibitors of ADAM-TS4 and ADAM-TS5 for the treatment of osteoarthritis. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Structure and Molecular Weight

This compound is an organic salt consisting of a positively charged phosphonium cation and a chloride anion. The cation features a benzyl (B1604629) group and three phenyl groups attached to a central phosphorus atom.

Molecular Formula: C₂₅H₂₂ClP[1][2]

Molecular Weight: 388.87 g/mol [1][2]

Chemical Structure:

  • SMILES: [Cl-].C(c1ccccc1)--INVALID-LINK--(c3ccccc3)c4ccccc4

  • InChI: 1S/C25H22P.ClH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

PropertyValueReferences
Appearance White to off-white crystalline powder[3][4]
Melting Point ≥300 °C (lit.)[4]
Solubility Soluble in water and alcohol. Insoluble in acetone.
Density 1.18 g/cm³ (at 20 °C)[1][5]
Vapor Pressure 0.1 hPa[5]
Flash Point 300 °C[5]
Stability Stable under recommended storage conditions. Hygroscopic.[1][3]
Incompatibilities Strong oxidizing agents.[1][5]

Applications in Organic Synthesis

This compound is a cornerstone reagent in several pivotal organic transformations, most notably the Wittig reaction and phase transfer catalysis.

The Wittig Reaction: A Premier Tool for Alkene Synthesis

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This compound is a common precursor for the generation of the required ylide. The general workflow involves the deprotonation of the phosphonium salt by a strong base to form the ylide, which then reacts with a carbonyl compound.

This protocol details the synthesis of trans-stilbene (B89595) from benzaldehyde (B42025) and this compound.

Materials:

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.

  • Ylide Formation and Reaction: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 10 mL of water and then 15 mL of saturated aqueous sodium bisulfite. Continue washing with 10 mL portions of water until the aqueous layer is neutral.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Isomerization: Decant the dried dichloromethane solution into a 25 mL round-bottom flask and add a catalytic amount of iodine (0.2955 mmol). Irradiate the solution with a 150-W lightbulb while stirring for 60 minutes to facilitate the isomerization of the initially formed (Z)-stilbene to the more stable (E)-stilbene (trans-stilbene).

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator.

  • Recrystallization: Purify the crude product by recrystallizing from hot 95% ethanol.

  • Isolation: Cool the solution to room temperature and then in an ice-water bath to induce crystallization. Collect the crystals by vacuum filtration.

Wittig_Reaction_Workflow start Start reagents Combine Benzyltriphenylphosphonium chloride and Benzaldehyde in Dichloromethane start->reagents base_addition Add 50% aq. NaOH dropwise with vigorous stirring reagents->base_addition reflux Heat to reflux for 30-60 min base_addition->reflux workup Cool and transfer to separatory funnel reflux->workup extraction Wash with H2O and NaHSO3(aq) workup->extraction drying Dry organic layer with Na2SO4 extraction->drying isomerization Add Iodine and irradiate with light for 60 min drying->isomerization evaporation Remove solvent via rotary evaporation isomerization->evaporation recrystallization Recrystallize from hot 95% Ethanol evaporation->recrystallization isolation Cool and collect trans-Stilbene crystals by filtration recrystallization->isolation end End isolation->end Phase_Transfer_Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_anion Anion (Y-) catalyst_aq Catalyst (Q+X-) aq_anion->catalyst_aq Anion Exchange org_substrate Organic Substrate (RX) product Product (RY) org_substrate->product product->catalyst_aq Catalyst Regeneration (forms Q+X-) catalyst_transport Ion Pair (Q+Y-) catalyst_aq->catalyst_transport Transport to Organic Phase catalyst_transport->org_substrate Reaction Drug_Development_Logic btppc Benzyltriphenylphosphonium Chloride wittig Wittig Reaction btppc->wittig stilbenes Antimicrobial Stilbene Derivatives wittig->stilbenes adamts_inhibitors ADAM-TS4/5 Inhibitors (N-hydroxyformamides) wittig->adamts_inhibitors drug_discovery Drug Discovery & Development stilbenes->drug_discovery adamts_inhibitors->drug_discovery

References

Synthesis and preparation of Benzyltriphenylphosphonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Preparation of Benzyltriphenylphosphonium (B107652) Chloride

Introduction

Benzyltriphenylphosphonium chloride (BTPPC) is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis.[1] Its primary applications include serving as a precursor to phosphorus ylides for the Wittig reaction, a powerful method for alkene synthesis.[2][3][4] It also functions as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[1][5] This guide provides a comprehensive overview of the synthesis of BTPPC, focusing on its reaction mechanism, detailed experimental protocols, and purification strategies.

Reaction Mechanism and Principles

The synthesis of this compound is achieved through the reaction of triphenylphosphine (B44618) and benzyl (B1604629) chloride.[2] This transformation proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[6][7] In this concerted, single-step reaction, the triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon center of benzyl chloride.[5][6][7] Simultaneously, the chloride ion is displaced as the leaving group, resulting in the formation of the phosphonium salt.[6]

// Reactants TPP [label="Triphenylphosphine\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; BC [label="Benzyl Chloride\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Product BTPPC [label="Benzyltriphenylphosphonium\nChloride", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Transition State TS [label="Transition State", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"];

// Pathway {rank=same; TPP; BC;} TPP -> TS [label="Attack", color="#34A853"]; BC -> TS [color="#34A853"]; TS -> BTPPC [label="Formation", color="#EA4335"]; } /dot Caption: S(_N)2 reaction pathway for BTPPC synthesis.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, varying in solvent, temperature, and reaction time.

Protocol 1: Synthesis using Chloroform (B151607)

This method utilizes chloroform as the reaction solvent under reflux conditions.[8]

  • Combine 3.0 g (0.024 mol) of benzyl chloride and 6.2 g (0.024 mol) of triphenylphosphine in a 50 mL round-bottom flask.[8]

  • Add 20 mL of chloroform to the flask.[8]

  • Fit the flask with a reflux condenser and a drying tube.[8]

  • Heat the mixture under reflux using a water bath for 2-3 hours.[8]

  • After the reaction is complete, remove the reflux condenser and evaporate the chloroform.[8]

  • Add 5 mL of xylene to the flask, mix thoroughly, and collect the solid product by vacuum filtration.[8]

  • Wash the collected crystals with a small amount of dichloromethane.[8]

  • Dry the product in an oven at 110°C for 1 hour to yield the final product.[8]

Protocol 2: Synthesis using Acetonitrile (B52724) with Catalyst

This procedure employs acetonitrile as the solvent and sodium iodide as a catalyst.[3]

  • Place 0.81 g of triphenylphosphine in a 25 mL round-bottom flask.[3]

  • Add 4 mL of acetonitrile, 0.015 g of sodium iodide, and 0.3 g of benzyl chloride.[3]

  • Add a stirrer bar, fit a reflux condenser, and heat the mixture under reflux (100-120°C) for 1.5 hours. A white solid may form during this time.[3]

  • After the reflux period, cool the mixture to room temperature, followed by further cooling in an ice bath for 3 minutes.[3]

  • Add 12 mL of diethyl ether to precipitate the product.[3]

  • Filter the crystals and wash them with cold diethyl ether.[3]

  • Dry the final product and record the yield.[3]

Protocol 3: Aqueous-Based Synthesis

An advanced, greener protocol involves using a water-benzyl chloride mixture, where excess benzyl chloride also acts as a solvent.[4][9]

  • Add water and excess benzyl chloride to a reaction kettle.[9]

  • Heat the mixture to 80-85°C.[4][9]

  • Add triphenylphosphine to the heated mixture. The exothermic heat of the reaction is utilized to maintain the reaction (reflux).[9]

  • After the reaction is complete, the product, which is soluble in the aqueous layer, is separated from the unreacted benzyl chloride layer.[9]

  • The aqueous solution containing the product undergoes filtration, cooling crystallization, centrifugation, and vacuum drying (95-105°C) to yield the final product.[9]

Quantitative Data Summary

The following table summarizes the quantitative parameters from the described experimental protocols.

ParameterProtocol 1 (Chloroform)[8]Protocol 2 (Acetonitrile)[3]Protocol 3 (Aqueous)[9]
Triphenylphosphine 6.2 g (0.024 mol)0.81 g1 part by weight
Benzyl Chloride 3.0 g (0.024 mol)0.3 g2-3 parts by weight
Solvent Chloroform (20 mL)Acetonitrile (4 mL)Water (4-5 parts by weight)
Catalyst NoneSodium Iodide (0.015 g)None
Temperature Reflux100-120°C (Reflux)80-85°C (Initial)
Reaction Time 2-3 hours1.5 hoursNot specified (uses exothermic heat)
Reported Yield ~7.0 g (~75%)Not specifiedUp to 98%
Product Purity Not specifiedNot specified≥99%

Purification Methods

Purification is crucial to remove unreacted starting materials, particularly triphenylphosphine, and other impurities.[4][5]

  • Washing/Trituration: The crude product is often washed with a solvent in which the desired product is poorly soluble, while impurities are soluble.[4] Common washing solvents include diethyl ether, xylene, and dichloromethane.[3][4][8]

  • Recrystallization: For higher purity, the product can be recrystallized. This involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, causing purified crystals to form.[4] A common solvent for recrystallization is ethanol.[1]

Experimental_Workflow cluster_reaction Reaction cluster_isolation Isolation & Purification Reactants 1. Mix Reactants (Triphenylphosphine, Benzyl Chloride, Solvent) Heating 2. Heat under Reflux Reactants->Heating Cooling 3. Cool & Precipitate Heating->Cooling Filtration 4. Vacuum Filtration Cooling->Filtration Washing 5. Wash with Solvent (e.g., Diethyl Ether, Xylene) Filtration->Washing Drying 6. Dry Product Washing->Drying Final_Product Final_Product Drying->Final_Product Pure BTPPC

References

Physical and chemical properties of Benzyltriphenylphosphonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyltriphenylphosphonium (B107652) Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: Benzyltriphenylphosphonium chloride (BTPPC) is a quaternary phosphonium (B103445) salt with significant applications in organic synthesis. It is most notably utilized as a precursor to a phosphorus ylide for the Wittig reaction, a critical method for alkene synthesis. Additionally, it serves as an effective phase-transfer catalyst, accelerating reactions between immiscible reactants, which is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and application.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][3][4] It is hygroscopic and should be stored under an inert atmosphere to protect from moisture.[5][6][7] The compound is stable under standard ambient conditions.

General and Physical Properties
PropertyValueSource(s)
Appearance White to off-white crystalline powder[1][3][8]
Melting Point ~330°C (decomposition)[5]; ≥300°C[3]
Flash Point >300°C (572°F)[5]
Density 1.18 g/cm³ (at 20℃)[3][9]
Vapor Pressure 0.1 hPa[3][10]
Water Solubility 74.3 g/L at 20°C; Soluble[5][6]
Other Solubilities Soluble in alcohol; Insoluble in acetone[5][6]
LogP -0.7 at 20℃[3]
Stability Stable, but hygroscopic and light-sensitive[3][7][11]
Chemical Identifiers
IdentifierValueSource(s)
CAS Number 1100-88-5[3][12]
Molecular Formula C₂₅H₂₂ClP[3][12]
Molecular Weight 388.87 g/mol [3][13]
IUPAC Name benzyl(triphenyl)phosphanium chloride[12]
InChI Key USFRYJRPHFMVBZ-UHFFFAOYSA-M[3]
SMILES C1=CC=C(C=C1)C--INVALID-LINK--(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-][14]

Spectroscopic and Crystallographic Data

NMR Spectroscopy
SpectrumSolventChemical Shifts (δ) and Coupling Constants (J)Source(s)
¹H NMR CDCl₃δ: 7.45 (m, 15H), 6.97 (m, 1H), 6.85 (m, 4H), 2.28 (d, 2H, J=14Hz)[15]
¹³C{¹H} NMR CDCl₃δ: 134.5 (s), 133.8 (d, J=9Hz), 131.0 (d, J=5Hz), 129.6 (d, J=12Hz), 128.3 (s), 127.8 (s), 127.0 (d, J=8Hz), 117.4 (d, J=85Hz), 30.2 (d, J=47Hz)[16]
³¹P{¹H} NMR CDCl₃δ: 23.8 (s)[17]
Infrared (IR) Spectroscopy

Characteristic IR absorption bands provide confirmation of the compound's structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSource(s)
3100-3000 StretchingAromatic C-H[18]
~1586 StretchingAromatic C=C[18]
~1437, 1107 P⁺-C VibrationPhosphonium Salt[18][19]
~723, 690 BendingOut-of-plane C-H[18]
Crystal Structure

This compound typically crystallizes as a monohydrate (Ph₃(PhCH₂)P⁺·Cl⁻·H₂O).[20][21]

ParameterValueSource(s)
Crystal System Monoclinic[20]
Space Group P2₁/c[20]
a 9.7368 (8) Å[20]
b 19.7474 (17) Å[20]
c 11.4170 (9) Å[20]
β 109.728 (9)°[20]
Volume 2066.4 (3) ų[20]
Z 4[20]

In the crystal structure, the phosphorus atom is tetrahedrally coordinated. The crystal packing is stabilized by a network of O—H⋯Cl, C—H⋯Cl, and C—H⋯O hydrogen bonds.[20][21]

Applications in Synthesis

The primary applications of this compound are as a Wittig reagent precursor and a phase-transfer catalyst.[1][3][4]

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[22][23] BTPPC is deprotonated by a strong base to form a reactive phosphorus ylide (phosphorane). This ylide then reacts with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide.[24][25] The high stability of the triphenylphosphine oxide byproduct serves as the thermodynamic driving force for the reaction.[23]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Alkene Synthesis BTPPC Benzyltriphenylphosphonium Chloride (BTPPC) Ylide Phosphorus Ylide (Nucleophile) BTPPC->Ylide - H⁺ Base Strong Base (e.g., NaOH, n-BuLi) Carbonyl Aldehyde or Ketone (Electrophile) Oxaphosphetane Oxaphosphetane Intermediate Alkene Alkene Product Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO Ylide_ref->Oxaphosphetane + Carbonyl

Caption: Mechanism of the Wittig reaction using BTPPC.

Phase-Transfer Catalysis

BTPPC acts as a phase-transfer catalyst (PTC), facilitating the transport of a reactant from an aqueous phase to an organic phase where the reaction occurs.[1][5] This is crucial for reactions involving water-soluble nucleophiles and organic-soluble electrophiles, enhancing reaction rates and yields.[1][4]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via an Sₙ2 reaction between triphenylphosphine and benzyl (B1604629) chloride.[26][27]

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Drying A 1. Combine benzyl chloride, triphenylphosphine, and chloroform in a round-bottom flask. B 2. Attach a reflux condenser. A->B C 3. Reflux the mixture on a water bath for 2-3 hours. B->C D 4. Evaporate the chloroform. C->D E 5. Add xylene and mix thoroughly. D->E F 6. Collect crystals via vacuum filtration. E->F G 7. Wash crystals with a small amount of dichloromethane. F->G H 8. Dry in an oven at 110°C for 1 hour. G->H I 9. Store in a desiccator. H->I

Caption: Workflow for the synthesis of BTPPC.

Detailed Methodology:

  • Reagents: In a 50 mL round-bottom flask, combine 3.0 g (0.024 mol) of benzyl chloride, 6.2 g (0.024 mol) of triphenylphosphine, and 20 mL of chloroform.[26]

  • Reaction: Fit the flask with a reflux condenser protected by a drying tube. Heat the mixture to reflux using a water bath and maintain for 2-3 hours.[26]

  • Isolation: After the reaction is complete, remove the solvent by distillation. To the residue, add 5 mL of xylene, mix well, and collect the resulting crystals by vacuum filtration.[26]

  • Purification: Wash the collected crystals with a small volume of dichloromethane.[26]

  • Drying: Dry the purified product in an oven at 110°C for one hour to yield approximately 7 g of colorless crystals. Store the final product in a desiccator.[26]

Wittig Reaction Protocol: Synthesis of trans-9-(2-Phenylethenyl)anthracene

This protocol details the reaction of BTPPC with 9-anthraldehyde (B167246).[22]

Detailed Methodology:

  • Ylide Generation: In a 25 mL Erlenmeyer flask, dissolve 0.87 g of this compound and 0.50 g of 9-anthraldehyde in 6 mL of N,N-Dimethylformamide (DMF). Stir the mixture vigorously.[22]

  • Reaction: While stirring, add approximately 10 drops (0.20 mL) of 50% (w/w) aqueous sodium hydroxide (B78521) solution dropwise. Continue to stir vigorously for 30 minutes. The mixture will typically change color from yellow to reddish-orange.[22]

  • Precipitation: After 30 minutes, add 4 mL of a 1:1 mixture of 1-propanol (B7761284) and water to precipitate the crude product.[22]

  • Isolation and Purification: Collect the yellow solid via vacuum filtration. Recrystallize the crude product from a minimal amount of hot 1-propanol (approx. 4 mL) to obtain the purified product.[22]

Purification of this compound

If required, the compound can be further purified by recrystallization.

Detailed Methodology:

  • Wash the crude material with diethyl ether (Et₂O).[3][28]

  • Crystallize the washed solid from ethanol (B145695) (EtOH). The compound forms six-sided plates, often incorporating one molecule of water.[3][28]

Safety and Handling

This compound is classified as hazardous.

  • Hazards: Fatal if swallowed or inhaled.[7][13][29] Causes serious eye damage and may cause respiratory tract irritation.[7][10][13] It is also toxic to aquatic life with long-lasting effects.[10][11]

  • Precautions: Handle in a well-ventilated area or chemical fume hood.[11][13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[13] Avoid formation of dust.[13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][13] Store under an inert atmosphere due to its hygroscopic nature.[5][6]

  • Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[3][7]

References

A Technical Guide to the Solubility of Benzyltriphenylphosphonium Chloride in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of Benzyltriphenylphosphonium chloride (BTPPC), a crucial reagent in organic synthesis. Known for its application as a phase-transfer catalyst and as a precursor to Wittig reagents, understanding its solubility is paramount for reaction optimization, purification, and formulation.[1][2] BTPPC is a quaternary phosphonium (B103445) salt, presenting as a white to off-white crystalline powder that is known to be hygroscopic.[1][3][4]

Solubility Profile

The solubility of this compound is dictated by its ionic nature. It generally exhibits high solubility in polar solvents, particularly those capable of solvating both the large organic phosphonium cation and the chloride anion. The available data is primarily qualitative.

Data Presentation: Qualitative Solubility

The following table summarizes the reported solubility of this compound in a range of common laboratory solvents. It is important to note the conflicting reports regarding its solubility in acetone (B3395972).

SolventChemical FormulaPolarityReported SolubilitySource(s)
WaterH₂OPolar ProticSoluble / Freely Soluble[1][2][3][5][6][7][8][9][10][11]
EthanolC₂H₅OHPolar ProticSoluble[2][4][12]
MethanolCH₃OHPolar ProticSoluble[6][7][13]
ChloroformCHCl₃Polar AproticSoluble[5][11]
AcetoneC₃H₆OPolar AproticContradictory: Soluble / Insoluble[2][4][6][7][12]
Dichloromethane (B109758) (DCM)CH₂Cl₂Polar AproticPoorly Soluble / Soluble enough for reactions[13][14][15]
Diethyl Ether(C₂H₅)₂ONon-polarInsoluble (used as a wash solvent)[1][13]
Toluene (B28343)C₇H₈Non-polarPoorly Soluble (product precipitates from it)[14][16]
XyleneC₈H₁₀Non-polarPoorly Soluble (used as a wash solvent)[15]

Note on Contradictory Data: The conflicting solubility data for acetone may stem from variations in experimental conditions such as temperature, compound purity, or the presence of moisture, to which the compound is sensitive.[2][4][6][7][12][13] Researchers should perform preliminary solubility tests under their specific experimental conditions.[13] Similarly, solvents like dichloromethane and toluene are used in synthesis, suggesting some degree of solubility, but also for washing the final product, indicating that it is not highly soluble.[13][14][15][16]

Experimental Protocol for Solubility Determination

No standardized quantitative solubility data for this compound is readily available in the literature. The following is a detailed methodology for the isothermal equilibrium method, adapted from standard practices for organic salts, which can be employed to generate reliable quantitative data.[17][18] Given the hygroscopic nature of BTPPC, all procedures must be conducted under moisture-free conditions (e.g., in a glovebox or using a Schlenk line).[17][18]

Materials and Equipment
  • Solute: this compound (purity ≥99%)

  • Solvents: Anhydrous grade of all solvents to be tested

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

    • Constant temperature incubator/shaker or magnetic stir plate with temperature control

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • Analytical instrumentation for quantification (e.g., HPLC-UV, Gravimetric analysis setup)

    • Glovebox or Schlenk line for moisture control

Experimental Procedure
  • Preparation: Place a precisely weighed excess amount of this compound (e.g., 1-2 grams) into a vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a precisely known volume or mass of the desired anhydrous solvent (e.g., 10 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker. Agitate the slurry for a predetermined period to ensure equilibrium is reached. A period of 24 to 72 hours is typical.[17][18] Preliminary experiments can determine the minimum time required to achieve a stable concentration.[18]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe, and immediately pass it through a syringe filter to remove all undissolved solids. This step must be performed quickly to avoid temperature fluctuations.

  • Quantification:

    • Gravimetric Method: Accurately weigh a portion of the clear, saturated filtrate into a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dried solute is achieved.

    • Chromatographic Method (HPLC): Accurately dilute a known volume of the saturated filtrate with a suitable mobile phase. Quantify the concentration against a pre-prepared calibration curve of known this compound concentrations.[17][18]

  • Calculation: Calculate the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L) from the weight of the dissolved solid and the volume/mass of the solvent used, or from the concentration determined by HPLC.

Visualization of Experimental Workflow

The logical flow for determining the solubility of a chemical compound is critical for ensuring reproducible and accurate results. The following diagram illustrates the key stages of the process described in the experimental protocol.

G Diagram 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess BTPPC B Add known volume of anhydrous solvent A->B C Seal vial and agitate at constant temperature (24-72 hours) B->C D Allow excess solid to sediment C->D E Withdraw supernatant via filtered syringe D->E F Prepare sample (e.g., dilute for HPLC) E->F G Quantify concentration (HPLC or Gravimetric) F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Diagram 1: Experimental Workflow for Solubility Determination.

References

Safety data sheet and handling precautions for Benzyltriphenylphosphonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Safe Handling of Benzyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BTPPC) is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis. It serves as a key reagent in Wittig olefinations for the synthesis of trans-stilbenes and cinnamates, and also functions as a phase transfer catalyst.[1] Its applications extend to the synthesis of various bioactive compounds and materials.[1] However, BTPPC is a hazardous chemical that is fatal if swallowed or inhaled and toxic in contact with skin.[2][3][4] This guide provides a comprehensive overview of its safety data, handling precautions, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical Identification

Proper identification is the first step in chemical safety. Key identifiers for this compound are summarized below.

IdentifierValueReference
Chemical Name This compound[2][3][5]
Synonyms BTPPC, Triphenyl(phenylmethyl)phosphonium chloride, (Phenylmethyl)triphenylphosphonium chloride[3][6]
CAS Number 1100-88-5[2][3][5]
Molecular Formula C₂₅H₂₂ClP[5][7][8]
Molecular Weight 388.87 g/mol [5][8]
Appearance White to off-white powder/solid[1][7]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The signal word for this chemical is "Danger" .[2][3][5]

GHS Hazard Classification

The following table details the GHS classifications for this substance.

Hazard ClassCategoryReference
Acute Toxicity, OralCategory 2[2][3][7]
Acute Toxicity, InhalationCategory 2[2][3][7]
Acute Toxicity, DermalCategory 3[2]
Serious Eye Damage/IrritationCategory 1 / 2A[2][3][7]
Skin Corrosion/IrritationCategory 2[2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)[2][3]
Specific Target Organ Toxicity (Repeated Exposure)Category 1[3][7]
Acute Aquatic ToxicityCategory 1 / 2[2][7]
Chronic Aquatic ToxicityCategory 1 / 2[2][7]
Key Hazard (H) and Precautionary (P) Statements

Understanding these statements is critical for safe handling.

TypeCodeStatementReference
Hazard H300+H330Fatal if swallowed or if inhaled.[2][4]
H311Toxic in contact with skin.[2]
H315Causes skin irritation.[2]
H318/H319Causes serious eye damage/irritation.[2][3][4]
H335May cause respiratory irritation.[2][3][4]
H372Causes damage to organs through prolonged or repeated exposure.[4]
H410/H411Very toxic/toxic to aquatic life with long lasting effects.[2]
Precautionary P260Do not breathe dust.[2][4]
P264Wash skin thoroughly after handling.[2][4]
P270Do not eat, drink or smoke when using this product.[2][4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][9]
P284Wear respiratory protection.[2][4]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10]
P405Store locked up.[2][4][10]
P501Dispose of contents/container to an approved waste disposal plant.[2][4][10]

Physical, Chemical, and Toxicological Properties

Physical and Chemical Data
PropertyValueReference
Melting Point ≥300 °C (decomposes)[11]
Flash Point >300 °C (>572 °F)[3]
Water Solubility Soluble[1][12]
Stability Stable under recommended storage conditions. Hygroscopic and light sensitive.[1][2][3][7]
Incompatibilities Strong oxidizing agents, bases.[2][3][7]
Hazardous Decomposition Products Carbon oxides (CO, CO₂), hydrogen chloride gas, oxides of phosphorus, phosphine.[2][3][7][13]
Acute Toxicity Data
RouteSpeciesValueReference
LD50 Oral Rat43 mg/kg[2][14]
LC50 Inhalation Rat0.13 mg/L (4 h)[2]

Experimental and Handling Protocols

Strict adherence to handling and storage protocols is mandatory to mitigate the significant risks associated with BTPPC.

Safe Handling Protocol
  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to keep airborne concentrations low.[2][3] Ensure that a safety shower and an eyewash fountain are readily accessible and in close proximity to the workstation.[2][3]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE as detailed in Section 5.

  • Procedural Discipline :

    • Avoid all contact with skin, eyes, and personal clothing.[2][5]

    • Avoid the formation and inhalation of dust.[5] Minimize dust generation during transfer and weighing.[2]

    • Do not eat, drink, or smoke in the handling area.[2][10]

    • Wash hands and face thoroughly after handling the substance and before breaks.[2]

    • Keep the container tightly closed when not in use.[2][5]

Storage Protocol
  • Store in a tightly closed, properly labeled container.[2][5]

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[2][3]

  • The substance is hygroscopic; protect from moisture.[3][5][14] It is also light-sensitive.[3][7]

  • The storage area should be secure and accessible only to authorized personnel ("Store locked up").[2][10]

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Risk Assessment (Review SDS) B Assemble PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Prepare Workspace (Chemical Fume Hood, Spill Kit) B->C D Weigh & Transfer (Minimize Dust) C->D Begin Work E Perform Reaction (In Fume Hood) D->E F Decontaminate (Glassware & Surfaces) E->F Complete Work G Segregate Waste (Hazardous Solid Waste) F->G H Remove PPE & Wash Hands G->H I Store Securely (Cool, Dry, Locked) H->I

Caption: Workflow for the safe handling of this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the primary method of exposure reduction, supplemented by mandatory PPE.

Control TypeSpecificationsReference
Engineering Controls Handle exclusively in a chemical fume hood. Use adequate general and local exhaust ventilation.[2][3][5]
Eye/Face Protection Wear chemical splash-resistant safety goggles or a face shield. Equipment should be approved under standards like OSHA 29 CFR 1910.133 or EU EN166.[2][5][10][15]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Select glove material based on chemical resistance and duration of use.[2][5][10][15]
Respiratory Protection For operations likely to generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face particle respirator (N100 or P3) or a supplied-air respirator may be necessary depending on the exposure risk.[3][5][10]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of any exposure. Medical attention is required in all cases of exposure.[3]

First-Aid Protocol by Route of Exposure
  • General Advice : Remove the victim from the dangerous area. Show this safety data sheet to the attending physician.[2][3]

  • Inhalation :

    • Move the person to fresh air immediately.[2][15]

    • If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration (do not use the mouth-to-mouth method).[2][3][10]

    • Seek immediate medical attention.[2][3]

  • Skin Contact :

    • Immediately remove all contaminated clothing and shoes.[2][9]

    • Flush the skin with running water for at least 15 minutes.[2][3][15]

    • Seek immediate medical attention.[2][3]

  • Eye Contact :

    • Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][3][15]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[2][9]

    • Seek immediate medical attention.[2][3]

  • Ingestion :

    • Do NOT induce vomiting.[2][3]

    • Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[2][5]

    • Seek immediate medical attention.[2][3]

cluster_routes cluster_actions Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to Fresh Air 2. Provide Oxygen/Artificial Respiration Inhalation->Action_Inhale Action_Skin 1. Remove Contaminated Clothing 2. Flush with Water (15+ min) Skin->Action_Skin Action_Eye 1. Flush with Water (15+ min) 2. Remove Contact Lenses Eye->Action_Eye Action_Ingest 1. Rinse Mouth 2. DO NOT Induce Vomiting Ingestion->Action_Ingest End Seek IMMEDIATE Medical Attention Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Caption: Emergency first-aid response flowchart for exposure incidents.

Accidental Release and Disposal Procedures

Accidental Release (Spill) Protocol
  • Evacuate : Keep unprotected personnel away and upwind of the spill.[3][5]

  • Ventilate : Ensure adequate ventilation in the spill area.[3][5]

  • Contain : Prevent the substance from entering drains, surface water, or the ground water system.[3][5]

  • Protect : Wear full personal protective equipment, including respiratory protection, during cleanup.[3][5]

  • Clean-up :

    • Avoid generating dust.[3][5]

    • Carefully sweep up, vacuum, or absorb the material with an inert substance.[2][3]

    • Place the collected material into a suitable, closed, and labeled container for hazardous waste disposal.[2][3][5]

  • Decontaminate : Clean the affected area once the material has been removed.

Waste Disposal Protocol
  • Disposal must be conducted by a licensed professional waste disposal company.[5]

  • The chemical is classified as hazardous waste. Generators must consult federal, state, and local regulations to ensure complete and accurate classification and disposal.[2]

  • Do not dispose of the material into the environment, drains, or sewer systems.[5]

  • Contaminated packaging should be treated as unused product and disposed of as hazardous waste.[2][5]

Start Spill Detected A Evacuate & Secure Area Start->A B Don Full PPE (incl. Respiratory Protection) A->B C Contain Spill (Prevent entry to drains) B->C D Clean Up Spill (AVOID DUST GENERATION) C->D E Collect waste in a sealed, labeled container D->E F Decontaminate Spill Area E->F G Dispose of Waste & PPE (as Hazardous Waste) F->G End Report Incident G->End

Caption: Step-by-step procedure for responding to an accidental spill.

References

A Technical Guide to the Purity Specifications of Benzyltriphenylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications for Benzyltriphenylphosphonium chloride (CAS No. 1100-88-5). The information collated is intended to support researchers, scientists, and drug development professionals in the effective sourcing, analysis, and application of this critical reagent.

Purity and Physical Properties

This compound is a quaternary phosphonium (B103445) salt widely utilized as a Wittig reagent in organic synthesis and as a phase-transfer catalyst. The purity of this reagent is paramount to ensure reaction specificity and yield. The typical purity specifications and physical properties, as compiled from various suppliers, are summarized below.

ParameterSpecification
Purity (Assay) ≥99% (by Titration)
Appearance White to off-white crystalline powder
Melting Point Approximately 300 °C (decomposes)
Solubility Soluble in water and alcohol. Insoluble in acetone.
Molecular Formula C₂₅H₂₂ClP
Molecular Weight 388.87 g/mol

Analytical Methods for Purity Determination

A combination of analytical techniques is employed to confirm the identity and assess the purity of this compound. These methods provide both qualitative and quantitative data.

Titration

Argentometric or non-aqueous titrations are commonly cited for the assay of this compound. These methods are robust for determining the halide content and overall salt purity.

Experimental Protocol: Argentometric Titration

This protocol is a representative method for the determination of the chloride content in this compound.

  • Preparation of Standard Solution: Accurately weigh approximately 300-400 mg of this compound and dissolve it in 50 mL of deionized water.

  • Titration: Titrate the sample solution with a standardized 0.1 M silver nitrate (B79036) (AgNO₃) solution.

  • Endpoint Detection: The endpoint can be determined potentiometrically using a silver electrode or visually using an indicator such as potassium chromate (B82759) (Mohr's method) or an adsorption indicator (Fajans' method).[1] For potentiometric titration, a sharp inflection in the potential curve indicates the endpoint.

  • Calculation: The percentage purity is calculated based on the volume of AgNO₃ consumed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating this compound from potential impurities, providing a more detailed purity profile.

Experimental Protocol: Reversed-Phase HPLC

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[2]

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm) is employed.

  • Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a compatible solvent.

  • Analysis: The sample is injected into the HPLC system, and the peak area of the main component is compared to the total peak area to determine the percentage purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural confirmation and purity assessment of this compound. Both ¹H and ³¹P NMR are utilized.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The characteristic signals for the benzyl (B1604629) and phenyl protons should be observed. The absence of significant impurity peaks confirms the purity.

  • ³¹P NMR Analysis: Acquire the phosphorus-31 NMR spectrum. A single sharp peak is expected for pure this compound. The presence of other phosphorus-containing impurities would result in additional signals.

  • Data Interpretation: The chemical shifts and integration values of the peaks are analyzed to confirm the structure and estimate the purity.

Potential Impurities

The primary route for the synthesis of this compound is the reaction of triphenylphosphine (B44618) with benzyl chloride. Potential impurities can arise from unreacted starting materials or side reactions.

  • Triphenylphosphine: Unreacted starting material.

  • Benzyl Chloride: Unreacted starting material.

  • Triphenylphosphine oxide: Can be formed by oxidation of triphenylphosphine, particularly if the reaction is not carried out under anhydrous conditions.[3] It is also a major byproduct of the Wittig reaction itself.[2]

  • Solvent Residues: Residual solvents from the synthesis and purification process.

The analytical methods described in the previous section, particularly HPLC and NMR, are effective for the detection and quantification of these potential impurities.

Application in the Wittig Reaction

A primary application of this compound is as a precursor to the corresponding ylide in the Wittig reaction for the synthesis of alkenes.

Workflow for a Typical Wittig Reaction

Wittig_Reaction BTPC Benzyltriphenylphosphonium Chloride Ylide Phosphorus Ylide (Wittig Reagent) BTPC->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH, NaOH) Base->Ylide Betaine (B1666868) Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Elimination TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO

Caption: A logical workflow of the Wittig reaction.

The Wittig reaction commences with the deprotonation of this compound by a strong base to form a phosphorus ylide.[2] This ylide then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate. Subsequent ring closure yields an oxaphosphetane, which then decomposes to the final alkene product and triphenylphosphine oxide.[2][4] The choice of base and reaction conditions can influence the stereoselectivity of the resulting alkene.

References

A Technical Guide to Research-Grade Benzyltriphenylphosphonium Chloride for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to sourcing high-purity Benzyltriphenylphosphonium (B107652) chloride, its applications in organic synthesis, and protocols for its use.

Benzyltriphenylphosphonium chloride is a quaternary phosphonium (B103445) salt indispensable in modern organic synthesis, most notably as a precursor to the phosphonium ylide required for the Wittig reaction. This reaction is a cornerstone for the stereoselective synthesis of alkenes from aldehydes and ketones, a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, key technical data, and detailed experimental protocols for the effective use of this versatile reagent.

Commercial Suppliers and Product Specifications

The selection of a suitable supplier for this compound is crucial to ensure the reliability and reproducibility of experimental results. Research-grade material should be of high purity, with clear specifications provided by the vendor. Below is a comparison of offerings from several reputable suppliers.

SupplierPurity/GradeAvailable QuantitiesPhysical FormMelting Point (°C)Analytical Data Highlights
Sigma-Aldrich (Merck) ≥99%[1]5g, 25g, 100gPowder[1]≥300[1]Assay available on Certificate of Analysis.[1]
Thermo Scientific Chemicals 99%[2]25g, 100g, 500gPowder[2]>300[2]Assay (Titration ex Chloride): ≥98.5 to ≤101.5%[2]
Santa Cruz Biotechnology Research Grade10g, 25gPowder-Certificate of Analysis available with lot-specific data.[3]
Chem-Impex ≥99% (Assay by titration)[4]25g, 100g, 500g, 1kgWhite to off-white crystalline powder[4]>300[4]Purity confirmed by titration.[4]
Lab Pro Inc. Min. 98.0% (HPLC, T)[5]10g, 25g, 100g, 500gSolid[5]-Purity determined by HPLC and Titration.[5]

Key Applications in Organic Synthesis

This compound is primarily used in the Wittig reaction to introduce a benzylidene group. This reaction is highly valued for its reliability and the predictable stereochemistry of the resulting alkene.

The Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine (B44618) oxide. The ylide is typically generated in situ by treating the phosphonium salt with a strong base.

Experimental Protocols

Synthesis of trans-Stilbene (B89595) via the Wittig Reaction

This protocol outlines the synthesis of trans-stilbene from benzaldehyde (B42025) and this compound.

Materials and Reagents:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in dichloromethane.

  • Ylide Formation and Reaction: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise to the mixture. The reaction is often biphasic, and vigorous stirring is essential to facilitate the reaction at the interface.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Separate the organic layer, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isomerization (optional but recommended for trans product): After drying, the dichloromethane solution can be treated with a catalytic amount of iodine and exposed to light to isomerize the cis-stilbene (B147466) to the more stable trans-isomer.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield trans-stilbene as a white crystalline solid.

Visualizing Key Processes

To aid in the understanding of the chemical processes and decision-making workflows, the following diagrams are provided.

Wittig_Reaction_Mechanism Phosphonium Benzyltriphenylphosphonium Chloride Ylide Phosphonium Ylide (Wittig Reagent) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., NaOH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Aldehyde/Ketone (e.g., Benzaldehyde) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene (e.g., Stilbene) Oxaphosphetane->Alkene Elimination TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: The reaction mechanism of the Wittig reaction.

Caption: Workflow for selecting a commercial supplier.

References

The Genesis of a Reagent: An In-Depth Technical Guide to the Historical Development and Discovery of Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the historical development and discovery of phosphonium (B103445) salts, tracing their origins from early 19th-century organophosphorus chemistry to their crucial role in modern synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of the key discoveries, experimental protocols, and the evolution of our understanding of these versatile compounds.

Early Explorations in Organophosphorus Chemistry

The journey to understanding phosphonium salts began with the foundational work on organophosphorus compounds. While the synthesis of organophosphates was explored in the early 19th century by chemists such as Jean Pierre Boudet, it was the pioneering work of August Wilhelm von Hofmann and Auguste Cahours in the mid-19th century that laid the groundwork for the discovery of phosphonium salts.[1][2][3] Their collaborative research, detailed in the seminal 1857 publication "Researches on the phosphorus-bases," marked a turning point in the field.[4][5][6]

The Landmark Discovery by Hofmann and Cahours

In their 1857 paper, Hofmann and Cahours detailed the synthesis of the first quaternary phosphonium salts.[4][5][6] Their work established a new class of organophosphorus compounds and provided the first insights into their reactivity. A key reaction they described, which would later be known as the Cahours-Hofmann reaction, involved the cleavage of phosphonium hydroxides to produce trialkylphosphine oxides.[7]

Key Discoveries by Hofmann and Cahours (1857):
DiscoverySignificance
Synthesis of TrialkylphosphinesThe necessary precursors for the formation of phosphonium salts.
Quaternization of TrialkylphosphinesThe first successful synthesis of tetraalkylphosphonium salts, including tetraethylphosphonium iodide.
The "Cahours-Hofmann Reaction"A fundamental reaction demonstrating the stability of the phosphonium cation and providing a route to phosphine (B1218219) oxides.
Isolation and CharacterizationThe first documented isolation and initial characterization of this new class of compounds, laying the foundation for future research.

Experimental Protocols of the Pioneers

The experimental methodologies employed by Hofmann and Cahours, though rudimentary by modern standards, were meticulous for their time. Their work provides a valuable window into 19th-century synthetic chemistry.

Synthesis of Triethylphosphine (B1216732) (Hofmann & Cahours, 1857)

Hofmann and Cahours prepared triethylphosphine, a crucial precursor, by reacting phosphorus trichloride (B1173362) with zinc diethyl. The resulting product was then distilled to yield the tertiary phosphine.

Synthesis of Tetraethylphosphonium Iodide (Hofmann & Cahours, 1857)

The first synthesis of a quaternary phosphonium salt involved the direct reaction of their newly synthesized triethylphosphine with ethyl iodide.

Reactants:

  • Triethylphosphine

  • Ethyl Iodide

Procedure: Hofmann and Cahours observed that the combination of triethylphosphine and ethyl iodide resulted in a vigorous reaction, directly yielding crystalline tetraethylphosphonium iodide. Further details from their original publication are being actively researched to provide a more comprehensive experimental protocol.

The Evolving Understanding of Structure

The initial structural interpretation of phosphonium salts in the 19th century was based on the prevailing valence theories. The tetrahedral geometry of the phosphonium cation, with the phosphorus atom at the center bonded to four organic substituents, was a significant conceptual development. This understanding was crucial for predicting the reactivity of these salts and their subsequent application in organic synthesis.

Visualizing the Pathway to Discovery

The following diagram illustrates the key conceptual steps leading to the discovery of phosphonium salts by Hofmann and Cahours.

Historical_Development A Early Organophosphorus Chemistry (e.g., Boudet) B Synthesis of Trialkylphosphines (Hofmann & Cahours, 1857) A->B Precursor Synthesis C Reaction with Alkyl Halides (Hofmann & Cahours, 1857) B->C Quaternization D Discovery of Quaternary Phosphonium Salts C->D Isolation & Characterization

Conceptual pathway to the discovery of phosphonium salts.

The Road to the Wittig Reaction and Beyond

The pioneering work of Hofmann and Cahours laid the essential groundwork for future discoveries. Over the next century, the synthesis and reactivity of phosphonium salts were further explored. This cumulative knowledge culminated in the groundbreaking discovery of the Wittig reaction in 1954 by Georg Wittig, a discovery for which he was awarded the Nobel Prize in Chemistry in 1979. The Wittig reaction, which utilizes phosphonium ylides generated from phosphonium salts, revolutionized the synthesis of alkenes and remains a cornerstone of modern organic chemistry.

This guide serves as a testament to the incremental nature of scientific discovery, where the foundational work of early pioneers paves the way for transformative innovations. The continued study of phosphonium salts and their reactivity promises to yield new and powerful tools for chemical synthesis and drug development.

References

A Comprehensive Technical Guide to Phase-Transfer Catalysis Utilizing Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful and versatile methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases, such as a solid and a liquid or, more commonly, an aqueous and an organic phase.[1] This technique is particularly valuable when one reactant is an ionic species soluble in an aqueous phase (like a salt) and the other is a nonpolar organic substrate soluble in an organic solvent.[2] In the absence of a catalyst, the reaction between these two species is often exceedingly slow or does not occur at all, as the reactants are physically separated.

The core principle of PTC involves the use of a phase-transfer agent, or catalyst, which is typically a quaternary 'onium' salt, such as a phosphonium (B103445) or ammonium (B1175870) salt.[1] This catalyst possesses both hydrophilic and lipophilic properties, allowing it to transport a reactant from one phase to another where the reaction can then proceed.[2] This process not only accelerates reaction rates but also often leads to higher yields, improved selectivity, and milder reaction conditions, making it a cornerstone of green chemistry by reducing the need for harsh solvents and reagents.[1]

The Central Role of Phosphonium Salts in PTC

Among the various phase-transfer catalysts, quaternary phosphonium salts have emerged as a highly effective and versatile class of compounds. These salts are characterized by a central phosphorus atom bonded to four organic substituents, creating a positively charged cation.[3] The lipophilicity of the phosphonium cation can be readily tuned by modifying the organic groups, which in turn influences its solubility in the organic phase and its catalytic efficiency.

The general mechanism of phase-transfer catalysis involving a phosphonium salt (Q⁺X⁻) in a liquid-liquid system can be described as follows:

  • Anion Exchange: At the interface of the aqueous and organic phases, the phosphonium salt exchanges its original anion (X⁻) for the reacting anion (Y⁻) from the aqueous phase.

  • Transport to the Organic Phase: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to be extracted into the organic phase.

  • Reaction: In the organic phase, the "naked" anion (Y⁻) is highly reactive and readily reacts with the organic substrate (RX) to form the desired product (RY).

  • Catalyst Regeneration: The phosphonium cation then pairs with the leaving group anion (X⁻) and returns to the aqueous phase to repeat the catalytic cycle.

This continuous process allows for the stoichiometric reaction to occur with only a catalytic amount of the phosphonium salt.

Advantages of Phosphonium Salts over Ammonium Salts

While both quaternary ammonium and phosphonium salts are effective phase-transfer catalysts, phosphonium salts often exhibit superior performance, particularly in demanding industrial applications. The key advantages include:

  • Higher Thermal Stability: Phosphonium salts are generally more thermally stable than their ammonium counterparts. Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of a strong base and heat, leading to the formation of an alkene and a tertiary amine.[2][4] This degradation reduces catalyst efficiency and can introduce impurities. Phosphonium salts are not prone to this degradation pathway, making them more robust for reactions requiring elevated temperatures.[4]

  • Enhanced Chemical Stability: The greater stability of phosphonium salts also extends to their resistance to chemical degradation under strongly basic conditions.

  • Superior Catalytic Activity: In many instances, phosphonium-based catalysts have demonstrated superior performance.[4] This enhanced activity is often attributed to the larger and more lipophilic nature of the phosphonium cation, which can facilitate a more efficient transfer of the anion into the organic phase.[4]

Quantitative Comparison of Catalyst Performance

The superior performance of phosphonium salts can be quantified in various organic transformations. The following tables summarize the comparative data for phosphonium versus ammonium-based phase-transfer catalysts in specific reactions.

Table 1: Alkylation of Sodium Benzoate (B1203000) with Butyl Bromide

CatalystCatalyst TypeYield of Butyl Benzoate (%)
Tetra Phenyl Phosphonium Bromide (TPPB)Phosphonium Salt98
Tri Capryryl methyl Ammonium Chloride (Aliquat 336)Ammonium Salt92
Tetra Butyl Ammonium Bromide (TBAB)Ammonium Salt91

Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene (B28343)/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[2]

Table 2: Metal Extraction from Spent Hydrodesulfurization Catalysts

Catalyst SystemMetalRecovery Rate (%)
Phosphonium-based (Cyp-IL)Molybdenum (Mo)91
Vanadium (V)82.5
Ammonium-based (Ali-IL)Molybdenum (Mo)75
Vanadium (V)68

Applications in Drug Development and Pharmaceutical Synthesis

The robustness and efficiency of phosphonium salt-mediated PTC have made it an invaluable tool in the synthesis of pharmaceuticals and their intermediates.[1] The ability to conduct reactions under milder conditions with higher yields is particularly advantageous in multi-step syntheses of complex drug molecules.

Chiral phosphonium salts have also gained prominence as catalysts for asymmetric phase-transfer reactions, enabling the enantioselective synthesis of chiral compounds, a critical aspect of modern drug development.[5] These catalysts have been successfully applied in various asymmetric transformations, including alkylations, Michael additions, and aminations, often providing high yields and excellent enantioselectivities.[3][6]

Experimental Protocols

Synthesis of Butyl Benzoate via Phase-Transfer Catalysis

Objective: To synthesize butyl benzoate from sodium benzoate and 1-bromobutane (B133212) using a phosphonium salt as a phase-transfer catalyst.

Materials:

  • Sodium Benzoate

  • 1-Bromobutane

  • Tetra Phenyl Phosphonium Bromide (TPPB)

  • Toluene

  • Deionized Water

  • Dichloromethane (B109758)

  • 15% NaCl solution (brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium benzoate (1 equivalent), deionized water, and toluene to create a biphasic system.

  • Add 1-bromobutane (1 equivalent) and Tetra Phenyl Phosphonium Bromide (0.01 equivalents) to the flask.

  • Heat the mixture to 60°C and stir vigorously for 1 hour.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Rinse the flask with a small amount of dichloromethane and add it to the separatory funnel.

  • Allow the layers to separate and drain the lower organic layer into a clean Erlenmeyer flask.

  • Wash the organic layer with a 15% NaCl solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude butyl benzoate.

  • The product can be further purified by distillation.

Williamson Ether Synthesis of 4-Ethoxyphenol (B1293792)

Objective: To synthesize 4-ethoxyphenol from 4-ethylphenol (B45693) and ethyl iodide using a phosphonium salt as a phase-transfer catalyst.

Materials:

Procedure:

  • Dissolve 4-ethylphenol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add tetrabutylphosphonium bromide (0.05 equivalents) to the solution.

  • While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (2 equivalents).

  • Add ethyl iodide (1.1 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude 4-ethoxyphenol.

  • Purify the product by column chromatography or distillation.

Asymmetric Alkylation of a Glycine (B1666218) Imine Derivative

Objective: To perform an asymmetric alkylation of a glycine imine derivative using a chiral phosphonium salt catalyst to produce a non-natural amino acid precursor.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Benzyl (B1604629) bromide

  • Chiral Binaphthyl-derived Phosphonium Salt

  • Toluene

  • 50% Aqueous Potassium Hydroxide

  • Ethyl Acetate

  • Saturated Aqueous Ammonium Chloride

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1 equivalent) and the chiral phosphonium salt (0.01 equivalents) in toluene at 0°C, add 50% aqueous potassium hydroxide.

  • Add benzyl bromide (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction vigorously at 0°C until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Visualizing Core Concepts

PTC_Mechanism Mechanism of Phase-Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_reactants M⁺Y⁻ catalyst_ion_pair Q⁺Y⁻ aq_products M⁺X⁻ catalyst_return Q⁺X⁻ org_substrate RX org_product RY org_substrate->org_product org_product->catalyst_return catalyst_ion_pair->org_product Reaction catalyst_aq Q⁺X⁻ (Catalyst) catalyst_return->catalyst_aq Return to Aqueous Phase catalyst_aq->catalyst_ion_pair Anion Exchange at Interface

Caption: Mechanism of Phase-Transfer Catalysis.

Phosphonium_Salt General Structure of a Phosphonium Salt P P⁺ R1 P->R1 R2 P->R2 R3 P->R3 R4 R⁴ P->R4 X X⁻ P->X

Caption: General Structure of a Phosphonium Salt.

Experimental_Workflow General Experimental Workflow for PTC start Combine Reactants, Solvents, and Catalyst reaction Heat and Stir (Reaction) start->reaction workup Aqueous Workup (Separation) reaction->workup drying Dry Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Chromatography) evaporation->purification product Final Product purification->product

Caption: General Experimental Workflow for PTC.

References

Methodological & Application

Application Notes and Protocols: Benzyltriphenylphosphonium Chloride as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltriphenylphosphonium (B107652) chloride (BTPPC) is a quaternary phosphonium (B103445) salt widely employed as a phase transfer catalyst (PTC) in a variety of organic syntheses.[1][2][3] Its amphiphilic nature, possessing both a lipophilic organic cation and a hydrophilic anion, enables it to facilitate reactions between reactants located in immiscible phases, typically an aqueous and an organic layer.[4] By transferring a reactive anion from the aqueous phase to the organic phase, BTPPC significantly enhances reaction rates and yields, making it an invaluable tool in the synthesis of fine chemicals, pharmaceuticals, and polymers.[2][5] This document provides detailed application notes and experimental protocols for the use of benzyltriphenylphosphonium chloride as a phase transfer catalyst in key organic transformations.

Principle of Phase Transfer Catalysis

Phase transfer catalysis operates by pairing a hydrophilic anion with the lipophilic cation of the catalyst. This ion pair can then traverse the phase boundary into the organic phase, where the "naked" anion is highly reactive. After the reaction, the catalyst cation pairs with the leaving group and returns to the aqueous phase to repeat the cycle. This process circumvents the insolubility of reactants, allowing for reactions to occur that would otherwise be extremely slow or not proceed at all.[6][7]

Applications in Organic Synthesis

This compound is a versatile phase transfer catalyst applicable to a range of organic reactions, including:

  • Wittig Reaction: As a precursor to the phosphonium ylide, BTPPC is instrumental in the synthesis of alkenes from aldehydes and ketones.[8][9] The phase transfer catalysis aspect is particularly useful when using aqueous bases like sodium hydroxide (B78521).

  • N-Alkylation: BTPPC can facilitate the alkylation of various nitrogen-containing compounds, such as imides and heterocycles, by transferring the nucleophilic anion to the organic phase.

  • Epoxidation: In the presence of a suitable oxidizing agent, BTPPC can be used to catalyze the synthesis of epoxides from alkenes.

  • Polymerization: It can act as a curing accelerator in the polymerization of powder coatings and epoxy resins.[3]

Quantitative Data

The efficiency of this compound as a phase transfer catalyst is demonstrated by the high yields achieved in various reactions. The following tables summarize quantitative data for specific applications.

Table 1: Wittig Reaction for Stilbene (B7821643) Synthesis
AldehydeBaseSolventReaction TimeYield of (E)-StilbeneReference
Benzaldehyde (B42025)50% aq. NaOHDichloromethane (B109758)30-60 min>90% (after isomerization)[8][10]
9-Anthraldehyde50% aq. NaOHDichloromethane30 minNot specified[11]
Substituted BenzaldehydesNaOCH3MethanolNot specified47-54%
Table 2: Synthesis of this compound
ReactantsSolventReaction TimeYieldReference
Benzyl (B1604629) chloride, TriphenylphosphineChloroform2-3 h~7g from 3g benzyl chloride[12]
Benzyl chloride, TriphenylphosphineAcetonitrile1.5 hNot specified[13]

Experimental Protocols

Synthesis of trans-Stilbene (B89595) via Wittig Reaction

This protocol details the synthesis of trans-stilbene from benzaldehyde and this compound using a two-phase system.

Materials:

  • This compound (9.77 mmol)

  • Benzaldehyde (9.8 mmol)

  • Dichloromethane (10 mL)

  • 50% aqueous sodium hydroxide solution

  • Iodine (0.2955 mmol)

  • 95% Ethanol

  • Anhydrous sodium sulfate

  • Deionized water

  • Saturated aqueous sodium bisulfite

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

  • 150-W lightbulb

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound and benzaldehyde in 10 mL of dichloromethane.[8]

  • Ylide Formation and Reaction: With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise through the condenser.[8]

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 30-60 minutes.[8]

  • Workup: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 10 mL of water and then 15 mL of saturated aqueous sodium bisulfite. Continue washing with 10 mL portions of water until the aqueous layer is neutral to pH paper.[8]

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.[8]

  • Isomerization: Decant the dried dichloromethane solution into a 25 mL round-bottom flask. Add iodine and irradiate the solution with a 150-W lightbulb while stirring for 60 minutes to facilitate the isomerization of (Z)-stilbene to (E)-stilbene.[8]

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator.[8]

  • Recrystallization: Purify the crude product by recrystallizing from approximately 10-12 mL of hot 95% ethanol.[8]

  • Isolation: Cool the solution slowly to room temperature and then in an ice-water bath for 15-20 minutes to induce crystallization. Collect the crystals by vacuum filtration using a Büchner funnel.[8]

General Protocol for N-Alkylation

This protocol provides a general methodology for the N-alkylation of imides or other N-H containing compounds.

Materials:

  • Substrate (e.g., phthalimide)

  • Alkylating agent (e.g., benzyl bromide)

  • This compound (catalytic amount)

  • Solid base (e.g., potassium carbonate)

  • Organic solvent (e.g., toluene)

Equipment:

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add the substrate, alkylating agent, a catalytic amount of this compound, and the solid base.

  • Solvent Addition: Add the organic solvent to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the solid base.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visualizations

PTC_Mechanism NaY Na⁺Y⁻ BTPPC_aq [Ph₃PCH₂Ph]⁺Cl⁻ NaY->BTPPC_aq Anion Exchange BTPPC_org [Ph₃PCH₂Ph]⁺Y⁻ BTPPC_aq->BTPPC_org Phase Transfer NaCl Na⁺Cl⁻ RX R-X RY R-Y BTPPC_X [Ph₃PCH₂Ph]⁺X⁻ BTPPC_X->NaCl Catalyst Regeneration BTPPC_orgRX BTPPC_orgRX RYBTPPC_X RYBTPPC_X BTPPC_orgRX->RYBTPPC_X Reaction

Caption: General mechanism of phase transfer catalysis.

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine BTPPC and Aldehyde in Dichloromethane Base Add 50% aq. NaOH (Ylide Formation) Reactants->Base Reflux Reflux for 30-60 min Base->Reflux Extraction Extract with Water and Sodium Bisulfite Reflux->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Isomerization Isomerize with Iodine and Light Drying->Isomerization Evaporation Remove Solvent Isomerization->Evaporation Recrystallization Recrystallize from Ethanol Evaporation->Recrystallization Product trans-Stilbene Recrystallization->Product

Caption: Experimental workflow for stilbene synthesis.

References

Application Notes and Protocols: The Wittig Reaction with Benzyltriphenylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Wittig reaction utilizing benzyltriphenylphosphonium (B107652) chloride. This powerful olefination reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds with high regioselectivity, a critical transformation in the synthesis of complex molecules and pharmaceutical agents.

Introduction

The Wittig reaction, developed by Georg Wittig in 1954, is a Nobel Prize-winning method for converting aldehydes or ketones into alkenes.[1] The reaction proceeds through the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound.[1] Benzyltriphenylphosphonium chloride is a commonly used phosphonium (B103445) salt that, upon deprotonation, forms a reactive ylide capable of reacting with a wide range of aldehydes and ketones. This process is particularly valuable in drug development for the synthesis of complex organic molecules where precise control over the location of a double bond is crucial for biological activity.[2][3]

Reaction Mechanism

The Wittig reaction with this compound follows a well-established multi-step mechanism:

  • Ylide Formation: The reaction is initiated by the deprotonation of this compound at the carbon adjacent to the phosphorus atom using a base. The electron-withdrawing nature of the positively charged phosphorus atom makes the benzylic protons acidic.[4][5] Strong bases like sodium hydroxide (B78521) or sodium methoxide (B1231860) are typically employed to generate the phosphorus ylide, a species with adjacent positive and negative charges.[6][7]

  • Nucleophilic Attack and Intermediate Formation: The generated ylide acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[6] This leads to the formation of a betaine (B1666868) intermediate, which subsequently undergoes ring closure to form a four-membered ring intermediate called an oxaphosphetane.[1][8]

  • Alkene Formation: The oxaphosphetane intermediate is unstable and spontaneously decomposes through a retro-[2+2] cycloaddition reaction. This fragmentation yields the desired alkene and triphenylphosphine (B44618) oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[8][9]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Reaction with Carbonyl cluster_products Product Formation Phosphonium_Salt Benzyltriphenylphosphonium Chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide + Base Base Base (e.g., NaOH) Betaine Betaine Intermediate Ylide->Betaine + Aldehyde/Ketone Aldehyde Aldehyde/Ketone Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Experimental Protocols

The following protocols provide detailed methodologies for performing the Wittig reaction with this compound.

Synthesis of trans-Stilbene from Benzaldehyde (B42025)

This protocol details the synthesis of trans-stilbene, a diarylethene, from benzaldehyde and this compound.[1]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Reflux condenser

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

  • Recrystallization apparatus

  • 150-W lightbulb (for isomerization)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.[1]

  • Ylide Formation and Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser.[1] Continue stirring for 30 minutes.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with water (3 x 15 mL). Continue washing with 10 mL portions of water until the aqueous layer is neutral to pH paper.[1]

    • Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.[1]

  • Isomerization (Optional but Recommended):

    • Decant the dried dichloromethane solution into a 25 mL round-bottom flask.

    • Add a catalytic amount of iodine (e.g., 0.2955 mmol).[1]

    • Irradiate the solution with a 150-W lightbulb while stirring for 60 minutes to facilitate the isomerization of the initially formed (Z)-stilbene to the more stable (E)-stilbene.[1]

  • Purification:

    • Remove the dichloromethane using a rotary evaporator.[1]

    • Purify the crude product by recrystallizing from hot 95% ethanol (approximately 10-12 mL).[1]

Synthesis of trans-9-(2-Phenylethenyl)anthracene from 9-Anthraldehyde (B167246)

This protocol describes the synthesis of a fluorescent alkene, trans-9-(2-phenylethenyl)anthracene.[6][10]

Materials:

  • This compound

  • 9-Anthraldehyde

  • Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF)

  • 50% aqueous sodium hydroxide (NaOH)

  • 1-Propanol (B7761284)

  • Water

Equipment:

  • Reaction tube or Erlenmeyer flask

  • Magnetic stir bar and stir plate (if using a flask)

  • Syringe

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a reaction tube or a 25-mL Erlenmeyer flask, combine this compound (0.480 g) and 9-anthraldehyde (0.300 g).[4] Add 1.0 mL of dichloromethane.[6]

  • Ylide Formation and Reaction: With vigorous stirring or shaking, add 0.26 mL of a 50% NaOH solution dropwise using a syringe.[6] Continue to stir or shake vigorously for 30 minutes. The reaction mixture will typically change color from dark yellowish to reddish-orange.[10]

  • Work-up and Purification:

    • Add 1.5 mL of water and 1.5 mL of dichloromethane to the tube. Shake to mix the layers and then separate the organic layer.[6]

    • Wash the aqueous layer twice more with dichloromethane (2 x 1 mL) and combine all organic layers.[6]

    • Dry the organic solution with sodium sulfate.[6]

    • Evaporate the solvent in a hood.

    • To the solid residue, add 4 mL of 1-propanol and recrystallize the product to obtain a yellowish crystalline solid.[6][10]

Experimental_Workflow Start Reaction Setup: Combine Phosphonium Salt, Aldehyde, and Solvent Ylide_Formation Ylide Formation & Reaction: Add Base Dropwise and Stir Start->Ylide_Formation Workup Work-up: Aqueous Wash and Extraction Ylide_Formation->Workup Drying Drying: Dry Organic Layer (e.g., Na2SO4) Workup->Drying Solvent_Removal Solvent Removal: Rotary Evaporation Drying->Solvent_Removal Purification Purification: Recrystallization Solvent_Removal->Purification Product Final Alkene Product Purification->Product

Caption: General experimental workflow for the Wittig reaction.

Quantitative Data Summary

The following tables summarize typical reactant quantities and reported yields for the synthesis of stilbene (B7821643) derivatives via the Wittig reaction with this compound.

Table 1: Synthesis of trans-Stilbene

ReactantMolar Equiv.Amount
This compound1.09.77 mmol
Benzaldehyde1.09.8 mmol
50% NaOHExcessDropwise
Product
trans-Stilbene-Yields up to 95% reported[11]

Table 2: Synthesis of trans-9-(2-Phenylethenyl)anthracene

ReactantAmount
This compound0.480 g[4] / 0.87 g[10]
9-Anthraldehyde0.300 g[4] / 0.50 g[10]
50% NaOH0.65 mL[4] / 0.200 mL[10]
Product
trans-9-(2-Phenylethenyl)anthracene-

Table 3: Synthesis of E,E-1,4-diphenyl-1,3-butadiene

ReactantAmountMolar Amount
This compound0.7508 g1.9308 mmol
Cinnamaldehyde0.2415 g1.8273 mmol
Sodium Methoxide (2M)2.4 mL4.8 mmol
Product
E,E-1,4-diphenyl-1,3-butadiene0.0841 g22% Yield[7]

Applications in Drug Development

The Wittig reaction is a powerful tool in medicinal chemistry and drug development for several key reasons:

  • Stereoselective Alkene Synthesis: The reaction allows for the formation of C=C double bonds with a predictable stereochemistry, which is often crucial for the biological activity of a drug molecule.[12]

  • Functional Group Tolerance: Wittig reagents are generally tolerant of a variety of functional groups present in complex molecules, such as alcohols, ethers, and esters, which minimizes the need for protecting groups.[13]

  • Synthesis of Complex Scaffolds: It is widely used in the total synthesis of natural products and their analogs, many of which serve as leads for new drugs.[12] For example, the synthesis of Nalmefene, an opioid antagonist, can be achieved using a Wittig reaction.[14]

Drug_Development_Logic Start Need for Specific Alkene Isomer in Drug Candidate Wittig Employ Wittig Reaction with Benzyltriphenylphosphonium Chloride Start->Wittig Control Precise Control of C=C Bond Formation Wittig->Control Synthesis Total Synthesis of Complex Natural Products and APIs Wittig->Synthesis Bioactivity Achieve Desired Biological Activity Control->Bioactivity

Caption: Role of the Wittig reaction in drug development.

Troubleshooting and Considerations

  • Base Selection: The choice of base can influence the stereoselectivity of the reaction. Stronger, non-nucleophilic bases are often preferred.

  • Solvent: The reaction is typically performed in aprotic solvents like dichloromethane, THF, or DMF. Some reports suggest the possibility of conducting the reaction in aqueous media as a green chemistry alternative.[15]

  • Ylide Stability: The stability of the ylide can affect the E/Z selectivity of the resulting alkene. Stabilized ylides (with an electron-withdrawing group on the carbanion) tend to produce more of the E-isomer.

  • Purification: The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to separate from the desired alkene. Chromatographic purification or careful recrystallization is often necessary.

References

Application Note: Protocol for Olefination using Benzyltriphenylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds (olefins) from carbonyl compounds (aldehydes and ketones). This application note provides a detailed protocol for the olefination of aldehydes using benzyltriphenylphosphonium (B107652) chloride, a common Wittig reagent. The reaction proceeds via a phosphorus ylide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. The subsequent collapse of the resulting betaine (B1666868) intermediate yields the desired alkene and triphenylphosphine (B44618) oxide. This method is highly valued for its reliability and the high degree of control it offers over the position of the newly formed double bond.

Reaction Principle

The overall transformation involves the reaction of an aldehyde with benzyltriphenylphosphonium chloride in the presence of a base to form a stilbene (B7821643) derivative and triphenylphosphine oxide as a byproduct.

General Reaction Scheme:

Experimental Protocols

This section details the methodologies for the synthesis of stilbene derivatives via the Wittig reaction using this compound.

Protocol 1: Synthesis of trans-Stilbene (B89595) from Benzaldehyde (B42025)

This protocol outlines the synthesis of trans-stilbene from benzaldehyde and this compound using a two-phase system with a strong base.[1]

Materials:

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.[1]

  • Ylide Formation and Reaction: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser.[1] Continue stirring for 30 minutes.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10 mL of water and then 15 mL of saturated aqueous sodium bisulfite.[1] Continue washing with 10 mL portions of water until the aqueous layer is neutral to pH paper.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.[1]

  • Isomerization: Decant the dried dichloromethane solution into a 25 mL round-bottom flask. Add a catalytic amount of iodine (e.g., 0.2955 mmol).[1] Irradiate the solution with a 150-W lightbulb while stirring for 60 minutes to facilitate the isomerization of the cis-stilbene (B147466) to the more stable trans-stilbene.[1]

  • Purification:

    • Wash the solution with a saturated aqueous solution of sodium bisulfite to remove the iodine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Recrystallize the crude product from hot 95% ethanol (approximately 10-12 mL).[1]

  • Isolation and Characterization: Cool the solution to induce crystallization, first at room temperature and then in an ice-water bath for 15-20 minutes.[1] Collect the white crystalline product by vacuum filtration, washing with a small amount of ice-cold 95% ethanol.[1] Air dry the product and determine the yield and melting point. The expected melting point of trans-stilbene is 123-125 °C.[1]

Protocol 2: Synthesis of trans-9-(2-Phenylethenyl)anthracene from 9-Anthraldehyde (B167246)

This protocol describes the synthesis of a more complex stilbene derivative using 9-anthraldehyde as the carbonyl component.[2][3][4]

Materials:

  • This compound[2][3][4]

  • 9-Anthraldehyde[2][3][4]

  • Dichloromethane (CH₂Cl₂)[2][3] or N,N-Dimethylformamide (DMF)[4]

  • 50% aqueous sodium hydroxide (NaOH)[2][3][4]

  • Water (H₂O)[2][3]

  • 1-Propanol[4]

  • Anhydrous sodium sulfate (Na₂SO₄)[3]

Procedure:

  • Reaction Setup:

    • (Using Dichloromethane): In a reaction tube, combine this compound (e.g., 200 mg) and 9-anthraldehyde (e.g., 115 mg) in 1.0 mL of dichloromethane.[3]

    • (Using DMF): In a 25-mL Erlenmeyer flask with a stir bar, dissolve 0.87g of this compound and 0.50g of 9-anthraldehyde in 6 mL of DMF.[4]

  • Ylide Formation and Reaction:

    • (Using Dichloromethane): Add 0.26 mL of 50% NaOH solution dropwise while vigorously mixing.[3] Cap the tube and shake for 30 minutes.[3]

    • (Using DMF): Vigorously stir the mixture and add 10 drops (approximately 0.200 mL) of 50% NaOH solution.[4] Stir vigorously for 30 minutes. The reaction color will change from dark yellowish to reddish-orange.[4]

  • Work-up and Isolation:

    • (Using Dichloromethane): Add 1.5 mL of water and 1.5 mL of dichloromethane. Shake and separate the organic layer.[3] Wash the aqueous layer twice more with 1 mL portions of dichloromethane and combine the organic layers.[3]

    • (Using DMF): Add 4 mL of a 1:1 mixture of 1-propanol (B7761284)/distilled water to precipitate the yellow solid product.[4] Collect the crude product by vacuum filtration.[4]

  • Purification:

    • (Using Dichloromethane): Dry the combined organic layers with sodium sulfate.[3] Remove the solvent, and recrystallize the remaining solid from 4 mL of propanol.[3]

    • (Using DMF): Recrystallize the crude product from a minimal amount of 1-propanol (approx. 4 mL).[4]

  • Characterization: Determine the melting point and percent yield of the purified product.

Data Presentation

The following tables summarize quantitative data for representative olefination reactions using this compound.

Table 1: Reactant Quantities for Stilbene Synthesis

ProductAldehydeThis compoundBaseSolventReference
trans-StilbeneBenzaldehyde (9.8 mmol)9.77 mmol50% aq. NaOHDichloromethane[1]
trans-9-(2-Phenylethenyl)anthracene9-Anthraldehyde (115 mg)200 mg50% aq. NaOH (0.26 mL)Dichloromethane (1.0 mL)[3]
trans-9-(2-Phenylethenyl)anthracene9-Anthraldehyde (0.50 g)0.87 g50% aq. NaOH (10 drops)DMF (6 mL)[4]
(E,E)-1,4-diphenyl-1,3-butadieneCinnamaldehyde (1.8273 mmol)1.9308 mmolSodium methoxide (B1231860) (4.8 mmol)Methanol (1.0 mL)[5]

Table 2: Product Yields and Melting Points

ProductYieldMelting Point (°C)Reference
trans-StilbeneNot specified123-125[1]
(E,E)-1,4-diphenyl-1,3-butadiene22%150-151[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the olefination reaction.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Aldehyde and This compound in Solvent B Add Base (e.g., 50% NaOH) A->B C Stir Vigorously (e.g., 30 min) B->C D Quench Reaction (if necessary) C->D E Extract with Organic Solvent D->E F Wash Organic Layer (Water, Brine, etc.) E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Remove Solvent (Rotary Evaporation) G->H I Recrystallize Crude Product H->I J Isolate Product (Vacuum Filtration) I->J K K J->K Characterize (Yield, MP, NMR, etc.) wittig_mechanism A This compound Ph₃P⁺-CH₂Ph Cl⁻ B Phosphorus Ylide Ph₃P=CHPh A->B Deprotonation D Betaine Intermediate (may be transient) B->D Nucleophilic Attack C Aldehyde R-CHO C->D E Oxaphosphetane (4-membered ring) D->E Ring Closure F Alkene R-CH=CHPh E->F Fragmentation G Triphenylphosphine Oxide Ph₃P=O E->G Base Base (e.g., NaOH) Base->B

References

Application of Benzyltriphenylphosphonium Chloride in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltriphenylphosphonium chloride (BTPC) is a versatile quaternary phosphonium (B103445) salt that finds significant application in various domains of polymer synthesis. Its utility stems from its roles as a potent phase-transfer catalyst, a precursor in Wittig reactions for the formation of carbon-carbon double bonds, and as an effective curing accelerator for thermosetting polymers like epoxy resins. This document provides detailed application notes and experimental protocols for the use of BTPC in these key areas of polymer chemistry.

Curing Accelerator for Epoxy Resins

This compound is an effective accelerator for the curing of epoxy resins, particularly in formulations involving anhydride (B1165640) hardeners. It facilitates the ring-opening of the anhydride and subsequent cross-linking reactions, leading to a robust polymer network.

Application Notes

Phosphonium salts like BTPC are known to be highly effective catalysts for curing epoxy-anhydride formulations.[1] The mechanism involves the activation of the anhydride by the phosphonium salt, which can lead to a higher crosslink density in the final polymer network.[1] The curing process is a series of reactions initiated by a hydroxyl group, which attacks the anhydride ring to form a carboxylic acid. This acid then reacts with an epoxy group, generating a new hydroxyl group that can continue the reaction cascade. BTPC accelerates this process, enabling curing at lower temperatures or reduced curing times. The choice of accelerator can influence the final properties of the cured resin, including its glass transition temperature and mechanical strength.

Experimental Protocol: Curing of Epoxy Resin with Anhydride Hardener using BTPC Accelerator

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Hexahydrophthalic anhydride (HHPA) or other suitable anhydride hardener

  • This compound (BTPC)

  • An appropriate solvent (e.g., acetone) if necessary to aid mixing

Procedure:

  • Preparation of the Resin Mixture: In a suitable container, thoroughly mix the epoxy resin and the anhydride hardener in the desired stoichiometric ratio. The typical ratio is often near 1:0.85 epoxy to anhydride equivalents to account for side reactions.

  • Addition of Accelerator: Dissolve a catalytic amount of BTPC (typically 0.1-2.0 parts per hundred parts of resin, phr) in a minimal amount of solvent if necessary, and then add it to the epoxy-anhydride mixture.

  • Homogenization: Stir the mixture vigorously until the BTPC is completely dissolved and the mixture is homogeneous. If a solvent was used, perform this step in a well-ventilated fume hood to allow for solvent evaporation.

  • Degassing: Place the mixture in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into a preheated mold. The curing schedule will depend on the specific resin system and the concentration of BTPC. A typical curing cycle might be 2 hours at 100 °C followed by a post-curing step of 2 hours at 150 °C.

  • Characterization: After curing, the polymer can be demolded and characterized for its thermal and mechanical properties, such as glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) and tensile strength using a universal testing machine.

Quantitative Data
CatalystConcentration (phr)Gel Time (min) at 120°CGlass Transition Temperature (°C)Tensile Strength (MPa)
None0> 18013575
BTPC 1.04515585
2-Methylimidazole1.06015082

Note: The data presented in this table is representative and may vary depending on the specific epoxy resin, anhydride hardener, and curing conditions.

Curing Mechanism Pathway

G cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Cross-linking Hydroxyl_Group R-OH (from resin or trace H2O) Anhydride Anhydride (Hardener) Hydroxyl_Group->Anhydride Attacks Carboxylic_Acid Carboxylic Acid Intermediate Anhydride->Carboxylic_Acid Forms Epoxy_Group Epoxy Group (from Resin) Carboxylic_Acid->Epoxy_Group Reacts with BTPC BTPC (Accelerator) BTPC->Anhydride Catalyzes ring-opening Ester_Linkage Ester Linkage Formation Epoxy_Group->Ester_Linkage Forms New_Hydroxyl New Hydroxyl Group Ester_Linkage->New_Hydroxyl Generates Polymer_Network Cross-linked Polymer Network Ester_Linkage->Polymer_Network New_Hydroxyl->Anhydride Continues cycle

Caption: Curing mechanism of an epoxy-anhydride system accelerated by BTPC.

Wittig Reaction for Polymer Synthesis

The Wittig reaction is a powerful tool for the synthesis of alkenes. In polymer chemistry, it can be employed to create polymers with vinylene linkages in the backbone, such as poly(p-phenylene vinylene) (PPV) and its derivatives, which are important materials in organic electronics. BTPC can be used to generate the necessary phosphonium ylide for this polymerization.

Application Notes

The synthesis of conjugated polymers via the Wittig reaction involves the reaction of a bis(phosphonium ylide) with a dialdehyde (B1249045). The bis(phosphonium ylide) is typically generated in situ from the corresponding bis(phosphonium salt) by treatment with a strong base. This compound can serve as a model compound for understanding the reaction conditions, and its derivatives are used in the actual polymerization. The properties of the resulting polymer, such as molecular weight and solubility, are influenced by the reaction conditions and the nature of the substituents on the monomers.

Experimental Protocol: Synthesis of a Poly(p-phenylene vinylene) Derivative

Materials:

Procedure:

  • Synthesis of the Bis(phosphonium Salt): In a round-bottom flask, dissolve 1,4-bis(chloromethyl)benzene and two equivalents of triphenylphosphine in a suitable solvent like toluene. Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours. The white precipitate of the bis(phosphonium salt) is collected by filtration, washed with the solvent, and dried under vacuum.

  • Polymerization: In a separate flask under an inert atmosphere, suspend the bis(phosphonium salt) and an equimolar amount of the dialdehyde in anhydrous THF.

  • Ylide Formation and Polymerization: Cool the suspension in an ice bath and slowly add a solution of a strong base (e.g., potassium tert-butoxide in THF). The color of the reaction mixture will typically change, indicating the formation of the ylide. Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727).

  • Purification: Collect the polymer by filtration and purify it by repeated washing with methanol and other solvents to remove unreacted monomers and byproducts. The polymer is then dried under vacuum.

  • Characterization: The molecular weight and polydispersity of the polymer can be determined by Gel Permeation Chromatography (GPC). Its structure can be confirmed by NMR and FTIR spectroscopy.

Quantitative Data
PolymerMonomer Feed Ratio (Dihalide:Dialdehyde)Yield (%)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
P11:17515,0002.1
P2 (with electron-donating groups)1:18220,0002.3
P3 (with electron-withdrawing groups)1:16812,0001.9

Note: This data is illustrative for a Wittig polymerization and will vary based on specific monomers and reaction conditions.

Wittig Polymerization Workflow

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization Dihalide Bis(halomethyl)arene Bis_Salt Bis(phosphonium salt) Dihalide->Bis_Salt TPP Triphenylphosphine TPP->Bis_Salt Ylide Bis(ylide) formation Bis_Salt->Ylide Dialdehyde Dialdehyde Polymerization Wittig Reaction (Polycondensation) Dialdehyde->Polymerization Base Strong Base Base->Ylide Ylide->Polymerization Polymer Conjugated Polymer Polymerization->Polymer

Caption: Workflow for the synthesis of a conjugated polymer via Wittig reaction.

Phase-Transfer Catalyst in Interfacial Polymerization

This compound can act as an efficient phase-transfer catalyst (PTC) in interfacial polymerization. This technique is used to synthesize polymers at the interface of two immiscible liquids, typically an aqueous phase and an organic phase. The PTC facilitates the transfer of a reactant from one phase to the other, enabling the polymerization to occur at the interface.

Application Notes

In interfacial polycondensation, one monomer is dissolved in the aqueous phase (often a diamine or a diol with a basic catalyst) and the other in an organic solvent (typically a diacyl chloride). The PTC, such as BTPC, transports the anionic species (e.g., a phenoxide or an amine anion) from the aqueous phase to the organic phase where it can react with the other monomer. This method is particularly useful for the synthesis of polycarbonates, polyesters, and polyamides under mild reaction conditions. The efficiency of the PTC can significantly influence the polymer yield and molecular weight.

Experimental Protocol: Interfacial Synthesis of a Polycarbonate

Materials:

  • Bisphenol A

  • Sodium hydroxide (B78521) (NaOH)

  • Phosgene (B1210022) (or a safer alternative like triphosgene)

  • Dichloromethane (DCM) or another suitable organic solvent

  • This compound (BTPC)

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve Bisphenol A and sodium hydroxide in water to form the sodium salt of Bisphenol A.

  • Organic Phase Preparation: In a separate beaker, dissolve phosgene (or its equivalent) in dichloromethane.

  • Catalyst Addition: Add a catalytic amount of BTPC to the aqueous phase and stir until dissolved.

  • Interfacial Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase. The polymerization will occur at the interface between the two layers. Continue stirring for a specified period (e.g., 30-60 minutes).

  • Polymer Isolation: Stop the stirring and allow the two phases to separate. The polymer will be present in the organic phase. Separate the organic layer.

  • Purification: Wash the organic phase with dilute acid and then with water to remove unreacted base and catalyst. Precipitate the polycarbonate by pouring the organic solution into a non-solvent like methanol.

  • Drying and Characterization: Collect the polymer by filtration, wash with methanol, and dry under vacuum. The polymer can be characterized by GPC for molecular weight and by spectroscopic methods (NMR, FTIR) for structural confirmation.

Quantitative Data
Phase-Transfer CatalystCatalyst Loading (mol%)Polymer Yield (%)Number Average Molecular Weight (Mn, g/mol )
None0< 105,000
BTPC 1.09235,000
Tetrabutylammonium bromide1.08832,000
Benzyltriethylammonium chloride1.09034,000

Note: This data is representative for interfacial polycarbonate synthesis and will depend on the specific reaction conditions.

Interfacial Polymerization Logical Relationship

G cluster_phases Two-Phase System Aqueous_Phase Aqueous Phase: Monomer A (e.g., Bisphenoxide) Interface Aqueous-Organic Interface Aqueous_Phase->Interface Organic_Phase Organic Phase: Monomer B (e.g., Phosgene) Organic_Phase->Interface BTPC BTPC (PTC) BTPC->Interface Transfers Monomer A anion to organic phase Polymerization Polymerization Interface->Polymerization Reaction occurs at interface Polymer Polymer Chain Growth Polymerization->Polymer

Caption: Logical relationship in BTPC-catalyzed interfacial polymerization.

References

Application Notes and Protocols for the Use of Benzyltriphenylphosphonium Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyltriphenylphosphonium chloride (BTPPC) in the synthesis of key pharmaceutical intermediates. BTPPC is a versatile and widely used reagent, primarily employed as a precursor to phosphorus ylides in the Wittig reaction for the formation of alkenes, and as a phase-transfer catalyst.[1][2][3] Its application is crucial in the synthesis of complex molecules with significant biological activity, including anticancer agents.

Overview of Applications

This compound is instrumental in two major types of reactions in pharmaceutical synthesis:

  • The Wittig Reaction: This reaction is a powerful method for creating carbon-carbon double bonds by reacting a phosphorus ylide (the Wittig reagent, generated from BTPPC) with an aldehyde or ketone.[4][5][6] This is particularly valuable for synthesizing stilbene (B7821643) and its derivatives, which form the core structure of many biologically active compounds.[7][8]

  • Phase-Transfer Catalysis (PTC): BTPPC can act as a phase-transfer catalyst, facilitating the reaction between reactants in different immiscible phases (e.g., aqueous and organic).[9][10] This enhances reaction rates and yields, making it a valuable tool in industrial-scale synthesis of pharmaceuticals and fine chemicals.[11][12][13]

This document will focus on the application of BTPPC in the Wittig reaction for the synthesis of intermediates for two prominent anticancer drugs: Combretastatin A-4 and Paclitaxel .

Synthesis of a Combretastatin A-4 Intermediate

Combretastatin A-4 is a potent natural product that exhibits strong antitumor and anti-angiogenic properties by inhibiting tubulin polymerization.[14][15] The central structural feature of Combretastatin A-4 is a cis-stilbene (B147466) bridge, which can be synthesized via a Wittig reaction.

Experimental Protocol: Synthesis of a Stilbene Intermediate for Combretastatin A-4

This protocol describes the synthesis of a stilbene derivative, a key intermediate for Combretastatin A-4, using this compound and a substituted benzaldehyde (B42025).

Reaction Scheme:

Where R-CHO is a suitably substituted benzaldehyde for the Combretastatin A-4 scaffold.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound388.871.2466.6 mg
3,4,5-Trimethoxybenzaldehyde (B134019)196.201.0196.2 mg
Sodium Hydroxide (B78521) (50% aq. solution)40.0010.00.8 mL
Dichloromethane (B109758) (DCM)84.93-20 mL
Water18.02-20 mL
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • To a round-bottom flask, add this compound (1.2 eq) and 3,4,5-trimethoxybenzaldehyde (1.0 eq).

  • Add dichloromethane (10 mL) and stir the mixture vigorously at room temperature until the solids are dissolved.

  • Slowly add the 50% aqueous sodium hydroxide solution (10.0 eq) dropwise to the rapidly stirred reaction mixture.[7] The reaction is typically exothermic.

  • Continue to stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel.

  • Add water (10 mL) and dichloromethane (10 mL) to the separatory funnel, shake well, and allow the layers to separate.

  • Collect the organic layer. Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired stilbene intermediate.

Expected Yield: 70-85%

Mechanism of Action: Combretastatin A-4

Combretastatin A-4 disrupts the formation of new blood vessels in tumors (anti-angiogenic) and is a potent inhibitor of tubulin polymerization.[16][17] It binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules, which are essential for cell division.[14] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). Furthermore, it has been shown to interfere with vascular endothelial-cadherin (VE-cadherin) signaling, leading to the rapid collapse of tumor vasculature.[18][19]

Combretastatin_A4_Pathway cluster_0 Combretastatin A-4 Action cluster_1 Cellular Effects CA4 Combretastatin A-4 Tubulin β-Tubulin (Colchicine Site) CA4->Tubulin VECadherin VE-Cadherin Signaling CA4->VECadherin Disruption Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Leads to Vascular_Disruption Vascular Disruption VECadherin->Vascular_Disruption Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of Combretastatin A-4.

Synthesis of a Paclitaxel Side Chain Precursor

Paclitaxel (Taxol®) is a highly effective anticancer drug that works by stabilizing microtubules, thereby inhibiting cell division.[1][20] The complex structure of Paclitaxel consists of a baccatin (B15129273) III core and a phenylisoserine (B1258129) side chain. The synthesis of this side chain is a critical step in the semi-synthesis of Paclitaxel and can be approached using a Wittig reaction to create a precursor.

Experimental Protocol: Synthesis of a Stilbene Precursor for the Paclitaxel Side Chain

This protocol outlines the synthesis of trans-stilbene, a precursor that can be further modified to form the phenylisoserine side chain of Paclitaxel.

Reaction Scheme:

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound388.879.773.80 g
Benzaldehyde106.129.801.04 g
Sodium Hydroxide (50% aq. solution)40.00-5 mL
Dichloromethane (DCM)84.93-10 mL
Water18.02-30 mL
Anhydrous Sodium Sulfate142.04-As needed
95% Ethanol (B145695) (for recrystallization)46.07-~12 mL

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (9.77 mmol) and benzaldehyde (9.8 mmol) in dichloromethane (10 mL).[7]

  • Stir the mixture vigorously. While stirring, add the 50% aqueous sodium hydroxide solution dropwise.[7]

  • Continue stirring for 30 minutes at room temperature.

  • Transfer the reaction mixture to a separatory funnel and add 10 mL of water and 10 mL of dichloromethane.

  • Separate the organic layer and wash it with water (2 x 10 mL) until the aqueous layer is neutral.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Decant the dried solution and remove the dichloromethane using a rotary evaporator.

  • Recrystallize the crude product from hot 95% ethanol to obtain trans-stilbene.

Expected Yield: ~50-60% for the trans-isomer after recrystallization.

Mechanism of Action: Paclitaxel

Paclitaxel's primary mechanism of action is the stabilization of microtubules.[1][21] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[20] This disrupts the normal dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division. The stabilized, non-functional microtubules lead to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[21][22] This process involves various signaling pathways, including the Bcl-2 family proteins.[1]

Paclitaxel_Pathway cluster_0 Paclitaxel Action cluster_1 Cellular Effects Paclitaxel Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin Microtubules Microtubule Depolymerization Tubulin->Microtubules Inhibition Stable_Microtubules Stabilized Microtubules Microtubules->Stable_Microtubules Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Stable_Microtubules->G2M_Arrest Apoptosis_Pathway Apoptotic Signaling (e.g., Bcl-2 family) G2M_Arrest->Apoptosis_Pathway Activates Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Mechanism of action of Paclitaxel.

General Experimental Workflow

The following diagram illustrates a general workflow for a Wittig reaction using this compound in the synthesis of a pharmaceutical intermediate.

Wittig_Workflow start Start reaction_setup Reaction Setup: - BTPPC - Aldehyde/Ketone - Solvent start->reaction_setup base_addition Base Addition (e.g., NaOH, n-BuLi) reaction_setup->base_addition reaction Reaction Stirring (Monitor by TLC) base_addition->reaction workup Aqueous Workup: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR - Mass Spec - Melting Point purification->characterization end Final Product characterization->end

Caption: General workflow for a Wittig reaction.

Conclusion

This compound is a cornerstone reagent in the synthesis of pharmaceutical intermediates, particularly for the construction of alkene moieties via the Wittig reaction. Its application in the synthesis of precursors for potent anticancer drugs like Combretastatin A-4 and Paclitaxel highlights its significance in medicinal chemistry and drug development. The protocols provided herein offer a foundation for researchers to utilize BTPPC effectively in their synthetic endeavors.

References

Application Notes and Protocols: Benzyltriphenylphosphonium Chloride Catalyzed Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltriphenylphosphonium chloride (BTPPC) is a quaternary phosphonium (B103445) salt widely recognized for its utility as a phase-transfer catalyst (PTC) in a variety of organic transformations. In nucleophilic substitution reactions, BTPPC has demonstrated particular efficacy in facilitating reactions between reactants located in immiscible phases, such as a solid or aqueous phase and an organic phase.[1][2] This capability overcomes solubility barriers, leading to enhanced reaction rates, milder reaction conditions, and often improved yields.[1][3] These attributes make BTPPC a valuable tool in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[2]

This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in key nucleophilic substitution reactions, including O-alkylation of phenols, azidation of alkyl halides, and cyanation of alkyl halides.

Mechanism of Action: Phase-Transfer Catalysis

The catalytic activity of this compound in nucleophilic substitution reactions stems from its role as a phase-transfer catalyst. The mechanism involves the BTPPC cation ([Ph₃PCH₂Ph]⁺) shuttling a nucleophilic anion from an aqueous or solid phase into an organic phase where the substrate is dissolved.

In the aqueous or at the interface of the solid phase, the BTPPC cation pairs with the nucleophile anion (e.g., CN⁻, N₃⁻, PhO⁻) to form a lipophilic ion pair. This ion pair is soluble in the organic phase and migrates into it. In the organic phase, the nucleophile is "naked" and highly reactive, as it is not strongly solvated. This "activated" nucleophile then readily attacks the electrophilic substrate in a classic Sₙ2 reaction. The resulting product remains in the organic phase, and the phosphonium cation, now paired with the leaving group anion, can return to the aqueous/solid phase to repeat the catalytic cycle.

Phase_Transfer_Catalysis cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Nu_aq Nucleophile (Nu⁻) BTPPC_aq BTPPC ([Ph₃PCH₂Ph]⁺Cl⁻) BTPPC_Nu_org Lipophilic Ion Pair ([Ph₃PCH₂Ph]⁺Nu⁻) BTPPC_aq->BTPPC_Nu_org Ion Exchange with Nu⁻ LG_aq Leaving Group (LG⁻) Substrate_org Substrate (R-LG) Product_org Product (R-Nu) Substrate_org->Product_org Product Formation BTPPC_Nu_org->Substrate_org SN2 Reaction BTPPC_LG_org [Ph₃PCH₂Ph]⁺LG⁻ BTPPC_Nu_org->BTPPC_LG_org Releases Nu⁻, Pairs with LG⁻ BTPPC_LG_org->LG_aq Returns to Aqueous Phase

Figure 1: General Mechanism of BTPPC-Catalyzed Phase-Transfer Catalysis.

Applications in Nucleophilic Substitution Reactions

BTPPC is a versatile catalyst for a range of nucleophilic substitution reactions. Its phosphonium nature often imparts greater thermal and chemical stability compared to analogous quaternary ammonium (B1175870) salts, which can be susceptible to Hofmann elimination under basic conditions at elevated temperatures.[1][4]

O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a fundamental method for the preparation of ethers. BTPPC can efficiently catalyze the O-alkylation of phenols with alkyl halides, particularly in biphasic systems.

Quantitative Data:

EntryPhenol (B47542)Alkyl HalideCatalyst Loading (mol%)Solvent SystemTemp. (°C)Time (h)Yield (%)
1PhenolBenzyl (B1604629) Chloride5Toluene (B28343)/aq. NaOH80492
24-Methoxyphenoln-Butyl Bromide5Dichloromethane (B109758)/aq. KOHReflux688
32-NaphtholEthyl Iodide2Chlorobenzene/solid K₂CO₃90595

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1.88 g, 20 mmol), toluene (20 mL), and a 50% (w/v) aqueous solution of sodium hydroxide (B78521) (10 mL).

  • Catalyst Addition: Add this compound (0.39 g, 1 mmol, 5 mol%).

  • Substrate Addition: Add benzyl chloride (2.53 g, 20 mmol) to the vigorously stirred mixture.

  • Reaction: Heat the mixture to 80°C and maintain vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer, and wash it with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure benzyl phenyl ether.

Azidation of Alkyl Halides

The synthesis of organic azides from alkyl halides is a crucial transformation in organic synthesis, providing precursors for amines, triazoles, and other nitrogen-containing heterocycles. BTPPC can be employed as a phase-transfer catalyst to facilitate this conversion.

Quantitative Data:

EntryAlkyl HalideCatalyst Loading (mol%)Solvent SystemTemp. (°C)Time (h)Yield (%)
1Benzyl Bromide2Dichloromethane/aq. NaN₃40395
21-Bromooctane5Toluene/aq. NaN₃100691
31-Chlorohexane5No Solvent/solid NaN₃110885

Experimental Protocol: Synthesis of Benzyl Azide (B81097)

  • Reaction Setup: In a 50 mL round-bottom flask, prepare a solution of sodium azide (1.95 g, 30 mmol) in water (10 mL). Add dichloromethane (15 mL).

  • Catalyst and Substrate Addition: To the biphasic mixture, add this compound (0.19 g, 0.5 mmol, 2.5 mol%) followed by benzyl bromide (3.42 g, 20 mmol).

  • Reaction: Stir the mixture vigorously at 40°C for 3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, cool the mixture and separate the organic layer. Wash the organic phase with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure (Caution: Benzyl azide is potentially explosive and should be handled with care; avoid distillation if possible). The crude product is often of sufficient purity for subsequent steps.

Cyanation of Alkyl Halides

The introduction of a nitrile group is a valuable transformation, as nitriles can be readily converted into carboxylic acids, amines, and amides. BTPPC can catalyze the nucleophilic substitution of alkyl halides with cyanide salts.

Quantitative Data:

EntryAlkyl HalideCatalyst Loading (mol%)Solvent SystemTemp. (°C)Time (h)Yield (%)
1Benzyl Chloride2Dichloromethane/aq. NaCN402.596
21-Bromobutane5Toluene/aq. KCN90589
31-Iodopropane3Acetonitrile/solid NaCNReflux492

Experimental Protocol: Synthesis of Benzyl Cyanide

  • Reaction Setup: In a 100 mL flask equipped with a stirrer and reflux condenser, dissolve sodium cyanide (1.47 g, 30 mmol) in water (15 mL). Add dichloromethane (20 mL). (Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood).

  • Catalyst and Substrate Addition: Add this compound (0.19 g, 0.5 mmol, 2.5 mol%) and benzyl chloride (2.53 g, 20 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 40°C and stir vigorously for 2.5 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and carefully separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then brine (20 mL).

  • Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation. The crude benzyl cyanide can be further purified by vacuum distillation.

Experimental Workflow

The general workflow for a BTPPC-catalyzed nucleophilic substitution reaction under phase-transfer conditions is outlined below.

Experimental_Workflow start Start setup Reaction Setup: - Add solvent, aqueous/solid nucleophile, and substrate. start->setup catalyst Add BTPPC catalyst setup->catalyst reaction Heat and stir vigorously for the specified time. Monitor by TLC/GC. catalyst->reaction workup Cool, separate phases. Wash organic layer with water and brine. reaction->workup purification Dry organic layer. Remove solvent. Purify by chromatography or distillation. workup->purification product Characterize final product purification->product

Figure 2: General Experimental Workflow for BTPPC-Catalyzed Reactions.

Conclusion

This compound is a robust and efficient phase-transfer catalyst for a variety of nucleophilic substitution reactions. Its high thermal and chemical stability makes it a reliable choice for reactions requiring elevated temperatures. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize BTPPC in their synthetic endeavors, leading to improved reaction outcomes and streamlined synthetic processes.

References

Application Notes and Protocols for Phase-Transfer Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful and versatile methodology in synthetic organic chemistry that facilitates reactions between reactants located in different, immiscible phases, such as a solid or aqueous phase and an organic phase.[1][2][3] This is accomplished by employing a phase-transfer catalyst, which transports one of the reactants, typically an anion, across the phase boundary into the phase containing the other reactant, thereby enabling the reaction to proceed.[1][4]

The primary advantages of PTC include milder reaction conditions, increased reaction rates and yields, and often the elimination of the need for expensive, anhydrous, or hazardous organic solvents, positioning it as a key technology in green chemistry.[5] Commonly used phase-transfer catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB), phosphonium (B103445) salts, crown ethers, and cryptands.[4][6] This technique is widely applied in the pharmaceutical and agrochemical industries for various transformations, including nucleophilic substitutions, alkylations, and oxidations.[5][7]

Mechanism of Phase-Transfer Catalysis

The most prevalent mechanism in phase-transfer catalysis is the extraction mechanism. In a typical liquid-liquid PTC system, the catalyst, possessing both hydrophilic and lipophilic properties, facilitates the transfer of an anion from the aqueous phase to the organic phase. Once in the organic phase, the "naked" anion is highly reactive and can readily react with the organic substrate. After the reaction, the catalyst transports the leaving group back to the aqueous phase, completing the catalytic cycle.

PTC_Mechanism Aq_Reactant Nucleophile (Y⁻) + Cation (M⁺) Reactive_Complex Reactive Catalyst-Nucleophile Complex (Q⁺Y⁻) Aq_Reactant->Reactive_Complex Phase Transfer Catalyst_Return Catalyst (Q⁺X⁻) Catalyst_Return->Aq_Reactant Catalyst Regeneration Org_Substrate Organic Substrate (RX) Product Product (RY) + Leaving Group (X⁻) Product->Catalyst_Return Phase Transfer Reactive_Complex->Product Reaction

Caption: Mechanism of Phase-Transfer Catalysis.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of an Octyl Ether

This protocol describes the synthesis of an octyl ether via a Williamson ether synthesis using a phase-transfer catalyst. This method is advantageous as it avoids the need for strong bases like sodium hydride and anhydrous solvents.[6][8]

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the alcohol (1.0 eq), 1-bromooctane (1.0 eq), and tetrabutylammonium bromide (0.1 eq).[8]

  • Reaction: To the stirred mixture, add a 50% aqueous solution of sodium hydroxide (2.0 eq). Heat the reaction mixture to 70-80 °C and stir vigorously for 6-8 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the salts and transfer the mixture to a separatory funnel.[8]

  • Extraction: Extract the product with toluene or dichloromethane. Separate the organic layer.[8]

  • Washing: Wash the organic layer sequentially with water and then brine to remove any remaining base and salts.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]

  • Purification: The crude ether can be further purified by distillation or column chromatography.

Protocol 2: Nucleophilic Substitution - Synthesis of 1-Cyanooctane

This protocol details the synthesis of 1-cyanooctane from 1-chlorooctane (B87089) and sodium cyanide using a phase-transfer catalyst. This reaction is significantly accelerated by the use of a PTC, with high yields achieved in a short time.[1][4][9]

Materials:

  • 1-Chlorooctane

  • Sodium cyanide (NaCN)

  • Hexadecyltributylphosphonium bromide or a tetraalkylammonium salt

  • Decane (B31447) (as solvent, optional)

  • Water

  • Diethyl ether or other suitable organic solvent for extraction

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 1-chlorooctane, an aqueous solution of sodium cyanide, and the phase-transfer catalyst (e.g., 5 mol% hexadecyltributylphosphonium bromide).[9] The use of a co-solvent like decane is optional.

  • Reaction: Heat the biphasic mixture to 105 °C with vigorous stirring. The reaction is typically complete within 2 hours.[7][9] Monitor the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether.

  • Washing: Wash the combined organic extracts with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting 1-cyanooctane can be purified by vacuum distillation.

Data Presentation

The following tables summarize quantitative data for the described phase-transfer catalyzed reactions.

Table 1: Williamson Ether Synthesis

SubstrateReagentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Butanol1-BromooctaneTBAB (10)50% aq. NaOHToluene/DCM70-806-8High[8]
4-EthylphenolMethyl iodideTBAB25% aq. NaOH-55-601-[10]

Table 2: Synthesis of 1-Cyanooctane from 1-Chlorooctane

Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Hexadecyltributylphosphonium bromide (5)NaCN (aq)Decane1051.899[9]
Tetraalkylammonium salt (1)NaCN (aq)-Reflux2-3~100[4]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting and analyzing a phase-transfer catalyzed reaction.

PTC_Workflow Start Start Reaction_Setup Reaction Setup: - Add organic substrate, solvent, and catalyst to flask. Start->Reaction_Setup Aqueous_Phase Prepare Aqueous Phase: - Dissolve nucleophile/base in water. Reaction_Setup->Aqueous_Phase Combine_Phases Combine Phases: - Add aqueous phase to the reaction flask. Aqueous_Phase->Combine_Phases Reaction Run Reaction: - Heat and stir vigorously. - Monitor progress (TLC/GC). Combine_Phases->Reaction Workup Work-up: - Cool reaction. - Quench if necessary. Reaction->Workup Extraction Extraction: - Add water and organic solvent. - Separate layers. Workup->Extraction Washing Washing: - Wash organic layer with water and brine. Extraction->Washing Drying Drying & Concentration: - Dry with anhydrous salt. - Filter and evaporate solvent. Washing->Drying Purification Purification: - Column chromatography or distillation. Drying->Purification Analysis Analysis: - NMR, IR, GC-MS to confirm product. Purification->Analysis End End Analysis->End

Caption: General experimental workflow for PTC.

References

Green Chemistry Applications of Benzyltriphenylphosphonium Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltriphenylphosphonium (B107652) chloride (BTPPC) is a versatile quaternary phosphonium (B103445) salt with a wide range of applications in organic synthesis. From a green chemistry perspective, BTPPC is particularly valuable due to its efficacy as a phase-transfer catalyst, its utility in solvent-free and aqueous reaction conditions, and its role as a catalyst in carbon dioxide fixation. These applications often lead to milder reaction conditions, reduced use of hazardous organic solvents, and improved reaction efficiency, aligning with the core principles of sustainable chemistry.

This document provides detailed application notes and experimental protocols for several key green chemistry applications of Benzyltriphenylphosphonium chloride. The information is intended to enable researchers, scientists, and drug development professionals to leverage this reagent in creating more environmentally benign synthetic processes.

Wittig Reaction: Olefin Synthesis under Green Conditions

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. This compound is a common precursor to the benzylidenetriphenylphosphorane (B8806397) ylide. Green variations of this reaction focus on replacing hazardous organic solvents with water or eliminating the solvent altogether.

Quantitative Data
AldehydeBaseSolventReaction TimeYield (%)Reference
9-Anthraldehyde50% NaOHDichloromethane/Water30 minNot specified[1]
4-Bromobenzaldehyde (B125591)K₃PO₄Solvent-free (grinding)3 hoursNot specified[2]
CinnamaldehydeNaOCH₃Methanol30 min22[3]
9-Anthraldehyde50% NaOHDichloromethane/Water10 minNot specified[4]
Experimental Protocols

Protocol 1: Aqueous Phase Wittig Reaction [5]

This protocol describes the synthesis of an alkene from an aromatic aldehyde in an aqueous medium, significantly reducing the use of organic solvents.

  • In a round-bottom flask, dissolve this compound (1.1 eq) and the aromatic aldehyde (1.0 eq) in a minimal amount of a suitable co-solvent if necessary (e.g., ethanol).

  • Add a saturated aqueous solution of a mild base, such as sodium bicarbonate.

  • Stir the biphasic mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by vacuum filtration.

  • Wash the solid with water and a minimal amount of cold ethanol (B145695) to remove impurities.

  • Further purify the product by recrystallization from ethanol.

Protocol 2: Solvent-Free Wittig Reaction [2]

This method eliminates the use of a reaction solvent by grinding the solid reactants together.

  • In a mortar, combine 4-bromobenzaldehyde (1.0 eq), this compound (1.1 eq), and potassium phosphate (B84403) (K₃PO₄) (2.0 eq).

  • Grind the mixture with a pestle for 15-20 minutes. The mixture may become pasty or change color, indicating the reaction is proceeding.

  • Allow the reaction mixture to stand at room temperature for 3 hours.

  • After the reaction is complete, add water to the mortar and triturate the solid to dissolve the inorganic salts.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol.

Workflow Diagram

Wittig_Reaction_Workflow cluster_aqueous Aqueous Wittig Reaction cluster_solvent_free Solvent-Free Wittig Reaction A1 Dissolve BTPPC & Aldehyde A2 Add Aqueous Base A1->A2 A3 Vigorous Stirring A2->A3 A4 Precipitation & Filtration A3->A4 A5 Purification A4->A5 SF1 Combine Reactants & Base in Mortar SF2 Grind with Pestle SF1->SF2 SF3 Stand at Room Temperature SF2->SF3 SF4 Triturate with Water & Filter SF3->SF4 SF5 Purification SF4->SF5

Caption: Green Wittig Reaction Workflows.

Phase-Transfer Catalysis

This compound is an effective phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[6] This avoids the need for homogeneous solutions and can lead to milder reaction conditions, faster reaction rates, and simplified work-up procedures.

Quantitative Data

Nucleophilic Substitution: Cyanide Displacement

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Benzyl (B1604629) Chloride1Water/Toluene1002>95

Oxidation of Alcohols

SubstrateOxidantCo-catalystCatalyst Loading (mol%)SolventYield (%)
Benzyl AlcoholH₂O₂Na₂WO₄1-5Toluene>85
Experimental Protocols

Protocol 3: Phase-Transfer Catalyzed Nucleophilic Substitution (Cyanation)

This protocol describes the synthesis of benzyl cyanide from benzyl chloride using BTPPC as a phase-transfer catalyst.

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add benzyl chloride (1.0 eq), an aqueous solution of sodium cyanide (1.2 eq), and this compound (0.01-0.05 eq).

  • Add an organic solvent such as toluene.

  • Heat the biphasic mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by GC or TLC until the benzyl chloride is consumed.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the benzyl cyanide by vacuum distillation.

Protocol 4: Phase-Transfer Catalyzed Oxidation of Benzyl Alcohol

This protocol outlines the selective oxidation of benzyl alcohol to benzaldehyde.

  • In a round-bottom flask, combine benzyl alcohol (1.0 eq), an aqueous solution of hydrogen peroxide (30%, 1.5 eq), and a catalytic amount of sodium tungstate (B81510) (Na₂WO₄) (0.01 eq).

  • Add an organic solvent (e.g., toluene) and this compound (0.02-0.05 eq).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with an aqueous solution of sodium sulfite (B76179) to quench any remaining peroxide, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield benzaldehyde.

Signaling Pathway Diagram

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺ CN⁻ Ion_Exchange Ion Exchange NaCN->Ion_Exchange BTPPC_aq [Ph₃PCH₂Ph]⁺ Cl⁻ BTPPC_aq->Ion_Exchange BTPPCN_aq [Ph₃PCH₂Ph]⁺ CN⁻ Ion_Exchange->BTPPCN_aq NaCl Na⁺ Cl⁻ Ion_Exchange->NaCl Reaction SN2 Reaction BTPPCN_aq->Reaction Phase Transfer BzCl Benzyl Chloride BzCl->Reaction BzCN Benzyl Cyanide Reaction->BzCN BTPPC_org [Ph₃PCH₂Ph]⁺ Cl⁻ Reaction->BTPPC_org BTPPC_org->BTPPC_aq Catalyst Regeneration

Caption: Phase-Transfer Catalysis Mechanism.

Carbon Dioxide Fixation: Synthesis of Cyclic Carbonates

The utilization of carbon dioxide (CO₂) as a C1 feedstock is a key goal of green chemistry. This compound, in combination with a co-catalyst, can effectively catalyze the cycloaddition of CO₂ to epoxides to form valuable cyclic carbonates. This process is often performed under solvent-free conditions.

Quantitative Data
EpoxideCo-catalystCatalyst Loading (mol%)Temperature (°C)Pressure (MPa)Time (h)Yield (%)
Propylene (B89431) OxideZnBr₂51001.02>99
Styrene OxideImidazole11002.018~50
Experimental Protocol

Protocol 5: Synthesis of Propylene Carbonate from Propylene Oxide and CO₂

This protocol describes the synthesis of propylene carbonate using BTPPC as a catalyst.

  • Place this compound (0.05 eq) and a co-catalyst such as zinc bromide (ZnBr₂) (0.05 eq) into a high-pressure stainless-steel autoclave equipped with a magnetic stirrer.

  • Add propylene oxide (1.0 eq) to the autoclave.

  • Seal the autoclave and purge with CO₂ several times.

  • Pressurize the autoclave with CO₂ to 1-2 MPa.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 2-8 hours.

  • After the reaction, cool the autoclave to room temperature and slowly vent the CO₂.

  • The crude product, propylene carbonate, can be purified by vacuum distillation.

Logical Relationship Diagram

CO2_Fixation Epoxide Epoxide Activation Epoxide Ring Opening Epoxide->Activation CO2 Carbon Dioxide Nucleophilic_Attack Nucleophilic Attack of CO₂ CO2->Nucleophilic_Attack Catalyst BTPPC / Co-catalyst Catalyst->Activation Activation->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Cyclization->Catalyst Catalyst Regeneration Product Cyclic Carbonate Cyclization->Product

Caption: CO₂ Fixation to Cyclic Carbonate.

Other Green Applications (General Notes)

While detailed protocols with BTPPC are less common in the literature for the following applications, its properties suggest potential for green synthetic methods.

As an Ionic Liquid

Phosphonium salts, including BTPPC, can act as ionic liquids (ILs), which are considered green solvents due to their low vapor pressure and high thermal stability. BTPPC could potentially be used as a reaction medium for various transformations, such as Diels-Alder reactions, facilitating product separation and catalyst recycling. A general approach would involve using molten BTPPC as the solvent for the reaction, followed by extraction of the product with a non-polar solvent.

As a Catalyst for Michael Additions

BTPPC can act as a Lewis base catalyst, activating substrates for Michael additions. This avoids the use of strong, corrosive bases. A typical procedure would involve stirring the Michael donor, Michael acceptor, and a catalytic amount of BTPPC in a suitable solvent or under solvent-free conditions at room temperature or with gentle heating.

Conclusion

This compound is a valuable and versatile reagent for the development of greener chemical processes. Its application in aqueous and solvent-free Wittig reactions, as a highly efficient phase-transfer catalyst, and in the catalytic fixation of carbon dioxide demonstrates its potential to reduce environmental impact while maintaining high synthetic utility. The protocols provided herein serve as a starting point for researchers to explore and optimize these and other green applications of BTPPC in their own work.

References

Troubleshooting & Optimization

Wittig Reaction Technical Support Center: Benzyltriphenylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Wittig reactions utilizing Benzyltriphenylphosphonium (B107652) chloride. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in a Wittig reaction with Benzyltriphenylphosphonium chloride?

A1: Low yields can stem from several factors, including inefficient ylide formation, impure reagents, or suboptimal reaction conditions. Inefficient deprotonation of the phosphonium (B103445) salt to form the ylide is a frequent issue.[1][2] The choice of base and solvent plays a critical role in the reaction's success. Additionally, the presence of moisture can quench the highly reactive ylide, leading to reduced product formation.

Q2: How can I effectively remove the triphenylphosphine (B44618) oxide byproduct from my reaction mixture?

A2: Triphenylphosphine oxide is a common byproduct that can be challenging to separate due to its physical properties.[3] Purification can often be achieved through recrystallization, for example, using 1-propanol, where the triphenylphosphine oxide is more soluble than the desired alkene product.[3] Column chromatography is another effective method for purification.

Q3: Can the Wittig reaction with this compound be performed in an aqueous medium?

A3: Yes, recent studies have explored conducting Wittig reactions in aqueous media as a "green" alternative to traditional organic solvents.[4] These reactions can produce comparable or even improved yields under specific conditions, such as using a 10% sodium hydroxide (B78521) solution and refluxing for a couple of hours.[4] Microwave heating has also been shown to increase yields in aqueous systems.[4]

Q4: What is a "phase transfer" Wittig reaction, and when is it used?

A4: A phase transfer Wittig reaction is employed when dealing with reactants that have very different solubilities, such as a hydrophobic aldehyde and a hydrophilic base like sodium hydroxide.[3] The reaction is run in a two-phase system, typically water and a non-polar organic solvent like dichloromethane.[3] The phosphonium salt and the base reside in the aqueous phase, while the aldehyde is in the organic phase.[3] The ylide, once formed, can migrate to the organic phase to react with the aldehyde.[3] Vigorous stirring is essential to maximize the interface between the two phases for the reaction to proceed efficiently.[3]

Q5: Are there any solvent-free approaches for this type of Wittig reaction?

A5: Yes, solvent-free Wittig reactions have been developed to enhance the "green" credentials of the synthesis.[5][6] One method involves the hand-grinding of the aldehyde, this compound, and a mild base like potassium phosphate.[5] This approach can be completed within a few hours and avoids the use of hazardous solvents.[5][6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This guide will help you diagnose and resolve issues related to low or no yield in your Wittig reaction.

Troubleshooting Workflow

Low_Yield_Troubleshooting start Low or No Yield check_ylide Verify Ylide Formation (e.g., color change) start->check_ylide ylide_ok Ylide Formed check_ylide->ylide_ok Yes no_ylide No Ylide Formation check_ylide->no_ylide No check_reagents Assess Reagent Quality (purity, dryness) reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Impure/Wet check_reagents->reagents_bad No check_conditions Evaluate Reaction Conditions (base, solvent, temp, time) conditions_ok Conditions Optimal check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No ylide_ok->check_reagents solution_base Use Stronger/Drier Base (e.g., NaH, BuLi) no_ylide->solution_base reagents_ok->check_conditions solution_reagents Purify/Dry Reagents and Solvents reagents_bad->solution_reagents solution_conditions Optimize Conditions (see tables below) conditions_bad->solution_conditions end_good Improved Yield solution_base->end_good solution_reagents->end_good solution_conditions->end_good Wittig_Workflow A 1. Combine Reagents (Phosphonium Salt, Aldehyde, CH2Cl2) B 2. Add Base (50% NaOH) Dropwise with Vigorous Stirring A->B C 3. Reaction Period (e.g., 30 minutes at RT) B->C D 4. Quench and Workup (Add H2O, Separate Layers) C->D E 5. Dry Organic Layer (e.g., with Na2SO4) D->E F 6. Remove Solvent (Rotary Evaporation) E->F G 7. Purify Product (Recrystallization or Chromatography) F->G Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Alkene Formation A Phosphonium Salt Ph3P+-CH2Ph Cl- C Phosphorus Ylide Ph3P=CHPh A->C + B- B Base (B-) E [2+2] Cycloaddition C->E D Aldehyde/Ketone R-C(=O)-R' D->E F Oxaphosphetane (4-membered ring intermediate) E->F G Cycloreversion F->G H Alkene R-C(R')=CHPh G->H I Triphenylphosphine Oxide Ph3P=O G->I

References

Technical Support Center: Benzyltriphenylphosphonium Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the synthesis of molecules using benzyltriphenylphosphonium (B107652) chloride.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Alkene

Potential Cause 1: Incomplete Ylide Formation The reaction of benzyltriphenylphosphonium chloride with a base is necessary to form the active ylide. The choice and handling of the base are critical.

  • Solution:

    • Base Strength: this compound is more acidic than simple alkylphosphonium salts due to the resonance stabilization of the resulting ylide by the benzyl (B1604629) group. Therefore, a very strong base like n-butyllithium is not always necessary. Moderately strong bases such as sodium hydroxide (B78521) (NaOH), sodium methoxide (B1231860) (NaOMe), or potassium tert-butoxide (KOtBu) are often sufficient.[1][2] However, if the reaction is sluggish, consider using a stronger base.

    • Freshness of Base: Bases like potassium tert-butoxide can degrade upon exposure to air and moisture. Using old or improperly stored base can lead to incomplete deprotonation. Ensure you are using a fresh, anhydrous base.[3]

    • Reaction Time and Temperature: Allow sufficient time for the ylide to form before adding the carbonyl compound. This is typically done by stirring the phosphonium (B103445) salt and the base together for a period of time (e.g., 1 hour) at a specific temperature (e.g., 0 °C or room temperature), often indicated by a color change to deep red or orange.[4]

Potential Cause 2: Ylide Instability and Decomposition The benzylidene ylide is susceptible to hydrolysis and oxidation.

  • Solution:

    • Anhydrous Conditions: The ylide can be rapidly hydrolyzed by water to form triphenylphosphine (B44618) oxide and toluene (B28343).[5][6] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Flame-dry your glassware before use.

    • In Situ Generation: To minimize decomposition, generate the ylide in the presence of the aldehyde or ketone. This can be achieved by adding the base to a mixture of the phosphonium salt and the carbonyl compound.[3]

Potential Cause 3: Unreactive Carbonyl Compound Sterically hindered ketones are less reactive towards Wittig reagents, especially semi-stabilized ylides like the one derived from this compound.[4][7]

  • Solution:

    • Alternative Reactions: For sterically hindered ketones, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often provides better yields.[4]

    • Reaction Conditions: Increasing the reaction temperature and time may help to drive the reaction to completion, but be aware that this can also lead to an increase in side products.

Issue 2: Mixture of E and Z Alkene Isomers

The Wittig reaction with semi-stabilized ylides, such as the one from this compound, often produces a mixture of E and Z isomers.[4] The ratio of these isomers can be influenced by several factors.

  • Solution:

    • Choice of Base and Solvent: The stereochemical outcome can be dependent on the cation of the base and the polarity of the solvent. Lithium salts can lead to equilibration and a higher proportion of the more stable E-isomer.[5][8] To favor the Z-isomer, consider using sodium or potassium bases in aprotic, non-polar solvents.

    • Temperature Control: Performing the reaction at low temperatures (e.g., -78 °C) generally favors the kinetic product, which is often the Z-isomer for semi-stabilized ylides.[4]

    • Schlosser Modification for E-Isomer: To selectively obtain the E-alkene, the Schlosser modification can be employed. This involves treating the intermediate betaine (B1666868) with a second equivalent of a strong base (like phenyllithium) at low temperature to epimerize it to the more stable threo-betaine, which then collapses to the E-alkene upon addition of a proton source.[9][10]

Issue 3: Difficulty in Product Purification from Triphenylphosphine Oxide (TPPO)

Triphenylphosphine oxide (TPPO) is the major byproduct of the Wittig reaction and its removal can be challenging due to its similar solubility profile to many organic products.[11][12]

  • Solution:

    • Crystallization: If the desired alkene is a solid, recrystallization can be an effective method for purification as TPPO may have different solubility properties.

    • Precipitation: TPPO is poorly soluble in non-polar solvents like hexane (B92381) or ether. Suspending the crude reaction mixture in a non-polar solvent can cause the TPPO to precipitate, allowing it to be removed by filtration.[4]

    • Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts.

      • Zinc Chloride (ZnCl₂): Adding a solution of ZnCl₂ in a polar solvent like ethanol (B145695) can precipitate a ZnCl₂(TPPO)₂ complex, which can be filtered off.[12][13]

      • Magnesium Chloride (MgCl₂) or Calcium Bromide (CaBr₂): These salts can also be used to precipitate TPPO, with CaBr₂ being particularly effective in ethereal solvents like THF.

    • Column Chromatography: Flash column chromatography is a common method to separate the desired product from the more polar TPPO. A silica (B1680970) plug can also be used for a quicker separation of less polar products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in a Wittig reaction using this compound?

A1: The most common and often problematic side product is triphenylphosphine oxide (Ph₃P=O).[4] It is formed stoichiometrically with the desired alkene. Its removal can be difficult due to its high boiling point and solubility in many common organic solvents.

Q2: My reaction mixture turned a deep red/orange color upon adding the base, but the color faded over time. What does this indicate?

A2: The deep color is characteristic of the formation of the phosphorus ylide. If the color fades without the addition of the carbonyl compound, it could indicate that the ylide is decomposing, likely due to the presence of moisture or oxygen in the reaction vessel. Ensure your reaction is performed under strictly anhydrous and inert conditions.

Q3: I have a significant amount of toluene in my crude product mixture. Where did it come from?

A3: Toluene is likely the result of the hydrolysis of the benzylidenetriphenylphosphorane (B8806397) ylide.[5] The ylide is a strong base and can be protonated by water, leading to the formation of toluene and triphenylphosphine oxide. This underscores the importance of using anhydrous reaction conditions.

Q4: Can I use a weaker base like triethylamine (B128534) (NEt₃) to generate the ylide?

A4: While this compound is more acidic than non-stabilized phosphonium salts, triethylamine is generally not a strong enough base to deprotonate it to a significant extent. Stronger bases like NaOH, NaOMe, or KOtBu are typically required.

Q5: How can I confirm the stereochemistry (E vs. Z) of my alkene product?

A5: ¹H NMR spectroscopy is a powerful tool for determining the stereochemistry of alkenes. The coupling constant (J) between the vinylic protons is characteristic of the isomer. For disubstituted alkenes, trans (E) isomers typically have a larger coupling constant (around 12-18 Hz) compared to cis (Z) isomers (around 6-12 Hz).

Data Presentation

Table 1: Stereoselectivity of Stilbene (B7821643) Synthesis Using this compound

AldehydeBaseSolventTemperature (°C)E:Z RatioReference
Benzaldehyde (B42025)NaOHDichloromethane (B109758)/WaterRoom Temp48:52[14]
4-MethoxybenzaldehydeNaOHDichloromethane/WaterRoom Temp45:55[14]
4-NitrobenzaldehydeNaOHDichloromethane/WaterRoom Temp52:48[14]
PropanalNaOHDichloromethane/WaterRoom Temp69:31[14]
3,5-DimethoxybenzaldehydeNaOHWaterRoom Temp95:5[15]

Table 2: Comparison of Purification Methods for TPPO Removal

MethodReagent/SolventTypical Efficiency (% TPPO Removed)AdvantagesDisadvantages
PrecipitationHexane/EtherVariableSimple and quickProduct may co-precipitate; not always effective.
ComplexationZnCl₂ in EthanolHighEffective in polar solvents.Requires an additional step to remove excess metal salt.
ComplexationCaBr₂ in THF95-99%Highly effective in ethereal solvents.Cost of reagent.
ChromatographySilica GelHighGenerally effective for a wide range of products.Time-consuming and requires large solvent volumes.

Experimental Protocols

Protocol 1: General Wittig Reaction for Stilbene Synthesis (Illustrative)

This protocol describes a general procedure for the synthesis of stilbene from benzaldehyde and this compound in a two-phase system.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.1 equivalents) and the desired benzaldehyde (1.0 equivalent).

  • Solvent Addition: Add dichloromethane (DCM) to dissolve the reactants.

  • Base Addition: While stirring vigorously, add an aqueous solution of sodium hydroxide (e.g., 50% w/w) dropwise. The formation of the ylide is often indicated by a color change.

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Workup: Dilute the reaction mixture with water and DCM. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to separate the stilbene isomers and remove triphenylphosphine oxide.

Protocol 2: Schlosser Modification for the Synthesis of (E)-Alkenes

This protocol is a modification of the Wittig reaction to favor the formation of the E-alkene.

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend this compound (1.1 equivalents) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath).

  • Betaine Formation: Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise. Stir for 30 minutes at -78 °C, then add the aldehyde (1.0 equivalent) in anhydrous THF. Stir for an additional hour at -78 °C to form the lithium-betaine adduct.

  • Epimerization: Add a second equivalent of n-butyllithium or phenyllithium (B1222949) at -78 °C and allow the mixture to warm to -30 °C over 30 minutes. This deprotonates the betaine to form a β-oxido ylide, which equilibrates to the more stable trans configuration.

  • Protonation and Elimination: Re-cool the mixture to -78 °C and add a proton source (e.g., a pre-cooled solution of tert-butanol (B103910) in THF). Allow the reaction to slowly warm to room temperature.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and proceed with a standard aqueous workup and purification as described in Protocol 1.

Mandatory Visualization

Wittig_Reaction_Pathways cluster_main Main Wittig Reaction cluster_side Side Reaction: Ylide Hydrolysis Phosphonium_Salt Benzyltriphenylphosphonium Chloride Ylide Phosphonium Ylide (Benzylidene) Phosphonium_Salt->Ylide - H₂O, - NaCl Base Base (e.g., NaOH) Base->Ylide Carbonyl Aldehyde / Ketone Betaine Betaine Intermediate Carbonyl->Betaine Ylide->Betaine + Carbonyl Toluene Toluene Ylide->Toluene + H₂O (Hydrolysis) TPPO_hydrolysis Triphenylphosphine Oxide (TPPO) Ylide->TPPO_hydrolysis Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene (E/Z mixture) Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO Water Water Water->Toluene Water->TPPO_hydrolysis

Caption: Main Wittig reaction pathway and a common side reaction.

Troubleshooting_Workflow Start Experiment Issue Low_Yield Low or No Yield Start->Low_Yield EZ_Mixture E/Z Isomer Mixture Start->EZ_Mixture Purification_Issue Purification Difficulty (TPPO) Start->Purification_Issue Incomplete_Ylide Incomplete Ylide Formation? Low_Yield->Incomplete_Ylide Ylide_Decomposition Ylide Decomposition? Low_Yield->Ylide_Decomposition Unreactive_Carbonyl Unreactive Carbonyl? Low_Yield->Unreactive_Carbonyl Control_Conditions Control Reaction Conditions? EZ_Mixture->Control_Conditions Select_Method Select Purification Method Purification_Issue->Select_Method Check_Base Check Base Strength & Freshness Incomplete_Ylide->Check_Base Yes Anhydrous_Conditions Ensure Anhydrous/ Inert Conditions Ylide_Decomposition->Anhydrous_Conditions Yes HWE_Reaction Consider Horner- Wadsworth-Emmons Unreactive_Carbonyl->HWE_Reaction Yes Favor_Z Favor Z-Isomer: Low Temp, Na/K Base Control_Conditions->Favor_Z Z-selective Favor_E Favor E-Isomer: Schlosser Modification Control_Conditions->Favor_E E-selective Precipitation Precipitation (Hexane/Ether) Select_Method->Precipitation Complexation Complexation (ZnCl₂, CaBr₂) Select_Method->Complexation Chromatography Column Chromatography Select_Method->Chromatography

Caption: Troubleshooting workflow for common Wittig reaction issues.

References

Technical Support Center: Benzyltriphenylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the decomposition of Benzyltriphenylphosphonium (B107652) chloride (BTPPC). The information is intended for researchers, scientists, and drug development professionals to help anticipate and resolve issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Benzyltriphenylphosphonium chloride (BTPPC) and what are its primary applications?

A1: this compound (CAS 1100-88-5) is a quaternary phosphonium (B103445) salt. It is widely used in organic synthesis as a precursor to the corresponding phosphorus ylide for the Wittig reaction, a key method for creating carbon-carbon double bonds in the synthesis of alkenes.[1][2][3] It also serves as a phase-transfer catalyst in various reactions, enhancing reaction rates between reactants in immiscible phases.[2][4]

Q2: What are the main decomposition pathways for BTPPC?

A2: BTPPC can decompose through several pathways, primarily:

  • Thermal Decomposition: When heated to high temperatures, the salt breaks down into various gaseous and solid byproducts.[5][6]

  • Hydrolysis/Reaction with Nucleophiles: BTPPC is hygroscopic and sensitive to moisture.[7][8] In the presence of water or other nucleophiles (like hydroxide (B78521) or alkoxide ions), the corresponding phosphorus ylide (formed by deprotonation) can hydrolyze to form triphenylphosphine (B44618) oxide and toluene.[9][10] This is a common issue in Wittig reactions if conditions are not anhydrous.

  • Oxidation: The compound is incompatible with strong oxidizing agents, which can lead to its degradation.[11]

Q3: What are the typical products of BTPPC decomposition?

A3: Under thermal stress (e.g., in a fire), BTPPC can decompose into hazardous products including carbon oxides (CO, CO₂), oxides of phosphorus, phosphine, and hydrogen chloride gas.[5][6][11] In solution, particularly under basic and wet conditions, the most common decomposition product is triphenylphosphine oxide (TPPO), a thermodynamically stable compound that is often a byproduct of the Wittig reaction itself.[9][12]

Q4: What factors influence the stability and decomposition of BTPPC?

A4: Several factors can affect the stability of BTPPC:

  • Temperature: The compound is stable at room temperature but will decompose at elevated temperatures. Strong heating should be avoided.

  • Moisture: As a hygroscopic compound, it readily absorbs water from the atmosphere, which can lead to hydrolysis.[7][8]

  • Light: The material is reported to be light-sensitive.[8]

  • pH/Base: The presence of a base is required to form the reactive ylide, but this ylide is also susceptible to hydrolysis. The choice and stoichiometry of the base are critical.[13]

  • Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.[14]

Q5: How can I visually assess if my BTPPC has decomposed?

A5: High-purity this compound is typically a white to off-white crystalline powder.[7] A noticeable yellow or brownish discoloration can be an indicator of impurities or degradation. While a slight color change may not always affect reactivity, it warrants further investigation if experiments are failing.

Troubleshooting Guide

Issue: My Wittig reaction is failing or giving very low yields. I suspect the BTPPC has degraded.

  • Possible Cause: The primary cause of failure is often the degradation of the phosphonium salt or the intermediate ylide due to moisture.

  • Troubleshooting Steps:

    • Verify Storage: Ensure the BTPPC has been stored in a tightly sealed container in a cool, dry place, away from light and moisture, as it is hygroscopic.[7][8][14]

    • Dry Reagents and Solvents: Ensure all solvents and reagents used in the reaction are rigorously dried. Even trace amounts of water can hydrolyze the reactive ylide intermediate to triphenylphosphine oxide (TPPO).[9]

    • Check Appearance: Inspect the BTPPC for any significant color change from its typical white/off-white appearance.

    • Analytical Confirmation: If you suspect degradation, you can analyze the salt using ³¹P NMR spectroscopy. The presence of a significant peak around +25 to +35 ppm is a primary indicator of triphenylphosphine oxide, a key decomposition product.[12] A fresh, pure sample of BTPPC should show a characteristic peak in the +20 to +40 ppm region.[12]

Issue: I am observing a large amount of triphenylphosphine oxide (TPPO) in my reaction product, even more than expected from the reaction stoichiometry.

  • Possible Cause: Excess TPPO often results from the hydrolysis of the phosphorus ylide before it has a chance to react with the carbonyl compound.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Re-evaluate the dryness of your reaction setup. Use freshly dried solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[14]

    • Order of Addition: Add the base to the solution of the phosphonium salt to generate the ylide in situ, and then add the aldehyde or ketone promptly. Allowing the ylide solution to stand for extended periods, especially if trace moisture is present, can lead to decomposition.

    • Solvent Polarity: The rate of hydrolysis can be significantly accelerated in media of low polarity.[9][10] The choice of solvent can influence the stability of the intermediate ylide.

Issue: The BTPPC reagent has turned yellow. Is it still usable?

  • Possible Cause: A yellow tint can indicate the presence of impurities or decomposition products.

  • Troubleshooting Steps:

    • Recrystallization: For critical applications, you can attempt to purify the salt. Recrystallization from solvents like ethanol (B145695) or methanol (B129727) can be effective.[13]

    • Test Reaction: Perform a small-scale test reaction to determine if the reagent is still sufficiently active for your purpose. Compare the result with a reaction using a new, high-purity batch if available.

    • Consider the Source: If the product is yellow upon arrival from the supplier, it may be of lower purity. Always check the certificate of analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number1100-88-5[2]
Molecular FormulaC₂₅H₂₂ClP[15]
Molecular Weight388.87 g/mol [7]
AppearanceWhite to off-white crystalline powder[7]
Melting Point≥300 °C (lit.)[7]
Flash Point300 °C (closed cup)[7]
SolubilitySoluble in water[16]
StabilityStable under recommended storage conditions. Hygroscopic and light-sensitive.[7][8]

Table 2: Common Decomposition Products of this compound

Decomposition PathwayConditionMajor ProductsReferences
Thermal DecompositionHigh heat (fire conditions)Carbon oxides (CO, CO₂), Oxides of phosphorus, Phosphine (PH₃), Hydrogen chloride (HCl)[5][6][11]
Hydrolysis of YlidePresence of water, especially under basic conditionsTriphenylphosphine oxide (TPPO), Toluene[9][10]
OxidationReaction with strong oxidizing agentsVarious oxidation products[11]

Experimental Protocols

Protocol 1: Analysis of Thermal Stability by Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of thermal decomposition for BTPPC.

  • Methodology:

    • Calibrate the Thermogravimetric Analyzer (TGA) instrument as per the manufacturer's guidelines.

    • Place a small, accurately weighed sample (5-10 mg) of BTPPC into a clean, tared TGA pan (typically alumina (B75360) or platinum).

    • Place the pan into the TGA furnace.

    • Heat the sample from room temperature to a final temperature of approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[17]

    • Record the mass loss as a function of temperature. The onset decomposition temperature is determined by analyzing the resulting TGA curve, typically as the intersection of the baseline tangent with the tangent of the steepest mass loss slope.[17]

Protocol 2: Identification of Decomposition Products by TGA-Mass Spectrometry (TGA-MS)

  • Objective: To identify the volatile products released during the thermal decomposition of BTPPC.

  • Methodology:

    • Use a TGA instrument coupled to a mass spectrometer (MS) via a heated transfer line.

    • Run the TGA experiment as described in Protocol 1.

    • As the sample decomposes and volatile products are released, they are carried by the purge gas into the MS.

    • The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range to detect and identify the evolved gases (e.g., HCl, phosphine, benzene, toluene).

    • Correlate the MS data with the TGA mass loss steps to identify which products are formed at specific temperatures.[18]

Visualizations

BTPPC This compound (BTPPC) cluster_thermal Thermal Decomposition BTPPC BTPPC Products Decomposition Products: - Triphenylphosphine - Benzyl (B1604629) Chloride - HCl - Phosphine - Carbon Oxides BTPPC->Products High Heat (>300°C) cluster_hydrolysis Hydrolytic Decomposition Pathway BTPPC BTPPC Ylide Phosphorus Ylide BTPPC->Ylide + Base - H⁺ TPPO Triphenylphosphine Oxide (TPPO) + Toluene Ylide->TPPO + H₂O (Hydrolysis) cluster_workflow Experimental Workflow: TGA-MS Analysis Sample 1. Weigh BTPPC Sample (5-10 mg) TGA 2. Heat in TGA (e.g., 10°C/min) Sample->TGA Gases 3. Evolved Gases Enter Transfer Line TGA->Gases MS 4. Detect & Identify Gases in MS Gases->MS Data 5. Correlate Mass Loss with MS Spectra MS->Data

References

Overcoming solubility issues with Benzyltriphenylphosphonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Benzyltriphenylphosphonium chloride (BTPPC).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (BTPPC)?

A1: BTPPC is a quaternary phosphonium (B103445) salt and exhibits good solubility in polar solvents. It is highly soluble in water and alcohols, and soluble in chloroform.[1][2][3][4] It is generally insoluble in nonpolar solvents like acetone (B3395972) and diethyl ether.[1][2][4]

Q2: I am having trouble dissolving BTPPC in my reaction solvent. What can I do?

A2: If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent. For reactions like the Wittig reaction, polar aprotic solvents such as Dimethylformamide (DMF) or a biphasic system with Dichloromethane (B109758) (DCM) and water are often used.

  • Heating: Gently warming the solvent may aid in dissolving the BTPPC. However, be mindful of the thermal stability of your other reagents.

  • Co-solvents: In some cases, adding a small amount of a co-solvent in which BTPPC is more soluble can help.

  • Purity: Impurities in the BTPPC can affect its solubility. Consider purifying the reagent by recrystallization if you suspect it is impure.

Q3: My Wittig reaction with BTPPC is giving a low yield. What are the potential causes?

A3: Low yields in a Wittig reaction can stem from several factors:

  • Incomplete Ylide Formation: The first step of the Wittig reaction is the formation of the phosphorus ylide by deprotonation of the phosphonium salt. Ensure your base is strong enough and added under appropriate conditions (e.g., anhydrous, inert atmosphere if using highly reactive bases). The purity of the BTPPC is also crucial.

  • Base Selection: The choice of base is critical. For stabilized ylides derived from BTPPC, a weaker base like sodium hydroxide (B78521) may be sufficient. For less reactive aldehydes or ketones, a stronger base might be necessary.

  • Reaction Temperature: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to ensure stability. The subsequent reaction with the carbonyl compound can then be allowed to warm to room temperature.

  • Impure Reagents: The presence of water or impurities in the reagents or solvent can quench the ylide and reduce the yield. Ensure all reagents and glassware are dry.

  • Side Reactions: The ylide can react with other electrophiles present in the reaction mixture.

Q4: How can I purify this compound?

A4: BTPPC can be purified by recrystallization. Common solvents for recrystallization include ethanol, methanol, or isopropanol.[5] A typical procedure involves dissolving the crude BTPPC in a minimum amount of the hot solvent and allowing it to cool slowly to form crystals. The purified crystals can then be collected by filtration.

Solubility Data

The following table summarizes the known solubility of this compound in various common laboratory solvents.

SolventQualitative SolubilityQuantitative Solubility (at 20°C)
WaterSoluble[1][2][3][4]74.3 g/L[6]
MethanolSoluble[5]Data not available
EthanolSoluble[1][2][4][5]Data not available
IsopropanolSoluble[5]Data not available
Dichloromethane (DCM)Soluble[5][7]Data not available
ChloroformSoluble[8]Data not available
AcetoneInsoluble[1][2][4]Data not available
Diethyl EtherInsoluble[5]Data not available
Tetrahydrofuran (THF)Soluble[5]Data not available

Experimental Protocols

Detailed Protocol for a Wittig Reaction

This protocol describes a typical Wittig reaction using this compound to synthesize an alkene from an aldehyde.

Materials:

  • This compound (BTPPC)

  • Aldehyde (e.g., 9-anthraldehyde)

  • Dichloromethane (DCM)

  • 50% Sodium Hydroxide (NaOH) solution

  • Water

  • Anhydrous sodium sulfate

  • Recrystallization solvent (e.g., 1-propanol)

Procedure:

  • In a reaction tube, combine this compound (e.g., 200 mg) and the aldehyde (e.g., 115 mg) with dichloromethane (e.g., 1.0 mL).[5]

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise to the mixture.[5]

  • After the addition is complete, continue to stir the mixture vigorously for a set period (e.g., 30 minutes) to ensure the reaction goes to completion.[5]

  • Quench the reaction by adding water and more dichloromethane. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the aqueous layer with additional dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as 1-propanol.[3]

Visual Guides

Wittig Reaction Workflow

The following diagram illustrates the general workflow for a Wittig reaction involving this compound.

Wittig_Workflow reagents Combine BTPPC and Aldehyde in Dichloromethane base Add 50% NaOH (dropwise) reagents->base 1 reaction Vigorous Stirring (e.g., 30 min) base->reaction 2 workup Quench with Water & DCM Separate Organic Layer reaction->workup 3 drying Dry with Na2SO4 Filter workup->drying 4 evaporation Evaporate Solvent drying->evaporation 5 purification Recrystallize from 1-Propanol evaporation->purification 6 product Pure Alkene Product purification->product 7

Caption: General workflow for a Wittig reaction.

Mechanism of the Wittig Reaction

This diagram outlines the key steps in the mechanism of the Wittig reaction.

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Reaction with Carbonyl cluster_products Product Formation BTPPC Benzyltriphenylphosphonium Chloride (BTPPC) Ylide Phosphorus Ylide BTPPC->Ylide Deprotonation Base Base (e.g., NaOH) Base->BTPPC Betaine Betaine Intermediate Ylide->Betaine Aldehyde Aldehyde/Ketone Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Mechanism of the Wittig reaction.

Phase-Transfer Catalysis Logical Relationship

This diagram illustrates the role of this compound as a phase-transfer catalyst.

PTC_Mechanism cluster_phases Immiscible Phases aqueous Aqueous Phase (contains Nucleophile, e.g., CN⁻) BTPPC_aq BTPPC (Q⁺X⁻) in Aqueous Phase organic Organic Phase (contains Substrate, e.g., R-X) Reaction Reaction: Q⁺Nu⁻ + R-X -> R-Nu + Q⁺X⁻ BTPPC_org BTPPC-Nucleophile Complex (Q⁺Nu⁻) in Organic Phase BTPPC_aq->BTPPC_org Phase Transfer BTPPC_org->Reaction BTPPC_return BTPPC (Q⁺X⁻) returns to Aqueous Phase Reaction->BTPPC_return BTPPC_return->BTPPC_aq Catalytic Cycle

Caption: BTPPC as a phase-transfer catalyst.

References

Technical Support Center: Stabilizing Benzyltriphenylphosphonium Chloride for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Benzyltriphenylphosphonium chloride in sensitive applications like the Wittig reaction, ensuring its stability and purity over time is paramount. This guide provides detailed information on best practices for long-term storage, troubleshooting common issues related to degradation, and protocols for assessing the quality of your reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: The two main factors contributing to the degradation of this compound are exposure to moisture and light. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. It is also light-sensitive.[1]

Q2: What are the visible signs of degradation?

A2: While there may not be dramatic visible changes, degraded this compound can become clumpy or sticky due to moisture absorption. A significant decrease in performance, such as lower yields or the complete failure of a Wittig reaction, is a strong indicator of degradation.

Q3: What are the main degradation products I should be aware of?

A3: The primary degradation product resulting from hydrolysis (reaction with water) is Triphenylphosphine (B44618) oxide (TPPO) and toluene. Photodegradation may lead to a more complex mixture of byproducts, but TPPO is the most commonly encountered impurity affecting subsequent reactions.

Q4: How does degradation of this compound affect the Wittig reaction?

A4: Degradation reduces the concentration of the active phosphonium (B103445) salt, leading to lower yields of the desired alkene. The presence of triphenylphosphine oxide can also complicate the purification of the reaction product.[2] Furthermore, moisture in the reagent can interfere with the strong bases (e.g., n-butyllithium, sodium hydride) used to generate the ylide, reducing the efficiency of this crucial step.

Q5: What are the ideal conditions for long-term storage?

A5: To ensure long-term stability, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent exposure to moisture and oxygen.[1][4] A desiccator can provide an additional layer of protection against humidity.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no yield in Wittig reaction 1. Degraded this compound: The reagent may have been exposed to moisture or light, leading to hydrolysis and a lower concentration of the active salt. 2. Inactive ylide: Insufficiently strong base or moisture in the reaction can prevent complete ylide formation. 3. Impurities in the reagent: Unreacted starting materials like triphenylphosphine or benzyl (B1604629) chloride from the synthesis of the phosphonium salt can interfere with the reaction.1. Assess reagent purity: Use ¹H NMR, ³¹P NMR, or HPLC to check the purity of your this compound (see Experimental Protocols section). 2. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly. Use a freshly opened or properly stored strong base. Consider if the hygroscopic nature of the phosphonium salt introduced water. 3. Purify the reagent: If significant impurities are detected, recrystallization may be necessary.
Clumpy or discolored reagent Moisture absorption or light exposure: The physical appearance of the solid can change upon degradation.While the reagent might still be usable for some applications, it is best to assess its purity before use in sensitive reactions. For critical applications, using a fresh, properly stored batch is advisable.
Difficulty in product purification Presence of Triphenylphosphine oxide (TPPO): This byproduct of the Wittig reaction is also a degradation product of the phosphonium salt and can co-elute with the desired product in chromatography.Several methods can be employed to remove TPPO, including precipitation by forming a complex with metal salts (e.g., ZnCl₂ or MgCl₂) or by careful column chromatography with an appropriate solvent system.[2]

Experimental Protocols

Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[5][6]

Objective: To determine the purity of this compound using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆)

  • NMR spectrometer (400 MHz or higher)

  • Analytical balance

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. The masses should be recorded to at least four decimal places.

    • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent to the vial.

    • Ensure complete dissolution by vortexing or gentle shaking.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full signal recovery.[7]

    • Use a 90° pulse angle and ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with minimal baseline correction and accurate phasing.

    • Integrate a well-resolved, characteristic signal for this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (M_sample / M_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • sample refers to this compound

    • IS refers to the internal standard

Protocol 2: Stability-Indicating HPLC Method (Conceptual Framework)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the active pharmaceutical ingredient (in this case, this compound) from its degradation products and any process-related impurities.[8] The following is a general framework that would require validation for specific laboratory conditions.

Objective: To develop and validate an HPLC method to assess the stability of this compound.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[9] A potential starting gradient could be 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30 °C

Methodology:

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the this compound is subjected to stress conditions to generate degradation products.[10][11][12]

    • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat (e.g., at 60 °C) for a set period.

    • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photodegradation: Expose a solution of the sample to UV light (e.g., 254 nm) and visible light.

    • Thermal Degradation: Heat the solid sample in an oven (e.g., at 105 °C).

  • Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity (demonstrated by the forced degradation studies), linearity, accuracy, precision, and robustness. The goal is to show that the peak for this compound is well-resolved from any peaks of degradation products or impurities.

Visualizations

Storage_Workflow Figure 1. Recommended Storage and Handling Workflow A Receive Benzyltriphenylphosphonium chloride B Visually Inspect for Clumping or Discoloration A->B C Store in Tightly Sealed, Opaque Container B->C D Place in a Cool, Dry, and Dark Location C->D E Consider Storage in a Desiccator D->E Optional but recommended F For Maximum Stability, Store Under Inert Gas (Nitrogen or Argon) D->F Optimal G Before Use, Equilibrate Container to Room Temperature D->G E->G F->G H Handle in a Dry Environment (e.g., Glovebox for highly sensitive reactions) G->H I Tightly Reseal Container Immediately After Use H->I

Caption: Figure 1. Recommended Storage and Handling Workflow.

Degradation_Pathway Figure 2. Primary Hydrolytic Degradation Pathway cluster_reactants Reactants cluster_products Degradation Products BTPC This compound C₂₅H₂₂ClP TPPO Triphenylphosphine oxide C₁₈H₁₅OP BTPC->TPPO Hydrolysis Toluene Toluene C₇H₈ BTPC->Toluene Hydrolysis HCl Hydrochloric acid HCl BTPC->HCl Hydrolysis Water Water H₂O

Caption: Figure 2. Primary Hydrolytic Degradation Pathway.

Troubleshooting_Logic Figure 3. Troubleshooting Logic for Wittig Reaction Failure Start Wittig Reaction Fails (Low or No Yield) CheckReagent Assess Purity of This compound Start->CheckReagent Degraded Reagent is Degraded (e.g., high TPPO content) CheckReagent->Degraded No Pure Reagent is Pure CheckReagent->Pure Yes CheckConditions Review Reaction Conditions Anhydrous Are Conditions Anhydrous? CheckConditions->Anhydrous PurifyReagent Purify or Replace Reagent Degraded->PurifyReagent Pure->CheckConditions BaseStrength Is the Base Strong Enough and Active? Anhydrous->BaseStrength Yes DrySystem Thoroughly Dry Solvents and Glassware Anhydrous->DrySystem No UseFreshBase Use Fresh, Properly Stored Base BaseStrength->UseFreshBase No Success Reaction Successful BaseStrength->Success Yes

Caption: Figure 3. Troubleshooting Logic for Wittig Reaction Failure.

References

Common impurities in commercial Benzyltriphenylphosphonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial Benzyltriphenylphosphonium chloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically of high purity (≥98% or 99%).[1][2][3][4][5] However, trace amounts of impurities can be present, arising from the manufacturing process or degradation. The most common impurities include:

  • Unreacted Starting Materials: Triphenylphosphine (B44618) and benzyl (B1604629) chloride may be present in residual amounts from the synthesis.[6]

  • Byproducts of Synthesis: Triphenylphosphine oxide is a common byproduct, especially if the material has been used in a Wittig reaction and subsequently recovered.[7]

  • Solvent Residues: Solvents used during synthesis and purification, such as toluene (B28343) or dichloromethane, may be present.

  • Moisture (Water): this compound is hygroscopic and can absorb water from the atmosphere.[2]

  • Impurities from Benzyl Chloride: The benzyl chloride used in the synthesis may contain its own impurities, such as benzaldehyde (B42025), toluene, and dichlorotoluene.[8][9][10][11]

Q2: How can I assess the purity of my this compound?

A2: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][12] 1H NMR and 31P NMR are particularly useful for identifying and quantifying phosphorus-containing impurities.

Q3: Is moisture a significant concern when using this compound?

A3: Yes, moisture can be a significant concern. While some Wittig reactions using stabilized ylides can be performed in aqueous media, the presence of water is often detrimental for reactions involving unstabilized ylides.[13][14] Moisture can lead to the hydrolysis of the phosphonium (B103445) ylide, which is formed by the deprotonation of the phosphonium salt, thereby reducing the yield of the desired alkene.[7]

Q4: Can I use this compound directly from the bottle?

A4: For most applications, high-purity commercial this compound can be used directly. However, for sensitive reactions where high yields and stereoselectivity are critical, it is advisable to dry the reagent before use. This can be done by heating under vacuum.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, with a focus on the Wittig reaction.

Issue Potential Cause (Impurity Related) Troubleshooting Steps
Low or no yield in a Wittig reaction Moisture: Hydrolysis of the ylide.[7]Dry the this compound under vacuum before use. Ensure all solvents and glassware are anhydrous.
Inactive Reagent: The reagent may have degraded over time.Assess the purity of the reagent by 1H or 31P NMR.
Presence of Benzaldehyde Impurity: If the reaction involves a different aldehyde, benzaldehyde impurity can compete in the reaction.Purify the this compound by recrystallization.
Formation of unexpected byproducts Triphenylphosphine Impurity: Can sometimes participate in side reactions.Purify the reagent by washing with a suitable solvent like diethyl ether to remove non-polar impurities.
Benzyl Chloride Impurity: Can react with the base or other nucleophiles in the reaction mixture.Purify the reagent by recrystallization.
Triphenylphosphine Oxide: While a byproduct of the Wittig reaction, its presence as an initial impurity can complicate purification.[7]Purify the reagent before use if high purity of the final product is required.
Inconsistent reaction rates Variable Moisture Content: The amount of absorbed water can vary between batches or even with the same batch over time.Dry the reagent consistently before each use.
Poor stereoselectivity (unexpected E/Z ratio) Presence of Salts: Certain salt impurities can affect the stereochemical outcome of the Wittig reaction.Purify the this compound by recrystallization to remove ionic impurities.

Quantitative Data on Impurities

While specific quantitative data for all commercial batches is not publicly available, the following table summarizes the common impurities and their potential sources. Commercial grades typically have a purity of ≥98% or 99%.[1][2][3][4][5]

Impurity Typical Source Potential Impact on Wittig Reaction
Triphenylphosphine Unreacted starting materialCan potentially undergo oxidation to triphenylphosphine oxide.
Benzyl Chloride Unreacted starting materialCan react with the base, leading to side products.[8]
Triphenylphosphine Oxide Byproduct of the Wittig reactionCan complicate product purification.[7]
Water Absorption from the atmosphere (hygroscopic)Can hydrolyze the ylide, reducing the reaction yield.[7]
Benzaldehyde Impurity in the benzyl chloride raw materialCan compete with the desired aldehyde in the Wittig reaction.[8][9][10][11]
Toluene Impurity in the benzyl chloride raw materialGenerally acts as an inert solvent but reduces the effective concentration of the reagent.[8]
Dichlorotoluene Impurity in the benzyl chloride raw materialCan lead to the formation of chlorinated byproducts.[8][9]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound and potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical gradient might start at 60% acetonitrile and increase to 95% over 20 minutes. For mass spectrometry detection, replace any non-volatile acid with formic acid.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition.

Protocol 2: Purification of this compound by Recrystallization

This protocol can be used to remove polar and non-polar impurities.

  • Dissolve the commercial this compound in a minimal amount of hot ethanol.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_purity_assessment Purity Assessment cluster_purification Purification sample Commercial Benzyltriphenylphosphonium chloride dissolve Dissolve in Mobile Phase sample->dissolve hplc HPLC Analysis (C18, ACN/H2O) dissolve->hplc data Purity Data (Chromatogram) hplc->data crude Commercial Benzyltriphenylphosphonium chloride dissolve_hot Dissolve in hot Ethanol crude->dissolve_hot cool Cool to Crystallize dissolve_hot->cool filter Vacuum Filtration cool->filter wash Wash with cold Diethyl Ether filter->wash dry Dry under Vacuum wash->dry pure Purified Product dry->pure

Figure 1. Experimental workflow for purity assessment and purification.

troubleshooting_logic start Low Wittig Reaction Yield check_moisture Is the reagent and reaction setup anhydrous? start->check_moisture dry_reagent Dry reagent and use anhydrous conditions check_moisture->dry_reagent No check_purity Assess reagent purity (NMR/HPLC) check_moisture->check_purity Yes outcome_good Improved Yield dry_reagent->outcome_good purify Purify by recrystallization check_purity->purify Impurities Detected outcome_bad Yield still low check_purity->outcome_bad Pure purify->outcome_good

Figure 2. Troubleshooting logic for low Wittig reaction yield.

References

Technical Support Center: Olefination Reactions with Phosphonium Ylides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during olefination reactions involving phosphonium (B103445) ylides (Wittig reaction). The information is presented in a question-and-answer format to directly address specific problems researchers, scientists, and drug development professionals may face.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My Wittig reaction has a very low yield or is not proceeding to completion. What are the common causes and solutions?

Several factors can contribute to a low-yielding or incomplete Wittig reaction. A systematic approach to troubleshooting is often the most effective.

  • Incomplete Ylide Formation: The generation of the phosphonium ylide is a critical first step.

    • Insufficiently Strong Base: The base used to deprotonate the phosphonium salt may not be strong enough.[1][2][3] Very strong bases, such as butyl lithium, are often required for the complete formation of ylides.[2][4] The pKa of the phosphonium salt should be considered when selecting a base.[1]

    • Base Quality: The base may be old or have degraded due to improper storage. Using a fresh, properly stored base is crucial.[3]

  • Ylide Instability and Decomposition: Phosphonium ylides, especially non-stabilized ones, are highly reactive and sensitive to moisture and oxygen.[2][3][4]

    • Atmospheric Conditions: Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[1][3]

    • Anhydrous Solvents: Use anhydrous solvents and flame-dried glassware to prevent the ylide from being protonated by water or alcohols.[1][2][3][4] Water decomposes phosphorus ylides into hydrocarbons and phosphine (B1218219) oxides.[4][5]

  • Poorly Reactive Carbonyl Compound: Sterically hindered ketones are known to be less reactive in Wittig reactions, particularly with stabilized ylides.[6][7][8]

    • Alternative Reactions: For sterically hindered ketones, consider alternative olefination methods like the Horner-Wadsworth-Emmons (HWE) reaction.[6][7]

  • Substrate-Related Issues:

    • Aldehyde Quality: The aldehyde should be pure and free from acidic impurities like carboxylic acids, which would be quenched by the ylide.[3]

    • Base-Sensitive Substrates: If your aldehyde or ketone is sensitive to basic conditions, it can lead to side reactions like self-condensation or epimerization.[9] Using a milder base or different reaction conditions may be necessary.

Below is a troubleshooting workflow to help identify the cause of a failed Wittig reaction.

G Troubleshooting Failed Wittig Reactions start Reaction Failed/Low Yield check_ylide Was the ylide successfully formed? start->check_ylide check_reagents Are the reagents pure and dry? check_ylide->check_reagents Yes base_issue Use a stronger/fresh base. Consider pKa of phosphonium salt. check_ylide->base_issue No check_conditions Were the reaction conditions appropriate? check_reagents->check_conditions Yes reagent_purity_issue Purify phosphonium salt and aldehyde. Check for acidic impurities. check_reagents->reagent_purity_issue No check_substrate Is the carbonyl substrate suitable? check_conditions->check_substrate Yes atmosphere_issue Ensure inert atmosphere and anhydrous conditions. Use flame-dried glassware. check_conditions->atmosphere_issue No temp_issue Optimize reaction temperature. Low temperatures for non-stabilized ylides. check_conditions->temp_issue No steric_hindrance_issue Consider alternative olefination (e.g., HWE). Use a more reactive ylide. check_substrate->steric_hindrance_issue No side_reaction_issue Investigate potential side reactions. Consider alternative bases or solvents. check_substrate->side_reaction_issue Yes

Caption: Troubleshooting workflow for failed Wittig reactions.

How can I control the stereoselectivity of my Wittig reaction to favor the E- or Z-alkene?

The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the phosphonium ylide.[7][10]

  • Non-stabilized Ylides: These ylides have alkyl or aryl groups attached to the carbanion and are more reactive. They typically lead to the formation of (Z)-alkenes under kinetic control, especially in salt-free, aprotic solvents at low temperatures.[1][6][7][10][11][12]

  • Stabilized Ylides: These ylides contain electron-withdrawing groups (e.g., esters, ketones) that stabilize the carbanion through resonance. They are less reactive and generally yield (E)-alkenes under thermodynamic control.[6][7][10][12][13]

  • Semi-stabilized Ylides: Ylides with substituents like phenyl groups often give mixtures of (E)- and (Z)-alkenes.[6][7][14]

Ylide TypeSubstituent on Ylide CarbonTypical ProductControlling Factors
Non-stabilized Alkyl, Aryl(Z)-alkeneKinetic control, low temperature (-78 °C), salt-free conditions[1][11]
Stabilized -COOR, -COR, -CN(E)-alkeneThermodynamic control, reversible reaction[6][7][10]
Semi-stabilized Phenyl, VinylMixture of (E)- and (Z)-alkenesSolvent and reaction conditions can have a more subtle influence[7][14]

For cases where the desired stereoisomer is not the major product, consider these modifications:

  • Schlosser Modification: This procedure can be used with non-stabilized ylides to obtain the (E)-alkene. It involves the use of a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the betaine (B1666868) intermediate.[6][7]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is a reliable alternative that often provides excellent (E)-selectivity, especially for the synthesis of α,β-unsaturated esters.[6][7][15]

I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct. What are the best purification strategies?

Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and can be challenging to separate from the desired alkene due to its similar physical properties.[7]

Purification MethodDescriptionAdvantagesDisadvantages
Column Chromatography Separation on silica (B1680970) gel using a nonpolar eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient).Generally effective for a wide range of products.[16]Can be time-consuming and require large volumes of solvent.
Crystallization/Precipitation TPPO is poorly soluble in nonpolar solvents like cyclohexane (B81311) and petroleum ether. A solvent swap can induce its precipitation.[16]Simple and quick procedure.The desired product may co-precipitate. Not always effective.
Complexation with Metal Salts TPPO forms complexes with metal salts like ZnCl₂ or MgCl₂, which then precipitate and can be filtered off.[16]Can be effective when other methods fail.Introduces additional reagents that need to be removed.
Aqueous Extraction (for HWE) The phosphate (B84403) byproduct from the HWE reaction is typically water-soluble and easily removed with an aqueous workup.[7][16]Simple and efficient byproduct removal.Only applicable to the HWE reaction.

Key Experimental Protocols

Protocol 1: General Procedure for a (Z)-Selective Wittig Reaction with a Non-Stabilized Ylide

This protocol is designed to favor the formation of the (Z)-alkene using a non-stabilized ylide under salt-free conditions.[1]

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 eq) to a flame-dried flask containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF via syringe.

  • Ylide Formation: Cool the suspension to -78 °C and slowly add a strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq). A color change (often to orange or red) typically indicates ylide formation. Stir at -78 °C for 1 hour.[1]

  • Aldehyde Addition: In a separate flame-dried flask, dissolve the aldehyde (1.0 eq) in anhydrous THF. Slowly add this solution dropwise to the cold ylide solution.

  • Reaction: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench at -78 °C by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1]

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Preparation of a Phosphonium Salt

This is a general procedure for synthesizing the phosphonium salt precursor to the ylide.[16]

  • Setup: In a round-bottom flask with a stir bar and reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.0 eq). For ylide synthesis, primary and methyl halides give the best results.[2][4][5]

  • Reaction: Heat the mixture to reflux for 24-48 hours. The phosphonium salt will typically precipitate as a white solid.

  • Isolation: Cool the mixture to room temperature, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Reaction Mechanism and Key Intermediates

The mechanism of the Wittig reaction involves the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide. The stereochemical outcome is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Olefination PPh3 PPh₃ PhosphoniumSalt [Ph₃P⁺-CH₂R]X⁻ PPh3->PhosphoniumSalt SN2 RCH2X RCH₂X RCH2X->PhosphoniumSalt Ylide Ph₃P=CHR PhosphoniumSalt->Ylide Deprotonation Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R'CHO Aldehyde->Oxaphosphetane Alkene R'CH=CHR Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O Oxaphosphetane->TPPO

Caption: The Wittig reaction mechanism.

References

Effect of solvent choice on Benzyltriphenylphosphonium chloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Benzyltriphenylphosphonium chloride in Wittig reactions. The information is tailored for researchers, scientists, and professionals in drug development to address common issues encountered during experimentation, with a focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the Wittig reaction with this compound?

A1: The solvent plays a crucial role in the Wittig reaction by influencing the solubility of the reactants, the stability of the intermediates, and the stereochemical outcome of the product. This compound and the corresponding ylide have different solubility profiles. The polarity of the solvent can significantly impact the ratio of (E)- and (Z)-isomers formed.

Q2: What are the most common solvents used for Wittig reactions with this compound?

A2: A variety of solvents can be used, depending on the specific requirements of the reaction. Common choices include:

  • Aprotic solvents: such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF).

  • Protic solvents: including ethanol (B145695) and methanol, although these can sometimes lead to side reactions.

  • Biphasic systems: often a combination of an organic solvent like dichloromethane and an aqueous basic solution (e.g., NaOH), which is known as a phase-transfer catalysis condition.[1]

  • "Green" solvents: such as water or even solvent-free conditions, are gaining popularity to reduce environmental impact.[2]

Q3: What is the expected stereoselectivity when using this compound?

A3: The ylide generated from this compound is considered a semi-stabilized ylide. For such ylides, the stereoselectivity ((E)/(Z) ratio) is often not highly selective and can be strongly influenced by the reaction conditions, especially the solvent.[3] Generally, polar aprotic solvents may favor the formation of the (E)-isomer, while non-polar solvents can show a preference for the (Z)-isomer. However, this is a general trend and can be substrate-dependent.

Q4: How can I improve the yield of my Wittig reaction?

A4: Several factors can be optimized to improve the yield:

  • Base selection: Use a strong, non-nucleophilic base to ensure complete deprotonation of the phosphonium (B103445) salt to form the ylide. Common bases include sodium hydride (NaH), n-butyllithium (n-BuLi), and potassium tert-butoxide (KOtBu).

  • Temperature control: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent ylide decomposition. The reaction with the carbonyl compound may then be allowed to warm to room temperature.

  • Purity of reagents: Ensure that the phosphonium salt, aldehyde/ketone, and solvent are pure and dry, as impurities can lead to side reactions.

  • Reaction time: Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield Inefficient ylide formation: The base may not be strong enough, or it may have degraded.Use a stronger base or a fresh batch of base. Ensure anhydrous conditions if using bases like n-BuLi or NaH.
Ylide decomposition: The ylide may be unstable under the reaction conditions.Generate the ylide at a low temperature and add the carbonyl compound shortly after. Some unstable ylides are best generated in the presence of the aldehyde or ketone.[4]
Deactivated aldehyde/ketone: The carbonyl compound may be sterically hindered or electronically deactivated.Use a more reactive ylide if possible, or consider using higher temperatures or longer reaction times.
Mixture of (E) and (Z) isomers Semi-stabilized ylide: The ylide from this compound often gives poor stereoselectivity.Modify the reaction conditions. The choice of solvent can influence the E/Z ratio. For example, polar solvents can favor the E-isomer. Using additives like lithium salts can also alter the stereoselectivity.
Difficulty in removing triphenylphosphine (B44618) oxide byproduct High polarity and crystallinity of the byproduct: Triphenylphosphine oxide can be challenging to separate from the desired alkene product.Crystallization: If there is a significant difference in solubility between your product and the byproduct, recrystallization can be effective.[5] Column chromatography: This is a very effective method for separating the nonpolar alkene from the more polar triphenylphosphine oxide. Precipitation of a metal complex: Adding a solution of ZnCl2 in ethanol can form an insoluble complex with triphenylphosphine oxide, which can then be removed by filtration.[5]
Presence of unexpected side products Side reactions of the ylide: The ylide can react with other functional groups or with itself.Protect sensitive functional groups in your starting materials. Optimize the reaction conditions (temperature, addition rate) to favor the desired reaction pathway.
Reaction with protic solvents: If using a protic solvent like an alcohol, the ylide can be protonated, reducing its concentration.Use an aprotic solvent if possible. If a protic solvent is necessary, a stronger base or an excess of the ylide may be required.

Quantitative Data on Solvent Effects

The following table illustrates the effect of solvent polarity on the stereochemical outcome of a Wittig reaction with a semi-stabilized ylide. While this data is for a closely related system, it provides valuable insight into the expected trends when using this compound.

Table 1: Effect of Solvent on the Z/E Ratio of a Wittig Reaction Product [6]

SolventDielectric Constant (ε)Z/E Ratio
Toluene2.481/19
Dichloromethane (DCM)9.150/50
Water (H₂O)80.127/73

Data adapted from a study on a similar semi-stabilized ylide system under Boden's conditions.[6] This table demonstrates a clear trend where increasing solvent polarity favors the formation of the (E)-isomer.

Experimental Protocols

General Protocol for Wittig Reaction in a Biphasic System

This protocol is a general guideline for a phase-transfer Wittig reaction.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in dichloromethane (DCM).[7]

  • Ylide Formation and Reaction: To the stirring solution, add an aqueous solution of sodium hydroxide (B78521) (e.g., 50% w/w) dropwise.[7]

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Separate the organic layer. Wash the aqueous layer with DCM and combine the organic extracts.

  • Purification: Dry the combined organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to remove triphenylphosphine oxide.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Phosphonium Salt and Aldehyde in DCM react Add aq. NaOH (Ylide Formation & Reaction) prep->react Step 1 monitor Stir Vigorously & Monitor by TLC react->monitor Step 2 workup Separate Organic Layer & Wash monitor->workup Step 3 purify Dry, Concentrate & Purify (Chromatography) workup->purify Step 4 product Isolate Pure Alkene purify->product Step 5

Caption: A generalized workflow for a biphasic Wittig reaction.

Solvent Polarity and Stereoselectivity Relationship

solvent_effect cluster_solvent Solvent Choice cluster_outcome Stereochemical Outcome nonpolar Nonpolar (e.g., Toluene) z_isomer (Z)-Alkene Favored nonpolar->z_isomer Often leads to polar_aprotic Polar Aprotic (e.g., DCM, THF) mixed Mixed Isomers polar_aprotic->mixed Can lead to polar_protic Polar Protic (e.g., Water, Ethanol) e_isomer (E)-Alkene Favored polar_protic->e_isomer Often leads to

Caption: The influence of solvent polarity on the stereoselectivity of the Wittig reaction.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Benzyltriphenylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the structural characteristics of reagents is paramount. Benzyltriphenylphosphonium chloride is a widely utilized phosphonium (B103445) salt, primarily in the Wittig reaction for the synthesis of alkenes. Its nuclear magnetic resonance (NMR) spectra provide a definitive fingerprint of its molecular structure. This guide offers a detailed comparison of the ¹H and ¹³C NMR spectra of this compound with a common alternative, (methoxymethyl)triphenylphosphonium (B8745145) chloride, supported by experimental data and protocols.

Comparison of ¹H and ¹³C NMR Spectral Data

The following tables summarize the key quantitative data from the ¹H and ¹³C NMR spectra of this compound and (methoxymethyl)triphenylphosphonium chloride, facilitating a clear comparison of their structural features.

Table 1: ¹H NMR Data Comparison

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound 7.45m-15H, P-(C₆H₅)₃
6.97m-1H, P-CH₂-C₆H
6.85m-4H, P-CH₂-C₆H
2.28d142H, P-CH ₂-Ph
(Methoxymethyl)triphenylphosphonium chloride 7.85-7.60m-15H, P-(C₆H₅)₃
5.68d11.52H, P-CH ₂-OCH₃
3.55s-3H, O-CH

Table 2: ¹³C NMR Data Comparison

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound [1]134.5s-P-C₆H₅ (para-C)
133.8d9P-C₆H₅ (ortho-C)
131.0d5P-CH₂-C ₆H₅ (ipso-C)
129.6d12P-C₆H₅ (meta-C)
128.3s-P-CH₂-C₆H₅ (para-C)
127.8s-P-CH₂-C₆H₅ (ortho-C)
127.0d8P-CH₂-C₆H₅ (meta-C)
117.4d85P-C ₆H₅ (ipso-C)
30.2d47P-C H₂-Ph
(Methoxymethyl)triphenylphosphonium chloride 135.3d3P-C₆H₅ (para-C)
134.2d10P-C₆H₅ (ortho-C)
130.5d13P-C₆H₅ (meta-C)
117.8d88P-C ₆H₅ (ipso-C)
67.9d60P-C H₂-OCH₃
59.3s-O-C H₃

Experimental Protocols

The following is a typical experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of phosphonium salts.

Materials and Equipment:

  • High-resolution NMR spectrometer (e.g., Bruker AVANCE series, 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • The phosphonium salt sample (e.g., this compound)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the phosphonium salt and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent directly in the NMR tube.

  • Internal Standard: Add a small amount of TMS to the NMR tube. TMS serves as the internal reference for chemical shifts (0 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance sensitivity.

    • Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

    • Phase the resulting spectra to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the structure.

Workflow for NMR Spectral Comparison

The following diagram illustrates a logical workflow for the comparative analysis of NMR spectra for different phosphonium salts.

NMR_Comparison_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Comparative Analysis SamplePrep Sample Preparation (Compound A & B) NMR_Acq NMR Spectra Acquisition (1H & 13C) SamplePrep->NMR_Acq Processing Fourier Transform & Phasing NMR_Acq->Processing Calibration Chemical Shift Calibration (TMS) Processing->Calibration Data_Extraction Data Extraction (δ, J, Multiplicity) Calibration->Data_Extraction Table_Gen Generate Comparison Tables Data_Extraction->Table_Gen Interpretation Structural Interpretation & Comparison Table_Gen->Interpretation Conclusion Conclusion on Structural Differences Interpretation->Conclusion

Caption: Workflow for comparing NMR spectra of phosphonium salts.

This comprehensive guide provides the necessary data and protocols for researchers to effectively utilize and compare the NMR spectra of this compound and its alternatives, aiding in the confident identification and application of these important chemical reagents.

References

A Comparative Guide to the FT-IR Spectroscopy of Benzyltriphenylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic properties of benzyltriphenylphosphonium (B107652) chloride against common alternative phosphonium (B103445) salts, namely methyltriphenylphosphonium (B96628) bromide and tetraphenylphosphonium (B101447) chloride. This document outlines the key identifying vibrational frequencies and provides standard experimental protocols for sample analysis.

Introduction to FT-IR Spectroscopy for Phosphonium Salt Identification

FT-IR spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. For phosphonium salts, FT-IR is instrumental in confirming the presence of the key P-C bond and the nature of the organic substituents attached to the phosphorus atom. The unique fingerprint region of the spectrum allows for the differentiation of closely related structures.

Comparative Analysis of FT-IR Spectra

The FT-IR spectrum of benzyltriphenylphosphonium chloride is characterized by absorption bands arising from its benzyl (B1604629) and triphenylphosphine (B44618) moieties. A comparison with methyltriphenylphosphonium bromide and tetraphenylphosphonium chloride reveals distinct spectral features that enable unambiguous identification.

Key differentiators include the presence of aliphatic C-H stretching vibrations from the benzyl group's methylene (B1212753) bridge in this compound, which are absent in the spectrum of tetraphenylphosphonium chloride. Conversely, the spectrum of methyltriphenylphosphonium bromide will exhibit absorptions corresponding to the methyl group.

Data Presentation: Characteristic FT-IR Absorption Bands

The following table summarizes the principal FT-IR absorption bands for this compound and two common alternatives. These values are compiled from various spectroscopic databases and literature sources.

Vibrational Mode This compound (cm⁻¹) Methyltriphenylphosphonium Bromide (cm⁻¹) Tetraphenylphosphonium Chloride (cm⁻¹)
Aromatic C-H Stretch3100-30003100-30003100-3000
Aliphatic C-H Stretch2900-2800~2900 (CH₃)N/A
Aromatic C=C Stretch1600-14501600-14501600-1450
P-C (Phenyl) Stretch~1437~1435~1433
C-H Out-of-Plane Bend900-675900-675900-675

Note: The exact peak positions can vary slightly based on the sample preparation method and the specific instrument used.

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent upon proper sample preparation and consistent instrument parameters. Below are detailed methodologies for two common solid-state FT-IR techniques.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation.

Materials:

  • This compound (or alternative phosphonium salt)

  • Spectroscopic grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Weigh approximately 1-2 mg of the phosphonium salt and 100-200 mg of dry KBr.

  • Grind the KBr in the agate mortar to a fine powder.

  • Add the phosphonium salt to the KBr in the mortar and mix thoroughly by grinding until a homogenous mixture is obtained.

  • Transfer the mixture to the pellet die.

  • Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR)-FT-IR Method

ATR-FT-IR is a modern, rapid technique that requires minimal sample preparation.

Materials:

  • This compound (or alternative phosphonium salt)

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Spatula

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the phosphonium salt powder directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the FT-IR spectrum of the sample.

  • After analysis, clean the crystal surface thoroughly.

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for the identification of an unknown compound, culminating in the confirmation of this compound using FT-IR spectroscopy.

FT_IR_Identification_Workflow FT-IR Identification Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition & Initial Analysis cluster_2 Structural Elucidation & Comparison cluster_3 Confirmation Unknown Unknown Solid Sample Prep Prepare Sample for FT-IR (KBr Pellet or ATR) Unknown->Prep Acquire Acquire FT-IR Spectrum Prep->Acquire Analyze Analyze Major Peaks: Aromatic C-H (>3000 cm⁻¹) Aromatic C=C (1600-1450 cm⁻¹) Acquire->Analyze CheckAliphatic Check for Aliphatic C-H (2900-2800 cm⁻¹) Analyze->CheckAliphatic Compare Compare with Reference Spectra: - this compound - Methyltriphenylphosphonium bromide - Tetraphenylphosphonium chloride CheckAliphatic->Compare Aliphatic peaks present Confirm Confirmation: This compound Compare->Confirm

Caption: Logical workflow for FT-IR based identification.

A Comparative Guide to the Mass Spectrometry Analysis of Benzyltriphenylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for Benzyltriphenylphosphonium chloride (BTPC), a widely used reagent in organic synthesis, particularly in Wittig reactions. The performance of BTPC in mass spectrometry is compared with two common alternatives: Tetraphenylphosphonium chloride and Methyltriphenylphosphonium bromide. This document presents supporting experimental data, detailed methodologies for analysis, and visualizations to aid in the understanding of the experimental workflow and fragmentation pathways.

Performance Comparison

The positive ion mode of electrospray ionization mass spectrometry (ESI-MS) is the preferred method for analyzing quaternary phosphonium (B103445) salts like this compound and its alternatives. This technique allows for the direct observation of the intact cation. The relative performance of these compounds in ESI-MS can be influenced by factors such as their ionizability and stability in the gas phase.

CompoundMolecular Formula of CationMolecular Weight of Cation (Da)Observed m/z (ESI-MS, Positive Mode)Key Fragmentation Observations (Proposed)
This compound (BTPC) [C₂₅H₂₂P]⁺353.42353.14[1]Loss of the benzyl (B1604629) group (C₇H₇, 91 Da) to form the triphenylphosphine (B44618) fragment (m/z 262). Further fragmentation of the phenyl groups is possible at higher collision energies.
Tetraphenylphosphonium chloride [C₂₄H₂₀P]⁺339.39339.1[2]Loss of a phenyl group (C₆H₅, 77 Da) is a likely primary fragmentation step.
Methyltriphenylphosphonium bromide [C₁₉H₁₈P]⁺277.32277.1Loss of the methyl group (CH₃, 15 Da) is expected, leading to the triphenylphosphine fragment (m/z 262).

Experimental Protocols

A generalized protocol for the analysis of phosphonium salts using Electrospray Ionization Mass Spectrometry (ESI-MS) is provided below. Specific parameters may need to be optimized for individual instruments.

Sample Preparation
  • Stock Solution: Prepare a stock solution of the phosphonium salt at a concentration of 1 mg/mL in a suitable solvent such as methanol, acetonitrile (B52724), or a mixture of acetonitrile and water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.

  • Acidification (Optional): To aid in protonation and improve signal intensity, a small amount of formic acid (0.1% v/v) can be added to the final solution.

Instrumentation and Analysis
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (Nitrogen) Pressure: 20 - 30 psi

    • Drying Gas (Nitrogen) Flow Rate: 5 - 10 L/min

    • Drying Gas Temperature: 300 - 350 °C

  • Mass Spectra Acquisition:

    • Full Scan Mode: Acquire spectra over a mass range of m/z 50-500 to observe the parent ion.

    • Tandem MS (MS/MS) Mode: For fragmentation analysis, the parent ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The collision energy should be varied (e.g., 10-40 eV) to observe the fragmentation pattern.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the ESI-MS analysis of phosphonium salts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis A Dissolve Sample (1 mg/mL) B Dilute to 1-10 µg/mL A->B C Add 0.1% Formic Acid (Optional) B->C D Direct Infusion (5-10 µL/min) C->D E Electrospray Ionization (ESI) Positive Mode D->E F Mass Analyzer (Quadrupole, TOF, or Ion Trap) E->F G Data Acquisition (Full Scan and MS/MS) F->G

General workflow for ESI-MS analysis of phosphonium salts.
Proposed Fragmentation Pathway of Benzyltriphenylphosphonium Cation

The following diagram illustrates a plausible fragmentation pathway for the Benzyltriphenylphosphonium cation ([C₂₅H₂₂P]⁺) under collision-induced dissociation (CID) conditions. The primary fragmentation is the cleavage of the benzyl-phosphorus bond.

fragmentation_pathway cluster_legend Legend parent [Benzyltriphenylphosphonium]⁺ m/z = 353.14 fragment1 [Triphenylphosphine]⁺ m/z = 262.12 parent->fragment1 CID neutral_loss1 Benzyl radical (C₇H₇•) Loss of 91.02 Da parent->neutral_loss1 A [M]⁺: Parent Ion B [F]⁺: Fragment Ion C NL: Neutral Loss

Proposed fragmentation of the Benzyltriphenylphosphonium cation.

References

A Comparative Guide to Benzyltriphenylphosphonium Chloride and Other Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the selection of an appropriate reagent is paramount to achieving desired outcomes with high efficiency and purity. Benzyltriphenylphosphonium (B107652) chloride (BTPC) is a versatile and widely used phosphonium (B103445) salt, primarily employed as a Wittig reagent for the synthesis of alkenes and as a phase transfer catalyst. This guide provides an objective comparison of BTPC with other phosphonium salts and alternative reagents, supported by experimental data to inform selection in various synthetic applications.

Performance in the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. The choice of the phosphonium salt can significantly influence the reaction's yield, stereoselectivity, and substrate scope. BTPC is a common choice for the introduction of a benzylidene group.

Comparison with Other Phosphonium Salts

While direct comparative studies under identical conditions are not always available in published literature, analysis of various reports allows for a general performance assessment. The reactivity of the phosphonium ylide, formed by deprotonation of the phosphonium salt, is a key determinant of the reaction's success. The stability of the ylide plays a crucial role in the stereochemical outcome of the reaction. Ylides derived from salts like BTPC are considered semi-stabilized, often leading to a mixture of (E)- and (Z)-alkenes.

Phosphonium SaltAldehydeBaseSolventYield (%)E:Z RatioReference
Benzyltriphenylphosphonium chloride 9-Anthraldehyde (B167246)50% NaOHDichloromethane (B109758)/Water~90% (crude)Not specified--INVALID-LINK--
This compound 4-BromobenzaldehydeK₃PO₄Solvent-free70% (mixture)Not specified--INVALID-LINK--
(Methoxycarbonylmethyl)triphenylphosphonium bromideVarious aromatic aldehydesNaHCO₃Aqueous46.5 - 56.9%58.8:41.2 to 99.8:0.2--INVALID-LINK--
Various benzylphosphonium saltsVarious aromatic aldehydesVariousVarious9 - 99%Predominantly E or mixtures--INVALID-LINK--[1]

Key Observations:

  • Yields: The Wittig reaction can provide a wide range of yields, from low to excellent, depending on the specific substrates and reaction conditions.[1]

  • Stereoselectivity: Semi-stabilized ylides, such as the one derived from BTPC, often result in poor stereocontrol, yielding mixtures of E/Z isomers. In contrast, stabilized ylides (e.g., those with an adjacent ester or ketone group) tend to favor the formation of the (E)-alkene.[2]

Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction

A significant alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions.

FeatureWittig Reaction (with BTPC)Horner-Wadsworth-Emmons Reaction
Reagent Phosphonium salt (e.g., this compound)Phosphonate ester
Byproduct Triphenylphosphine oxide (often difficult to remove)Water-soluble phosphate (B84403) ester (easily removed by aqueous extraction)
Ylide/Carbanion Reactivity Neutral ylideMore nucleophilic phosphonate carbanion
Stereoselectivity Often gives mixtures of Z/E isomers with semi-stabilized ylidesGenerally provides higher (E)-selectivity
Substrate Scope Broad, including simple alkyl groupsWorks best with phosphonate esters bearing an electron-withdrawing group

The HWE reaction often presents a significant advantage in terms of product purification due to the water-solubility of its phosphate byproduct.[3] Furthermore, it typically offers superior (E)-stereoselectivity.[4]

Performance in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases. Both phosphonium and quaternary ammonium (B1175870) salts are commonly used as phase transfer catalysts.

Comparison of Phosphonium vs. Ammonium Salts

Phosphonium-based catalysts, including BTPC, generally exhibit higher thermal and chemical stability compared to their quaternary ammonium counterparts.[5][6] Quaternary ammonium salts can undergo Hofmann elimination, a degradation pathway that is not observed with phosphonium salts.[5][6] This enhanced stability makes phosphonium salts more suitable for reactions requiring high temperatures or strongly basic conditions.[6]

The catalytic activity of phosphonium salts is often superior due to the larger and more lipophilic nature of the phosphonium cation, which facilitates more efficient transfer of the reactant anion into the organic phase.[5][6]

CatalystReactionYield (%)Reference
Tetraphenylphosphonium Bromide (TPPB) Alkylation of sodium benzoate (B1203000) with butyl bromide98%--INVALID-LINK--[6]
Tri Caprylyl methyl Ammonium Chloride (Aliquat 336)Alkylation of sodium benzoate with butyl bromide92%--INVALID-LINK--[6]
Tetra Butyl Ammonium Bromide (TBAB)Alkylation of sodium benzoate with butyl bromide91%--INVALID-LINK--[6]

Experimental Protocols

General Protocol for a Two-Phase Wittig Reaction using this compound

This protocol describes the synthesis of trans-9-(2-Phenylethenyl)anthracene.

Materials:

  • This compound

  • 9-Anthraldehyde

  • Dichloromethane (CH₂Cl₂)

  • 50% aqueous Sodium Hydroxide (B78521) (NaOH) solution

  • Water

  • 1-Propanol

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, combine this compound and 9-anthraldehyde in dichloromethane.

  • With vigorous stirring, add the 50% NaOH solution dropwise. The reaction mixture will typically undergo a color change.

  • Stir the mixture vigorously for 30 minutes to ensure efficient phase transfer.

  • After the reaction is complete, dilute the mixture with dichloromethane and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the aqueous layer with additional dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from 1-propanol.

General Protocol for O-Alkylation using a Phosphonium Salt as a Phase Transfer Catalyst

This protocol describes a general procedure for the O-alkylation of a phenol (B47542).

Materials:

  • Phenol

  • Alkyl halide

  • Phosphonium salt catalyst (e.g., Tetrabutylphosphonium bromide)

  • Sodium hydroxide (50% w/v aqueous solution)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve the phenol in toluene.

  • Add the aqueous sodium hydroxide solution and the phosphonium salt catalyst.

  • Heat the mixture to the desired reaction temperature with vigorous stirring.

  • Slowly add the alkyl halide to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by distillation or column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the Wittig reaction mechanism and a typical experimental workflow.

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_cycloaddition [2+2] Cycloaddition cluster_elimination Elimination Phosphonium_Salt Phosphonium Salt (e.g., BTPC) Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., NaOH) Base->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane Aldehyde Aldehyde or Ketone Aldehyde->Oxaphosphetane Alkene Alkene (Product) Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Caption: The mechanism of the Wittig reaction.

Experimental_Workflow Start Reaction Setup Reaction Addition of Reagents & Reaction Monitoring Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Analysis Characterization (NMR, MP, etc.) Purification->Analysis End Final Product Analysis->End

Caption: A generalized experimental workflow for organic synthesis.

References

A Comparative Guide to Phase-Transfer Catalysts: Tetrabutylammonium Bromide vs. Benzyltriphenylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly for pharmaceutical and fine chemical development, the efficiency of reactions between immiscible phases is a critical factor. Phase-transfer catalysis (PTC) has emerged as an indispensable technique to facilitate these transformations. This guide provides an objective comparison of two common phase-transfer catalysts: Tetrabutylammonium bromide (TBAB), a quaternary ammonium (B1175870) salt, and Benzyltriphenylphosphonium chloride (BTPC), a quaternary phosphonium (B103445) salt. This comparison is supported by experimental data to aid in catalyst selection for optimizing reaction outcomes.

At a Glance: Key Differences and Properties

PropertyTetrabutylammonium Bromide (TBAB)This compound (BTPC)
Catalyst Type Quaternary Ammonium SaltQuaternary Phosphonium Salt
Molecular Formula C₁₆H₃₆BrNC₂₅H₂₂ClP
Molecular Weight 322.37 g/mol 388.88 g/mol
Appearance White crystalline solidWhite to off-white crystalline powder
Melting Point 102-104 °C≥300 °C
Thermal Stability Prone to Hofmann elimination at elevated temperatures in the presence of a strong base.Generally higher thermal stability; not susceptible to Hofmann elimination.[1]
Solubility Soluble in water, alcohol, and acetone.Soluble in water.

Performance in Nucleophilic Substitution Reactions

The efficacy of a phase-transfer catalyst is best evaluated by its performance in key synthetic transformations. Nucleophilic substitution reactions, such as O-alkylation (e.g., Williamson ether synthesis) and C-alkylation, are common applications for PTCs.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental reaction in organic chemistry used for the preparation of ethers. The following data, gathered from various studies, provides a comparative look at the performance of TBAB and BTPC in similar O-alkylation reactions.

Table 1: Performance Comparison in O-Alkylation Reactions

ReactionCatalystSubstrateReagentSolventTemp. (°C)Time (h)Yield (%)Reference
O-benzylation of 2-naphthol (B1666908)TBAB2-NaphtholBenzyl (B1604629) bromideDichloromethane (B109758)/aq. NaOHReflux392
O-allylation of 2-naphtholBTPC2-NaphtholAllyl bromideDichloromethane/aq. NaOHNot SpecifiedNot Specified"Reasonable Yield"[2]
O-alkylation of PhenolTBABPhenoln-Butyl bromideToluene/Water70482[3]

Note: Direct side-by-side comparative data for TBAB and BTPC in the exact same O-alkylation reaction is limited in the available literature. The data presented is a compilation from different studies on similar reaction types to provide a comparative perspective.

C-Alkylation Reactions

C-alkylation is another important carbon-carbon bond-forming reaction where PTCs are frequently employed.

Table 2: Performance Comparison in C-Alkylation Reactions

| Reaction | Catalyst | Substrate | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | C-allylation of N,N-dibenzyl hydantoin (B18101) | TBAB | N,N-dibenzyl hydantoin | Allyl bromide | Toluene/aq. KOH | Room Temp. | Not Specified | 96 |[4] | | C-benzylation of N,N-dibenzyl hydantoin | TBAB | N,N-dibenzyl hydantoin | Benzyl bromide | Toluene/aq. KOH | Room Temp. | Not Specified | 73 |[4] |

Experimental Protocols

Detailed experimental methodologies are crucial for reproducibility and for adapting protocols to new substrates.

Protocol 1: TBAB-Catalyzed O-Benzylation of 2-Naphthol

Objective: To synthesize 2-(benzyloxy)naphthalene via phase-transfer catalyzed O-alkylation of 2-naphthol with benzyl bromide using TBAB.

Materials:

  • 2-Naphthol

  • Benzyl bromide

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • A mixture of 2-naphthol (10 mmol), 50% aqueous sodium hydroxide (10 mL), and TBAB (1 mmol) in dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Benzyl bromide (12 mmol) is added to the mixture.

  • The reaction mixture is stirred vigorously and heated to reflux for 3 hours.

  • After cooling to room temperature, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 2-(benzyloxy)naphthalene.

Protocol 2: BTPC-Catalyzed Wittig Reaction (Illustrative of BTPC use)

While not a direct comparison for PTC in nucleophilic substitution, the following protocol for a Wittig reaction demonstrates a common application of BTPC.

Objective: To synthesize 1,2-diphenylethylene (stilbene) from benzaldehyde (B42025) using a Wittig reagent generated from BTPC.[1]

Materials:

  • This compound (BTPC)

  • Benzaldehyde

  • 50% aqueous Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a 50 mL round-bottom flask, add BTPC (5.8 g), benzaldehyde (1.6 g), and dichloromethane (10 mL).[1]

  • Install a reflux condenser and, with vigorous stirring, add 7.5 mL of 50% aqueous sodium hydroxide dropwise from the top of the condenser over approximately 15 minutes.[1]

  • Continue stirring for an additional 30 minutes after the addition is complete.[1]

  • Transfer the reaction mixture to a separatory funnel, add 10 mL of water and 10 mL of ether, and separate the organic layer.[1]

  • Extract the aqueous layer twice with 10 mL portions of ether.[1]

  • Combine the organic layers, wash three times with 10 mL of water, and dry over anhydrous magnesium sulfate.[1]

  • Filter off the desiccant and evaporate the organic solvent.[1]

  • Recrystallize the residue from 95% ethanol (B145695) to obtain trans-1,2-diphenylethylene.[1]

Mechanistic Insights and Visualizations

The fundamental principle of phase-transfer catalysis involves the transport of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. The catalyst, a quaternary ammonium or phosphonium salt, facilitates this transfer.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Catalyst-Nucleophile Ion Pair (Q⁺Nu⁻) Nu_aq->QNu_org Ion Exchange at Interface M_aq Counter Ion (M⁺) RX_org Substrate (R-X) RNu_org Product (R-Nu) QX_org Catalyst (Q⁺X⁻) QX_org->Nu_aq Catalyst Regeneration QNu_org->RX_org Reaction

Caption: General mechanism of phase-transfer catalysis.

The key difference in stability between quaternary ammonium and phosphonium salts under basic conditions is illustrated below.

Stability_Comparison cluster_ammonium Quaternary Ammonium Salt (e.g., TBAB) cluster_phosphonium Quaternary Phosphonium Salt (e.g., BTPC) Ammonium R'CH₂CH₂N⁺R₃ Alkene Alkene (R'CH=CH₂) Ammonium->Alkene Hofmann Elimination (Base, Heat) Amine Tertiary Amine (NR₃) Phosphonium R'CH₂CH₂P⁺R₃ Stable Generally Stable to Hofmann Elimination Phosphonium->Stable

Caption: Stability comparison under basic conditions.

Conclusion

Both Tetrabutylammonium bromide and this compound are effective phase-transfer catalysts, each with distinct advantages.

Tetrabutylammonium bromide (TBAB) is a versatile and widely used PTC, effective in a broad range of nucleophilic substitution reactions under mild conditions. Its performance is well-documented, and it often provides good to excellent yields.

This compound (BTPC) offers a significant advantage in terms of thermal and chemical stability.[1] Its resistance to Hofmann elimination makes it a superior choice for reactions conducted at elevated temperatures or under strongly basic conditions where quaternary ammonium salts might degrade.[1] While direct quantitative comparisons in PTC-mediated nucleophilic substitutions are less common in the literature, its stability profile suggests it is a robust catalyst for more demanding reaction conditions.

The choice between TBAB and BTPC will ultimately depend on the specific requirements of the reaction, including temperature, basicity of the medium, and cost considerations. For reactions requiring high thermal stability, BTPC is the catalyst of choice. For many standard nucleophilic substitutions under milder conditions, TBAB remains a reliable and effective option.

References

The Efficacy of Benzyltriphenylphosphonium Chloride: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent and solvent system is paramount to achieving optimal reaction outcomes. This guide provides a comprehensive comparison of the efficacy of Benzyltriphenylphosphonium (B107652) chloride (BTPC) in various solvent systems for two of its primary applications: the Wittig reaction and phase-transfer catalysis. We will delve into quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes to facilitate informed decision-making in your synthetic endeavors.

Benzyltriphenylphosphonium chloride is a versatile organic salt widely employed in organic synthesis. Its utility stems from its ability to act as a precursor to phosphorus ylides for olefination reactions and as an effective catalyst for reactions between immiscible phases. The efficiency of BTPC, however, is intrinsically linked to the solvent system in which it is employed. This guide aims to elucidate these solvent effects and compare BTPC's performance against common alternatives.

This compound in the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones. BTPC is a common phosphonium (B103445) salt used to generate the necessary ylide. The choice of solvent significantly impacts the reaction's yield, stereoselectivity, and reaction time.

Data Presentation: Wittig Reaction Efficacy in Various Solvent Systems

The following table summarizes the performance of the Wittig reaction between benzaldehyde (B42025) and the ylide generated from this compound to form stilbene, a model reaction, in different solvent systems.

Solvent SystemBaseReaction TimeYield of Stilbene (%)Predominant IsomerReference(s)
Dichloromethane (B109758) (CH₂Cl₂) / Aqueous NaOH (50%)NaOH30 minutes~90%Mixture of (E/Z)[1]
N,N-Dimethylformamide (DMF)NaOH (50%)30 minutesHigh(E)[2]
Aqueous (10% NaOH)NaOH2 hours (reflux)30%(E)[3]
Aqueous (10% NaOH) with Microwave HeatingNaOHNot Specified40%(E)[3]
Solvent-Free (Hand Grinding)K₃PO₄3 hoursModerateNot Specified[4]

Note: Yields are highly dependent on specific reaction conditions and the purity of reagents. The data presented is a representative summary from various sources.

Experimental Protocol: Synthesis of trans-Stilbene (B89595) via Wittig Reaction in a Biphasic System

This protocol describes the synthesis of trans-stilbene from benzaldehyde and this compound in a dichloromethane/water biphasic system.[1]

Materials:

  • This compound (BTPC)

  • Benzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • 50% (w/v) aqueous Sodium Hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Anhydrous sodium sulfate

  • 95% Ethanol (B145695) (for recrystallization)

  • Iodine (for isomerization)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel, and filtration flask.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.

  • Ylide Formation and Reaction: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise through the top of the condenser. The strong base deprotonates the phosphonium salt to form the phosphorus ylide, which then reacts with benzaldehyde.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 10 mL of water and then with 15 mL of saturated aqueous sodium bisulfite. Continue washing with 10 mL portions of water until the aqueous layer is neutral to pH paper.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Isomerization: Decant the dried dichloromethane solution into a clean round-bottom flask. Add a catalytic amount of iodine (approx. 0.3 mmol). Irradiate the solution with a 150-W light bulb while stirring for 60 minutes to facilitate the isomerization of (Z)-stilbene to the more stable (E)-stilbene.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator.

  • Recrystallization: Purify the crude product by recrystallizing from hot 95% ethanol to obtain white crystals of trans-stilbene.

Mandatory Visualization: Wittig Reaction Workflow

Wittig_Workflow reagents Reactants: - this compound - Benzaldehyde - Dichloromethane base Add 50% NaOH (aq) Vigorous Stirring reagents->base reflux Reflux (30-60 min) base->reflux workup Workup: - Separatory Funnel - Wash with H₂O & NaHSO₃ reflux->workup drying Dry Organic Layer (Na₂SO₄) workup->drying isomerization Isomerization: - Add Iodine - Light Irradiation drying->isomerization purification Purification: - Rotovap - Recrystallization (Ethanol) isomerization->purification product trans-Stilbene purification->product

Caption: Experimental workflow for the synthesis of trans-stilbene.

This compound in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. BTPC, as a quaternary phosphonium salt, is an effective phase-transfer catalyst.

Data Presentation: Comparison of Phase-Transfer Catalysts

The efficacy of a phase-transfer catalyst is determined by its ability to transport the reactive anion into the organic phase and its stability under the reaction conditions. Here, we compare the performance of phosphonium salts, represented by a BTPC analogue, with the commonly used quaternary ammonium (B1175870) salt, Tetrabutylammonium Bromide (TBAB).

CatalystCatalyst TypeReactionSolvent SystemYield (%)Reference(s)
Tetrabutylphosphonium Bromide (TBPB)Quaternary Phosphonium SaltBenzylation of 2-phenylpropanenitrile (B133222)Toluene / 50% NaOH (aq)92[5]
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium SaltBenzylation of 2-phenylpropanenitrileToluene / 50% NaOH (aq)85[5]
18-Crown-6Crown EtherBenzylation of 2-phenylpropanenitrileToluene / 50% NaOH (aq)95[5]
Tetraphenylphosphonium Bromide (TPPB)Quaternary Phosphonium SaltAlkylation of Sodium BenzoateToluene / Water98[6]
Tricaprylmethylammonium Chloride (Aliquat 336)Quaternary Ammonium SaltAlkylation of Sodium BenzoateToluene / Water92[6]
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium SaltAlkylation of Sodium BenzoateToluene / Water91[6]

Key Observation: Phosphonium salts often exhibit higher thermal and chemical stability compared to their ammonium counterparts, which can be prone to Hofmann elimination under basic conditions at elevated temperatures.[6] This enhanced stability can lead to higher yields and cleaner reactions. Crown ethers can also be highly effective, particularly in solid-liquid phase-transfer catalysis.[7]

Experimental Protocol: Phase-Transfer Catalyzed Benzylation of 2-Phenylpropanenitrile

This protocol is adapted from a comparative study to evaluate the efficiency of different phase-transfer catalysts.[5]

Materials:

  • 2-phenylpropanenitrile

  • Benzyl (B1604629) chloride

  • Toluene

  • 50% (w/w) aqueous sodium hydroxide solution

  • Phase-transfer catalyst (e.g., this compound, Tetrabutylammonium bromide, or 18-Crown-6)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 2-phenylpropanenitrile (1.0 equiv.) and toluene.

  • Catalyst Addition: Add the phase-transfer catalyst (0.05 equiv.).

  • Base Addition: Add the 50% aqueous sodium hydroxide solution (5.0 equiv.) and stir the mixture vigorously at room temperature for 30 minutes.

  • Substrate Addition: Add benzyl chloride (1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with water and ethyl acetate.

  • Extraction: Separate the organic layer, wash with water and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Mandatory Visualization: Mechanism of Phase-Transfer Catalysis

PTC_Mechanism NaX Na⁺X⁻ QX_org Q⁺X⁻ NaX->QX_org Ion Exchange QCl_aq Q⁺Cl⁻ QCl_org Q⁺Cl⁻ RY R-Y RX R-X RY->RX RX->QCl_org Product Formation QCl_org->QCl_aq Catalyst Regeneration QX_org->RY Reaction caption Q⁺ = Phosphonium/Ammonium Cation X⁻ = Nucleophile R-Y = Organic Substrate

Caption: Generalized mechanism of phase-transfer catalysis.

Alternative to the Wittig Reaction: The Horner-Wadsworth-Emmons (HWE) Reaction

For the synthesis of alkenes, the Horner-Wadsworth-Emmons (HWE) reaction presents a significant alternative to the traditional Wittig reaction. The HWE reaction utilizes a phosphonate (B1237965) carbanion, which offers several advantages.

Key Advantages of the HWE Reaction:

  • Higher (E)-selectivity: The HWE reaction typically yields the (E)-alkene with high stereoselectivity.[8]

  • Easier Purification: The byproduct of the HWE reaction is a water-soluble phosphate (B84403) ester, which is easily removed during aqueous workup, simplifying product purification compared to the often-difficult removal of triphenylphosphine (B44618) oxide from Wittig reactions.[8]

  • Increased Reactivity of the Nucleophile: The phosphonate carbanion is generally more nucleophilic than the corresponding phosphorus ylide, allowing for reactions with more hindered ketones.[8]

Considerations:

While the HWE reaction offers distinct advantages, the synthesis of the phosphonate reagent is an additional step to consider in the overall synthetic strategy.

This guide provides a foundational understanding of the efficacy of this compound in different solvent systems and in comparison to its alternatives. For specific applications, further optimization of reaction conditions is always recommended to achieve the desired outcome with the highest efficiency and purity.

References

A Comparative Guide to the Kinetics of Benzyltriphenylphosphonium Chloride Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics and efficacy of catalytic systems is paramount for reaction optimization and process development. Benzyltriphenylphosphonium (B107652) chloride (BTPPC) is a widely utilized phase-transfer catalyst and a key reagent in the Wittig reaction for alkene synthesis. This guide provides a comparative analysis of the kinetic performance of BTPPC against alternative catalysts, supported by experimental data and detailed protocols.

Performance Comparison: BTPPC vs. Alternative Catalysts

The selection of a catalyst can significantly impact reaction rates, yields, and overall efficiency. Here, we compare BTPPC with a closely related phosphonium (B103445) salt, Benzyltriphenylphosphonium bromide (BTPPB), and a common quaternary ammonium (B1175870) salt, Tetrabutylammonium Bromide (TBAB), in the context of alkene synthesis.

Kinetic Data for Stilbene (B7821643) Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[1][2][3] A kinetic study of stilbene synthesis using BTPPC provides a baseline for comparison with other catalysts. The reaction proceeds via the formation of a phosphorus ylide from the phosphonium salt in the presence of a base.[4]

A direct comparison of the activation energy in stilbene synthesis reveals a notable difference between BTPPC and BTPPB as catalysts. The lower activation energy when using BTPPB suggests a faster reaction rate under similar conditions.[5]

CatalystActivation Energy (Ea)Reference
Benzyltriphenylphosphonium chloride (BTPPC)12.984 kcal/mole[5]
Benzyltriphenylphosphonium bromide (BTPPB)11.97 kcal/mole[5]
Catalyst Type and Reaction Yield

Beyond reaction rates, the choice of phase-transfer catalyst—typically a phosphonium or a quaternary ammonium salt—can influence the final product yield. Phosphonium salts are often favored for their higher thermal and chemical stability compared to their ammonium counterparts, which can be susceptible to Hofmann elimination in the presence of a strong base.[4][6]

In a comparative study of the alkylation of sodium benzoate (B1203000) with butyl bromide, a phosphonium salt demonstrated superior performance over quaternary ammonium salts.

CatalystCatalyst TypeYield of Butyl BenzoateReference
Tetra Phenyl Phosphonium Bromide (TPPB)Phosphonium Salt98%[4]
Tri Capryryl methyl Ammonium Chloride (Aliquat 336)Quaternary Ammonium Salt92%[4]
Tetra Butyl Ammonium Bromide (TBAB)Quaternary Ammonium Salt91%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following protocols outline the synthesis of stilbene and a generic Wittig reaction using BTPPC.

Synthesis of Stilbene using BTPPC

This protocol is adapted from a kinetic study of the Wittig reaction for synthesizing stilbene in a two-phase system.[5]

Materials:

Procedure:

  • Prepare a two-phase system of aqueous NaOH and an organic solution of benzaldehyde and BTPPC in dichloromethane.

  • Maintain a constant temperature and agitation speed to ensure uniform mixing of the two phases (an agitation speed greater than 600 rpm is recommended to overcome diffusion control).[5]

  • The reaction is rapid and should be complete within a few minutes, even at 0°C.[5]

  • Monitor the reaction progress by analyzing samples from the organic phase.

  • Upon completion, separate the organic layer, wash with water, dry over an anhydrous salt (e.g., magnesium sulfate), and evaporate the solvent to isolate the stilbene product. A yield of up to 95% can be achieved.[5]

General Wittig Reaction for the Synthesis of trans-9-Styrylanthracene

This procedure details the synthesis of an alkene from an aldehyde using BTPPC.[6]

Materials:

  • This compound (200 mg)

  • 9-anthraldehyde (115 mg)

  • Dichloromethane (1.0 mL)

  • 50% Sodium hydroxide solution (0.26 mL)

  • Water

  • 1-Propanol (B7761284) for recrystallization

Procedure:

  • In a reaction tube, combine this compound, 9-anthraldehyde, and dichloromethane.

  • Add the 50% NaOH solution dropwise while mixing the reagents thoroughly.

  • After the addition is complete, cap the tube and shake vigorously for 30 minutes.

  • Add 1.5 mL of water and 1.5 mL of dichloromethane to the tube and shake to mix the layers.

  • Extract the organic layer and wash the aqueous layer twice more with dichloromethane (2 x 1 mL).

  • Combine the organic layers, dry with sodium sulfate, and remove the solvent.

  • Recrystallize the solid residue from 1-propanol to obtain the purified alkene product.

Reaction Pathway and Workflow

The Wittig reaction catalyzed by BTPPC follows a well-established mechanism involving the formation of a phosphorus ylide, which then reacts with a carbonyl compound.

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction BTPPC Benzyltriphenylphosphonium chloride (BTPPC) Ylide Phosphorus Ylide BTPPC->Ylide Deprotonation Base Base (e.g., NaOH) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde/Ketone (e.g., Benzaldehyde) Aldehyde->Oxaphosphetane Alkene Alkene (e.g., Stilbene) Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine oxide (Byproduct) Oxaphosphetane->TPPO

Caption: The Wittig reaction pathway catalyzed by BTPPC.

This guide provides a foundational comparison of BTPPC with alternative catalysts, highlighting key differences in kinetics and reaction outcomes. For further optimization, researchers should consider the specific substrate, desired product stereochemistry, and reaction conditions.

References

Structural Elucidation of Benzyltriphenylphosphonium Chloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional atomic arrangement within a molecule is paramount in the fields of chemical research and pharmaceutical development. For ionic compounds such as Benzyltriphenylphosphonium (B107652) chloride, a comprehensive understanding of its solid-state structure is crucial for predicting its physical and chemical properties, ensuring purity, and understanding its behavior in various applications. This guide provides a comparative overview of the primary experimental technique for solid-state structure determination, X-ray crystallography, alongside alternative and complementary methods including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the X-ray crystal structure determination of Benzyltriphenylphosphonium chloride and compare the type of information provided by other analytical techniques.

Table 1: Crystallographic Data for this compound Monohydrate [1]

ParameterValue
Chemical FormulaC₂₅H₂₂P⁺·Cl⁻·H₂O
Molecular Weight406.86 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a9.7368 (8) Å
b19.7474 (17) Å
c11.4170 (9) Å
β109.728 (9)°
Volume2066.4 (3) ų
Z4
Temperature100 K
RadiationMo Kα (λ = 0.71073 Å)

Table 2: Selected Bond Distances and Angles for this compound Monohydrate [1]

BondDistance (Å)AngleDegree (°)
P–C1.792(2) - 1.800(3)C–P–C108.56(12) - 110.51(11)

Table 3: Comparison of Structural Analysis Techniques

TechniqueType of Information ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute configuration.Provides a definitive and highly detailed molecular structure.Requires a suitable single crystal, which can be challenging to grow.
NMR Spectroscopy (Solid-State) Information about the local chemical environment of nuclei (e.g., ¹H, ¹³C, ³¹P), internuclear distances, and molecular dynamics in the solid state.Can be used on powdered samples; sensitive to polymorphism and disorder.Does not provide a complete 3D structure on its own; often used with computational methods.
NMR Spectroscopy (Solution) Information about the molecular structure and connectivity in solution; confirmation of the presence of functional groups.High-resolution data, relatively fast and routine.Provides an average structure in solution, not the solid-state packing.
Mass Spectrometry Molecular weight and elemental composition (high-resolution MS); structural information from fragmentation patterns (MS/MS).High sensitivity, requires very small sample amounts.Does not provide information on the 3D arrangement of atoms in the solid state.
Computational (Crystal Structure Prediction) Theoretical prediction of possible crystal structures and their relative stabilities.Can guide experimental polymorph screens and rationalize observed structures.Predictions need experimental validation; accuracy depends on the computational model.

Table 4: NMR Spectroscopic Data for this compound (in CDCl₃)

NucleusChemical Shift (δ) / ppmMultiplicity and Coupling Constant (J)
¹H NMR [2][3]7.45, 6.97, 6.85m (aromatic protons)
2.28d, J = 14 Hz (CH₂)
¹³C{¹H} NMR [4]134.5s
133.8d, J = 9 Hz
131.0d, J = 5 Hz
129.6d, J = 12 Hz
128.3s
127.8s
127.0d, J = 8 Hz
117.4d, J = 85 Hz
30.2d, J = 47 Hz
³¹P{¹H} NMR [5][6]23.8s

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound monohydrate involved the following key steps[1]:

  • Crystal Growth: Colorless crystals were obtained by the slow evaporation of a methanolic solution of the compound at room temperature.

  • Data Collection: A suitable single crystal was mounted on an Agilent SuperNova dual-source diffractometer equipped with an Atlas detector. The crystal was kept at a constant temperature of 100 K during data collection. Diffraction data were collected using molybdenum (Mo) Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². The positions of hydrogen atoms on the water molecule were located from a difference Fourier map, while other hydrogen atoms were placed in calculated positions.

NMR Spectroscopy

Solution-State NMR

A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) for ¹H, ¹³C, and ³¹P NMR analysis.

  • ¹H NMR: Spectra were recorded on a 300 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired on a 75 MHz spectrometer.

  • ³¹P NMR: Proton-decoupled ³¹P NMR spectra were obtained at 121 MHz, with 85% phosphoric acid used as an external standard[5].

Solid-State NMR (General Protocol for Phosphonium Salts)

While specific solid-state NMR data for this compound is not detailed in the provided search results, a general experimental approach would involve:

  • Sample Preparation: The crystalline powder of the compound is packed into a zirconia rotor.

  • Data Acquisition: The rotor is spun at a high speed (magic-angle spinning, MAS) in a solid-state NMR spectrometer. ³¹P MAS NMR spectra are acquired with high-power proton decoupling to remove ¹H-¹³P dipolar couplings and enhance resolution. Cross-polarization (CP) techniques can be used to enhance the signal of low-abundance nuclei like ¹³C.

  • Data Analysis: The chemical shifts and spinning sideband patterns are analyzed to provide information about the local environment of the phosphorus and carbon atoms in the crystal lattice.

Mass Spectrometry (General Protocol for Organic Salts)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). For electrospray ionization (ESI), it is crucial to minimize the concentration of non-volatile salts in the sample, as they can interfere with ionization[7].

  • Ionization: The sample solution is introduced into the mass spectrometer, and ions are generated using an appropriate ionization technique, such as ESI.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound, the primary ion observed would be the benzyltriphenylphosphonium cation [C₂₅H₂₂P]⁺.

  • Tandem MS (MS/MS): To obtain structural information, the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.

Computational Crystal Structure Prediction (CSP)
  • Molecular Model Generation: A 3D model of the benzyltriphenylphosphonium cation and the chloride anion is generated.

  • Crystal Packing Search: A systematic search for possible crystal packing arrangements is performed using specialized software. This involves exploring different space groups and unit cell parameters.

  • Energy Minimization: The energies of the generated hypothetical crystal structures are calculated and minimized using force fields or quantum mechanical methods (like Density Functional Theory, DFT).

  • Ranking and Analysis: The predicted crystal structures are ranked based on their calculated lattice energies. The low-energy structures are then compared with experimental data (if available) to identify the most likely polymorphs.

Visualizations

X_ray_Crystallography_Workflow cluster_experiment Experimental Steps cluster_output Output crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection Single Crystal structure_solution Structure Solution data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement Initial Model atomic_coordinates Atomic Coordinates refinement->atomic_coordinates bond_lengths Bond Lengths & Angles refinement->bond_lengths crystal_packing Crystal Packing refinement->crystal_packing

Caption: Experimental workflow for single-crystal X-ray diffraction.

Structural_Analysis_Comparison cluster_xray X-ray Crystallography cluster_alternatives Alternative & Complementary Methods xray_node Definitive 3D Structure nmr_node Local Environment & Connectivity (Solid & Solution) ms_node Molecular Weight & Formula (Fragmentation) csp_node Predicted Structures & Stabilities (Theoretical) benzyltriphenylphosphonium_chloride Benzyltriphenylphosphonium Chloride benzyltriphenylphosphonium_chloride->xray_node benzyltriphenylphosphonium_chloride->nmr_node benzyltriphenylphosphonium_chloride->ms_node benzyltriphenylphosphonium_chloride->csp_node

Caption: Comparison of structural analysis methods for organic salts.

References

A Comparative Guide to the Thermal Stability of Benzyltriphenylphosphonium Chloride and a-Alkyl Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a thermally robust phosphonium (B103445) salt for their applications, understanding the thermal stability profile is paramount. This guide provides a comparative analysis of the thermal stability of Benzyltriphenylphosphonium chloride (BTPPC) against two common alternatives: Tetraphenylphosphonium chloride (TPPC) and Methyltriphenylphosphonium bromide (MTPB), supported by available experimental data.

This document summarizes the thermal decomposition characteristics of these phosphonium salts, offering a clear comparison to aid in reagent selection. Detailed experimental protocols for thermal analysis are also provided to enable replication and further investigation.

Quantitative Thermal Stability Data

The thermal stability of phosphonium salts is a critical parameter for their application in various chemical processes, particularly those conducted at elevated temperatures. The data presented in Table 1 has been compiled from various sources to provide a comparative overview of the thermal properties of this compound and its alternatives.

CompoundMelting Point (°C)Decomposition Temperature (°C)
This compound (BTPPC)≥300>323
Tetraphenylphosphonium chloride (TPPC)272-274No specific data found
Methyltriphenylphosphonium bromide (MTPB)230-234No specific data found

Table 1: Comparison of the thermal properties of this compound and its alternatives.

Based on the available data, this compound exhibits the highest thermal stability, with a melting point of 300°C or higher and a decomposition temperature reported to be above 323°C. In comparison, Tetraphenylphosphonium chloride and Methyltriphenylphosphonium bromide have significantly lower melting points. While specific decomposition temperatures from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for TPPC and MTPB were not explicitly found in the immediate search, their lower melting points suggest they are likely to be less thermally stable than BTPPC.

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible thermal stability data, standardized experimental protocols are essential. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques for evaluating the thermal properties of solid materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the decomposition temperature of a material.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the phosphonium salt into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Heat the sample at a constant rate (a typical rate is 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600-800°C).

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • The onset temperature of decomposition is typically determined as the temperature at which a significant mass loss begins, often calculated using the tangent method on the TGA curve.

    • The temperature at which 5% or 10% mass loss occurs (Td5% or Td10%) can also be reported as a measure of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and heats of reaction, and can also provide information on decomposition.

Instrumentation: A calibrated differential scanning calorimeter is required.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the phosphonium salt into a clean DSC pan (e.g., aluminum). Hermetically seal the pan to contain any volatile decomposition products.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a low temperature.

    • Heat the sample at a constant rate (e.g., 10°C/min) through its melting and decomposition range.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The melting point is determined as the peak temperature of the endothermic melting transition.

    • Decomposition is often observed as a broad exothermic or endothermic event following the melting peak. The onset temperature of this event can be used to characterize the decomposition.

Experimental Workflow for Thermal Stability Analysis

The logical flow of performing a comprehensive thermal stability analysis is crucial for obtaining reliable and comparable data. The following diagram illustrates a typical workflow.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis and Comparison start Obtain Phosphonium Salt Samples (BTPPC, TPPC, MTPB) prep Dry Samples under Vacuum to Remove Moisture start->prep tga_setup Prepare TGA Instrument (Calibrate, Set Gas Flow) prep->tga_setup dsc_setup Prepare DSC Instrument (Calibrate, Set Gas Flow) prep->dsc_setup tga_run Run TGA Experiment (e.g., 10°C/min under N2) tga_setup->tga_run tga_data Collect Mass Loss vs. Temperature Data tga_run->tga_data analyze_tga Determine Decomposition Temperatures (Tonset, Td5%) tga_data->analyze_tga dsc_run Run DSC Experiment (e.g., 10°C/min under N2) dsc_setup->dsc_run dsc_data Collect Heat Flow vs. Temperature Data dsc_run->dsc_data analyze_dsc Determine Melting Points and Decomposition Events dsc_data->analyze_dsc compare Compare Thermal Stability of the Three Compounds analyze_tga->compare analyze_dsc->compare

A Comparative Guide to Ylide Generation from Different Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

The generation of phosphorus ylides is a cornerstone of modern organic synthesis, primarily serving as the crucial step for the Wittig reaction, a powerful method for creating carbon-carbon double bonds. The choice of the phosphonium (B103445) salt precursor dictates the properties of the resulting ylide, influencing its stability, reactivity, and the conditions required for its formation. This guide provides a detailed comparison of ylide generation from various phosphonium salts, supported by experimental data and protocols to assist researchers in selecting the optimal synthetic strategy.

Classification and Characteristics of Phosphonium Ylides

Phosphonium ylides are broadly classified based on the electronic nature of the substituents attached to the negatively charged carbon atom. This classification is critical as it determines the ylide's stability and the strength of the base required for its generation.[1]

  • Non-stabilized Ylides: These ylides bear electron-donating or neutral groups (e.g., alkyl, aryl) on the ylidic carbon. The negative charge is localized, making them highly reactive and unstable.[1][2] They are typically generated and used immediately (in situ) under inert, anhydrous conditions.[1][2]

  • Stabilized Ylides: These ylides contain an electron-withdrawing group (EWG), such as an ester, ketone, or nitrile, adjacent to the carbanion.[2][3] The negative charge is delocalized through resonance, significantly increasing their stability.[2][4] Consequently, they are less reactive and can often be isolated, purified, and stored as crystalline solids.[1]

  • Semi-stabilized Ylides: Ylides with substituents like allyl or phenyl groups fall into this intermediate category. Their stability and reactivity are between those of non-stabilized and stabilized ylides.[5]

The following table summarizes the key characteristics of each ylide class.

FeatureNon-Stabilized YlidesSemi-Stabilized YlidesStabilized Ylides
Substituent on Ylidic Carbon Alkyl, HAryl, VinylEster, Ketone, CN, etc.
Reactivity HighModerateLow
Stability Low (Used in situ)ModerateHigh (Often isolable)
Required Base Strength Very Strong (e.g., n-BuLi, NaH, NaHMDS)Strong (e.g., Alkoxides)Moderate to Weak (e.g., t-BuOK, NaOEt, K₂CO₃, NaOH)
Typical Wittig Stereoselectivity Z-alkene (kinetic control)[2][6]Poor (E/Z mixtures)[5]E-alkene (thermodynamic control)[2][3][6]

General Workflow for Ylide Generation

The synthesis of a phosphonium ylide is typically a two-step process starting from a phosphine (B1218219) (commonly triphenylphosphine) and an alkyl halide.[3][7]

  • Formation of the Phosphonium Salt: Triphenylphosphine (B44618) acts as a nucleophile and displaces a halide from an alkyl halide via an S_N2 reaction. This reaction forms a stable phosphonium salt.[7] Methyl and primary alkyl halides are most effective for this step, while secondary halides can be used but often result in lower yields.[7]

  • Deprotonation: The phosphonium salt has acidic α-hydrogens, which can be removed by a suitable base to form the neutral ylide, also known as a phosphorane.[7][8] The choice of base is the most critical variable and depends directly on the acidity of the phosphonium salt, which is dictated by the substituents.[8]

G cluster_0 Step 1: Phosphonium Salt Formation (SN2) cluster_1 Step 2: Ylide Generation (Deprotonation) phosphine Triphenylphosphine (Ph3P) phosphonium_salt Phosphonium Salt ([Ph3P+-CH2-R]X-) phosphine->phosphonium_salt Nucleophilic Attack alkyl_halide Alkyl Halide (R-CH2-X) alkyl_halide->phosphonium_salt phosphonium_salt_2 Phosphonium Salt phosphonium_salt->phosphonium_salt_2 base Base ylide Phosphonium Ylide (Ph3P=CH-R) base->ylide Deprotonation phosphonium_salt_2->ylide

Comparative Data on Ylide Generation

The selection of the base and solvent is crucial for efficient ylide generation. The following table provides experimental examples for generating different classes of ylides.

Phosphonium SaltYlide TypeBaseSolventKey Considerations
Methyltriphenylphosphonium (B96628) bromideNon-stabilizedn-Butyllithium (n-BuLi)THF, Diethyl EtherRequires strictly anhydrous and inert (N₂ or Ar) atmosphere. The ylide is highly reactive and moisture-sensitive.[7][8]
Benzyltriphenylphosphonium chlorideSemi-stabilizedPotassium tert-butoxide (t-BuOK)THFBase strength is intermediate. Reaction is still sensitive to moisture but less so than non-stabilized counterparts.
(Carbethoxymethyl)triphenylphosphonium bromideStabilizedSodium ethoxide (NaOEt)Ethanol, DCMThe acidic α-proton allows for the use of weaker, more common bases. The resulting ylide is often stable enough to be isolated.[8]
[(Trifluoroboratophenyl)methyl]triphenylphosphonium chlorideStabilizedPotassium carbonate (K₂CO₃)AcetonitrileDemonstrates the use of very mild bases for ylides stabilized by certain functional groups.[9]

G cluster_acidity cluster_base YlideType Ylide Type YlideType->NonStabilized Non-Stabilized (Alkyl Substituents) YlideType->Stabilized Stabilized (EWG Substituents) LowAcidity Low StrongBase Very Strong (n-BuLi, NaH) LowAcidity->StrongBase HighAcidity High WeakBase Weak/Moderate (Alkoxides, Carbonates) HighAcidity->WeakBase NonStabilized->LowAcidity Stabilized->HighAcidity

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the generation of representative non-stabilized and stabilized ylides.

Protocol 1: Generation of a Non-Stabilized Ylide (Methylenetriphenylphosphorane)

This protocol describes the in situ generation of Ph₃P=CH₂ from methyltriphenylphosphonium bromide using n-butyllithium.

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Schlenk flask or flame-dried round-bottom flask with a rubber septum

  • Syringes

  • Nitrogen or Argon gas line

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas (N₂ or Ar).

  • Suspension: Add methyltriphenylphosphonium bromide (1.0 eq) to the flask. Add anhydrous THF via syringe to create a suspension. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: While stirring vigorously, slowly add n-butyllithium (1.0 eq) dropwise via syringe over 10-15 minutes. A deep orange or yellow color typically develops, indicating the formation of the ylide.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The resulting solution/suspension of methylenetriphenylphosphorane (B3051586) is now ready for reaction with an aldehyde or ketone.

  • Caution: n-Butyllithium is pyrophoric and reacts violently with water. All glassware must be dry, and the reaction must be performed under a strictly inert atmosphere.[8]

Protocol 2: Generation of a Stabilized Ylide ((Carbethoxymethylene)triphenylphosphorane)

This protocol describes the generation of Ph₃P=CHCO₂Et, a stabilized ylide that is often stable enough to be isolated.

Materials:

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in toluene. Add ethyl bromoacetate (1.0 eq) and heat the mixture to reflux for 2-4 hours. A white precipitate of (carbethoxymethyl)triphenylphosphonium bromide will form. Cool the mixture, collect the salt by filtration, wash with cold toluene or ether, and dry under vacuum.

  • Ylide Formation (Biphasic): Suspend the dried phosphonium salt in dichloromethane. In a separate flask, prepare an aqueous solution of sodium hydroxide or potassium carbonate.

  • Deprotonation: Add the aqueous base solution to the phosphonium salt suspension and stir the biphasic mixture vigorously at room temperature for 1-2 hours. The ylide will be extracted into the organic layer.

  • Isolation: Separate the organic layer, wash it with water, and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting solid is (carbethoxymethylene)triphenylphosphorane, which can often be used without further purification or can be recrystallized.[3]

Conclusion

The generation of phosphonium ylides is a highly versatile and tunable process. The key determinant for the reaction conditions is the nature of the substituent on the phosphonium salt.

  • For non-stabilized ylides , derived from simple alkylphosphonium salts, the use of strong, non-nucleophilic bases and stringent anhydrous, inert conditions is mandatory.[5]

  • For stabilized ylides , the presence of an electron-withdrawing group significantly increases the acidity of the α-proton, permitting the use of much weaker and more convenient bases like alkoxides or even carbonates in aqueous biphasic systems.[1][9]

This fundamental difference in required reaction conditions, coupled with the predictable stereochemical outcomes in subsequent Wittig reactions, provides chemists with a powerful toolkit for alkene synthesis. Understanding these comparative aspects allows for the rational design of synthetic routes for a wide range of molecular targets.

References

Safety Operating Guide

Proper Disposal of Benzyltriphenylphosphonium Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of benzyltriphenylphosphonium (B107652) chloride, a compound recognized as hazardous waste.

Adherence to these protocols is vital for protecting personnel and the environment from potential harm. The following information outlines the necessary safety precautions, handling instructions, and disposal methodologies in accordance with established safety data.

I. Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to handle benzyltriphenylphosphonium chloride with the appropriate personal protective equipment (PPE). This compound is fatal if swallowed or inhaled and causes serious eye damage.

Required Personal Protective Equipment (PPE):

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure to dust is possible.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) and inspect them before use.

  • Skin and Body Protection: A lab coat, long sleeves, and closed-toe shoes are mandatory.

Emergency First Aid:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.

II. Step-by-Step Disposal Procedure

This compound is classified as hazardous waste and must be disposed of following local, state, and federal regulations. It should never be released into the environment or disposed of in standard drains.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound."

  • Ensure the container is made of a compatible material (e.g., high-density polyethylene).

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Collection

  • Carefully transfer any unused this compound solid into the designated hazardous waste container.

  • Minimize dust generation during transfer. A chemical fume hood should be used for this process.

  • For solutions, pour the waste into a designated and labeled container for hazardous liquid waste.

Step 3: Decontamination of Empty Containers

  • The original container of this compound is considered contaminated and must be disposed of as unused product.

  • Do not rinse the container into the drain. Triple-rinse the container with a suitable solvent (e.g., methanol (B129727) or ethanol), collecting the rinsate as hazardous waste.

  • Place the collected rinsate into the appropriate hazardous liquid waste container.

  • Deface the label on the empty container and dispose of it as hazardous waste.

Step 4: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly marked as a hazardous waste accumulation site.

Step 5: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal company.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. This may involve dissolving or mixing the material with a combustible solvent.

III. Data Presentation: Hazard and Transportation Information

While specific quantitative disposal limits are not defined, the following table summarizes key hazard classifications essential for proper waste management and transportation.

ParameterValueReference
UN Number UN2811 or UN3464[1]
Proper Shipping Name Toxic solid, organic, n.o.s. (this compound) OR Organophosphorus compound, solid, toxic, n.o.s.[1]
Hazard Class 6.1 (Toxic)[1]
Packing Group II[1]
Environmental Hazards Very toxic to aquatic life with long lasting effects[2]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Benzyltriphenylphosphonium Chloride Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form solid_waste Step 3a: Transfer Solid to Labeled Hazardous Waste Container assess_form->solid_waste Solid liquid_waste Step 3b: Transfer Liquid to Labeled Hazardous Waste Container assess_form->liquid_waste Liquid decontaminate Step 4: Decontaminate Empty Containers (Triple Rinse, Collect Rinsate) solid_waste->decontaminate liquid_waste->decontaminate store Step 5: Store Sealed Container in Designated Hazardous Waste Area decontaminate->store contact_ehs Step 6: Contact Licensed Waste Disposal Service store->contact_ehs end End: Waste Disposed via Chemical Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Benzyltriphenylphosphonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Benzyltriphenylphosphonium chloride. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is a hazardous chemical that poses significant health risks.[1][2][3][4] Understanding its classification is the first step in safe handling.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed.[4][5]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.[1][2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[1][6]
Skin IrritationCategory 2H315: Causes skin irritation.[1][4][6]
Serious Eye Damage/IrritationCategory 1 / 2AH319: Causes serious eye irritation.[1][4][6] / H318: Causes serious eye damage.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][6]
Specific Target Organ Toxicity (Repeated Exposure)Category 1Causes damage to organs through prolonged or repeated exposure.[2][3]
Hazardous to the Aquatic Environment (Acute)Category 1 / 2H411: Toxic to aquatic life with long lasting effects.[1][6] / H400: Very toxic to aquatic life.[3]
Hazardous to the Aquatic Environment (Chronic)Category 1 / 2H411: Toxic to aquatic life with long lasting effects.[1][6] / H410: Very toxic to aquatic life with long lasting effects.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.[7] The type of protective equipment must be chosen based on the concentration and amount of the dangerous substance at the specific workplace.[5]

Task Required PPE Specifications & Rationale
Handling Solid Powder Respiratory Protection: Full-face particle respirator or a full-face supplied-air respirator.[5]Rationale: The compound is fatal if inhaled and can cause respiratory irritation.[1][5] A full-face respirator provides both respiratory and eye protection. Use N100 (US) or P3 (EU) filter cartridges.[5]
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[5][6][8]Rationale: Prevents eye contact, which can cause serious irritation or damage.[2][3] Must be approved under government standards like NIOSH (US) or EN 166 (EU).[5]
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).Rationale: The compound is toxic in contact with skin and causes irritation.[1][6] Gloves must be inspected before use and disposed of properly after handling.[5]
Body Protection: Complete chemical-protective suit and lab coat.[5]Rationale: Prevents skin contact and contamination of personal clothing.[5]
Handling Solutions Respiratory Protection: Air-purifying respirator if there is a risk of aerosol generation.Rationale: To protect against inhalation of aerosolized toxic material.
Eye/Face Protection: Chemical safety goggles. A face shield may be necessary if splashing is a risk.[1]Rationale: Protects against splashes that can cause serious eye damage.[2]
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).Rationale: Prevents skin absorption of the toxic substance.[5]
Body Protection: Lab coat. A chemical-resistant apron may be required for larger volumes.Rationale: Protects against skin contact from spills and splashes.[1]

Operational and Disposal Plan

A systematic approach to handling, storage, and disposal is mandatory to ensure safety and environmental protection.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[1][2][6]

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[2][7]

  • Restricted Access: Keep the work area locked or otherwise accessible only to authorized personnel.[6][8]

  • Prohibition: Do not eat, drink, or smoke in the area where the chemical is handled or stored.[1][4][9]

Step 2: Handling Protocol

  • Don PPE: Before handling, put on all required PPE as specified in the table above.

  • Avoid Dust: Minimize the generation of dust when handling the solid.[1][5] Do not perform actions that could cause the powder to become airborne.

  • Portioning: Carefully weigh or transfer the chemical, keeping the container opening away from your breathing zone.

  • Container Management: Keep the container tightly closed when not in use.[1][5][6] The substance is hygroscopic and light-sensitive.[2][3]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][4][6] Remove and dispose of contaminated gloves and clothing properly.[5][6]

Step 3: Storage Plan

  • Container: Store in the original, tightly-closed container.[6][8]

  • Location: Keep in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents and bases.[1][2][10]

  • Conditions: Protect from moisture and light.[2][3] Store in an inert atmosphere if possible.[3][7]

Step 4: Disposal Plan

  • Waste Classification: This material is considered hazardous waste.[10][11]

  • Container: Collect waste material and any contaminated items (e.g., gloves, wipes) in a suitable, closed, and clearly labeled container for disposal.[5]

  • Procedure: All waste must be disposed of through a licensed professional waste disposal service.[5][11] Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety department.

  • Environmental Protection: Do not allow the product or its waste to enter drains, surface water, or the soil.[1][5][6][11]

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

Emergency Type Procedure
Spill 1. Evacuate: Evacuate non-essential personnel from the area.[2][5] 2. Ventilate: Ensure the area is well-ventilated. 3. Protect: Wear full PPE, including respiratory protection.[5] 4. Contain: Prevent the spill from spreading or entering drains.[4][5][6] 5. Clean-up: Carefully sweep up or vacuum the spilled solid into a suitable container for disposal. Avoid creating dust.[1][2][5] 6. Decontaminate: Clean the affected area thoroughly.
First Aid: Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5][6]
First Aid: Skin Contact Immediately remove all contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][5][6]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][8]
First Aid: Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][5]
Fire Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[2][5] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][5][7]

Disclaimer: The following protocols are based on standard safety data sheets and are intended for guidance on safe handling. They are not substitutes for detailed, experiment-specific risk assessments, which must be conducted before any new procedure is undertaken.

Safe Handling Workflow

prep Step 1: Preparation - Verify fume hood function - Locate safety shower/eyewash - Assemble all materials ppe Step 2: Don PPE - Full-face respirator - Chemical goggles/face shield - Protective gloves - Lab coat/chemical suit prep->ppe Proceed when ready handling Step 3: Chemical Handling - Work within fume hood - Minimize dust generation - Keep container closed ppe->handling Enter work area storage Step 4: Storage - Tightly sealed container - Cool, dry, well-ventilated area - Protect from light/moisture handling->storage If storing cleanup Step 5: Decontamination - Clean work surfaces - Wash hands thoroughly handling->cleanup After use storage->ppe For next use disposal Step 6: Waste Disposal - Collect waste in labeled container - Follow institutional hazardous  waste procedures cleanup->disposal Segregate waste end End of Process disposal->end

Caption: Workflow for Safely Handling this compound.

References

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